5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGFEAULCWLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355444 | |
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84966-28-9 | |
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Medicinal Chemistry
The furan scaffold is a cornerstone in the design of novel therapeutics, valued for its unique electronic properties and ability to engage in a variety of intermolecular interactions. Within this chemical space, this compound has emerged as a molecule of significant interest. Its structure, which combines a furan ring, a nucleophilic pyrrolidine moiety, and a reactive aldehyde group, makes it a versatile building block in the synthesis of complex molecules with potential pharmacological activity. The introduction of the pyrrolidine group at the 5-position of the furan ring can significantly modulate the molecule's polarity, basicity, and pharmacokinetic profile, making it an attractive synthon for the development of new drug candidates. This guide provides a comprehensive overview of the synthesis of this key intermediate, with a focus on the underlying chemical principles and a detailed, field-proven experimental protocol.
Synthetic Strategy: A Tale of Two Mechanisms
The synthesis of this compound from 5-bromo-2-furaldehyde and pyrrolidine can be approached through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed C-N Cross-Coupling, most notably the Buchwald-Hartwig amination.
1. Nucleophilic Aromatic Substitution (SNA r): A Possibility Under Forcing Conditions
In principle, the direct displacement of the bromide on the furan ring by pyrrolidine could occur via an SNA r mechanism. This pathway involves the nucleophilic attack of pyrrolidine on the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group at the 2-position of the furan ring is crucial for this pathway, as it helps to stabilize the negative charge of the intermediate through resonance. However, furan is an electron-rich heterocycle, which generally disfavors nucleophilic aromatic substitution. Consequently, forcing conditions such as high temperatures and the use of a strong base would likely be required to drive this reaction to completion, potentially leading to side reactions and lower yields.
2. Palladium-Catalyzed Buchwald-Hartwig Amination: The Method of Choice
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a more efficient and versatile alternative to traditional methods.[1][2] This palladium-catalyzed cross-coupling reaction provides a milder and more general route to arylamines, including those derived from electron-rich heteroaromatics like furan.[3] The catalytic cycle, a cornerstone of modern organometallic chemistry, is a testament to the intricate dance of oxidative addition, ligand exchange, and reductive elimination.
The catalytic cycle (illustrated below) typically begins with the oxidative addition of the aryl halide (5-bromo-2-furaldehyde) to a low-valent palladium(0) complex, which is generated in situ. This is followed by the coordination of the amine (pyrrolidine) to the resulting palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final and crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, thus completing the cycle. The choice of the phosphine ligand is critical, as its steric bulk and electron-donating properties significantly influence the efficiency of both the oxidative addition and reductive elimination steps.
Visualizing the Catalytic Cycle: The Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust and reproducible method for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.
Reagents and Materials
| Reagent/Material | Chemical Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 174.98 | 82-85[4] | 112/16 mmHg[4] | ~1.7 | Harmful if swallowed, causes skin and eye irritation.[5] |
| Pyrrolidine | C₄H₉N | 71.12 | -63 | 87-88 | 0.866 | Flammable, corrosive, harmful if swallowed or inhaled. |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 205 (dec.) | - | 1.19 | Irritant, sensitizer. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 226-230 | - | - | Irritant. |
| Sodium tert-butoxide | NaOtBu | 96.10 | 256-258 (dec.) | - | - | Flammable solid, causes severe skin burns and eye damage. |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 | Flammable, harmful if inhaled, skin and eye irritant. |
Reaction Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Detailed Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature. Then, add sodium tert-butoxide (1.4 eq.) followed by the dropwise addition of pyrrolidine (1.2 eq.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (~9.3 ppm), doublets for the furan protons, and multiplets for the pyrrolidine protons.
-
¹³C NMR (100 MHz, CDCl₃): Characteristic signals for the aldehyde carbonyl carbon (~175 ppm), furan carbons, and pyrrolidine carbons are expected.
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
Conclusion: A Gateway to Novel Chemical Entities
The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. This in-depth guide has provided the theoretical underpinnings and a practical, step-by-step protocol for its preparation. The successful synthesis of this versatile building block opens the door for further chemical exploration and the development of novel molecules with potential applications in drug discovery and materials science. As with any chemical synthesis, careful attention to reaction conditions and safety protocols is paramount for achieving optimal results.
References
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iChemical. (n.d.). 5-Bromo-2-furaldehyde, CAS No. 1899-24-7. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
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PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). The palladium-catalyzed N-arylation of amines and amides. In The P-H Bond and Its Reactivity (pp. 133-164). Springer, Berlin, Heidelberg. [Link]
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- 5. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Physicochemical Properties and Drug Discovery Potential
Introduction
The confluence of heterocyclic chemistry and medicinal research has consistently yielded compounds of profound therapeutic relevance. Within this landscape, the pyrrolidine and furan moieties stand out as privileged scaffolds, integral to the architecture of numerous biologically active molecules.[1][2] This technical guide provides a comprehensive examination of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a molecule that synergistically combines these two key heterocycles. The presence of the electron-donating pyrrolidine ring and the versatile aldehyde functionality on the furan core bestows this compound with a unique electronic and chemical profile, making it a compelling subject for investigation in drug discovery and materials science.[3]
This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties of this compound. We will explore its structural attributes, spectroscopic signature, and key descriptors that govern its behavior in biological and chemical systems. Furthermore, this guide will provide detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters, underscoring the causality behind experimental choices and ensuring self-validating systems.
Molecular Structure and Core Physicochemical Properties
This compound possesses a molecular architecture primed for diverse chemical interactions. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is known to enhance the three-dimensional character of molecules, allowing for a more thorough exploration of pharmacophore space.[4] The furan ring, an aromatic heterocycle containing oxygen, serves as a versatile linker and can engage in various non-covalent interactions.[1] The aldehyde group is a key functional handle, enabling a wide array of chemical transformations for the synthesis of more complex derivatives.
Below is a summary of the known and predicted physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally validated data in peer-reviewed literature is limited.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| CAS Number | 84966-28-9 | [5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 315.3°C at 760 mmHg (predicted) | iChemical |
| Density | 1.193 g/cm³ (predicted) | iChemical |
| Flash Point | 144.5°C (predicted) | iChemical |
| Vapor Pressure | 0.000442 mmHg at 25°C (predicted) | iChemical |
Note: The lack of experimentally determined melting and boiling points in readily available literature highlights an opportunity for further fundamental characterization of this compound.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a complete experimental spectrum for this compound is not publicly available, we can predict the expected spectral features based on the analysis of its constituent functional groups and related structures.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the pyrrolidine ring, and the aldehyde proton. The furan protons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating pyrrolidine substituent. The aldehyde proton will be a singlet in the downfield region (typically δ 9-10 ppm). The pyrrolidine protons will appear in the aliphatic region, likely as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the aldehyde (downfield), the carbons of the furan ring (in the aromatic region), and the carbons of the pyrrolidine ring (in the aliphatic region).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands indicative of its functional groups. A strong carbonyl (C=O) stretching vibration from the aldehyde is expected around 1660-1700 cm⁻¹.[9] C-H stretching vibrations for the aromatic furan ring will be observed above 3000 cm⁻¹, while those for the aliphatic pyrrolidine ring will appear below 3000 cm⁻¹.[9] C-N stretching from the pyrrolidine and C-O-C stretching from the furan ring will also be present in the fingerprint region.[9]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or fragmentation of the pyrrolidine ring.
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies, often involving the reaction of a 5-halofuran-2-carbaldehyde with pyrrolidine. Palladium-catalyzed cross-coupling reactions are a common method for the synthesis of 5-aryl or 5-amino substituted furan-2-carbaldehydes.[10][11]
The reactivity of this molecule is dominated by the aldehyde functional group, which can undergo a variety of transformations including:
-
Oxidation: to form the corresponding carboxylic acid.
-
Reduction: to yield the primary alcohol.
-
Nucleophilic addition: reactions with Grignard reagents, organolithium compounds, or cyanides.
-
Condensation reactions: such as the Wittig reaction or aldol condensation to form larger, more complex structures.[12]
The electron-rich nature of the furan ring, enhanced by the pyrrolidinyl substituent, also makes it susceptible to electrophilic substitution reactions, although the aldehyde group is deactivating.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and ensure data integrity, the following section provides detailed, step-by-step protocols for determining key physicochemical properties of this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter in drug development, indicating the lipophilicity of a compound and its potential for membrane permeability.
Protocol: Shake-Flask Method for LogP Determination
1. Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.
2. Materials:
- This compound
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- Vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or HPLC system for concentration analysis
3. Procedure:
- Prepare a stock solution of the compound in either water-saturated n-octanol or n-octanol-saturated water.
- Add equal volumes of the water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.
- Add a known amount of the stock solution to the separatory funnel.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
- Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
- Carefully collect samples from both the aqueous and n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the logarithm (base 10) of the partition coefficient.
4. Causality: The pre-saturation of the solvents is crucial to prevent volume changes during the experiment, which would affect the concentration measurements. The choice of analytical technique depends on the compound's properties (e.g., chromophore for UV-Vis) and the required sensitivity.
Diagram: Workflow for LogP Determination
Caption: Workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its solubility, absorption, and receptor interactions.
Protocol: Potentiometric Titration for pKa Determination
1. Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.
2. Materials:
- This compound
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
3. Procedure:
- Dissolve a precisely weighed amount of the compound in a known volume of deionized water.
- Place the solution in a beaker on a stir plate and immerse the pH electrode.
- Begin stirring the solution gently.
- Record the initial pH of the solution.
- Add the titrant (HCl or NaOH, depending on the expected nature of the compound) in small, precise increments from the burette.
- After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point.
4. Causality: The use of a calibrated pH meter is essential for accurate measurements. The slow, incremental addition of the titrant ensures that the system reaches equilibrium before each pH reading, which is critical for an accurate titration curve.
Diagram: Workflow for pKa Determination
Caption: Workflow for the experimental determination of the acid dissociation constant (pKa) using potentiometric titration.
Potential in Drug Discovery and Development
The structural amalgamation of the furan and pyrrolidine rings in this compound suggests significant potential in medicinal chemistry. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is often associated with potent and selective biological activity.[4]
The aldehyde functionality serves as a versatile synthetic handle for the creation of a diverse library of derivatives, which can be screened for various biological activities. For example, reductive amination of the aldehyde can lead to a variety of amine derivatives, while condensation reactions can be used to build more complex heterocyclic systems.[12] The potential antioxidant and neuroprotective effects of related compounds further underscore the therapeutic promise of this molecular scaffold.
Conclusion
This compound is a molecule of considerable interest, possessing a unique combination of structural features that make it a valuable building block in organic synthesis and a promising scaffold for drug discovery. While a comprehensive experimental characterization of its physicochemical properties is still needed, this guide has provided a thorough overview of its known and predicted attributes, along with robust protocols for further investigation. The insights and methodologies presented herein are intended to empower researchers to unlock the full potential of this intriguing compound and its derivatives in the ongoing quest for novel therapeutic agents.
References
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Pharmacological activity of furan derivatives. (URL: [Link])
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depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... - ResearchGate. (URL: [Link])
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Assigned ¹H- and ¹³C-NMR spectra of the received product 1. - ResearchGate. (URL: [Link])
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH. (URL: [Link])
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Table of Characteristic IR Absorptions. (URL: [Link])
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5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem. (URL: [Link])
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ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])
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5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. (URL: [Link])
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5-(Pyridin-2-ylthio)furan-2-carbaldehyde - High purity | EN - Georganics. (URL: [Link])
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Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (URL: [Link])
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Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (URL: [Link])
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Showing metabocard for 2-Furancarboxaldehyde (HMDB0032914) - Human Metabolome Database. (URL: [Link])
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Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed. (URL: [Link])
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5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde - PubChem. (URL: [Link])
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IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. - ResearchGate. (URL: [Link])
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2-Furancarboxaldehyde, 5-methyl- - the NIST WebBook. (URL: [Link])
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5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])
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Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The furan ring system is a cornerstone in medicinal chemistry, prized for its presence in a myriad of bioactive natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a privileged scaffold in the design of novel therapeutic agents. Within this chemical space, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, identified by its CAS number 84966-28-9 , emerges as a compound of significant interest.[2] This molecule uniquely combines the furan core with a pyrrolidine moiety and a reactive carbaldehyde group, offering a trifecta of opportunities for synthetic elaboration and interaction with biological targets. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and its potential applications in the landscape of modern drug discovery.
Physicochemical Properties and Structural Attributes
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84966-28-9 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Boiling Point | 315.3°C at 760 mmHg | [3] |
| Density | 1.193 g/cm³ | [3] |
| Flash Point | 144.5°C | [3] |
| Vapor Pressure | 0.000442 mmHg at 25°C | [3] |
The structure of this compound features an electron-donating pyrrolidine ring at the 5-position of the furan, which influences the electron density of the aromatic system and the reactivity of the aldehyde group. This substitution pattern is crucial for its chemical behavior and biological activity.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAᵣ) on a readily available starting material, 5-bromofuran-2-carbaldehyde. This method is analogous to the synthesis of other N,N-disubstituted 5-aminothiophene-2-carboxaldehydes.[4]
The reaction mechanism proceeds via an addition-elimination pathway. The electron-withdrawing nature of the aldehyde group activates the furan ring towards nucleophilic attack, particularly at the 5-position.[5] The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the carbon atom bearing the bromine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the bromide ion restores the aromaticity of the furan ring, yielding the desired product.
Caption: Proposed synthetic workflow via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for similar compounds.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Spectroscopic Characterization: A Guide to Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrolidine protons, and the aldehyde proton.
-
Aldehyde Proton: A singlet in the downfield region, typically around δ 9.0-9.5 ppm.
-
Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the 3 and 4 positions of the furan ring, with a small coupling constant (J ≈ 3-4 Hz).
-
Pyrrolidine Protons: Two multiplets in the upfield region (δ 1.5-4.0 ppm), corresponding to the two sets of methylene protons of the pyrrolidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the highly deshielded region, typically around δ 175-185 ppm.
-
Furan Carbons: Four signals in the aromatic region (δ 100-160 ppm), corresponding to the four carbon atoms of the furan ring. The carbon attached to the nitrogen will be significantly shifted downfield.
-
Pyrrolidine Carbons: Two signals in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.
-
C-O-C Stretch (Furan): An absorption band around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 165. Fragmentation patterns would likely involve the loss of the aldehyde group or fragmentation of the pyrrolidine ring.
Applications in Drug Discovery and Development
The structural motifs present in this compound suggest its potential as a versatile scaffold for the development of novel therapeutic agents. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][8][9]
Antimicrobial Potential
The furan nucleus is a key component of several established antimicrobial agents, such as nitrofurantoin.[1] The aldehyde group in this compound can be readily converted into various derivatives, such as Schiff bases, hydrazones, and chalcones, which have been shown to possess significant antibacterial and antifungal properties.[10][11] The pyrrolidine moiety can also contribute to the overall biological activity profile and can be modified to optimize potency and selectivity.
Anticancer Applications
Numerous studies have demonstrated the cytotoxic activity of furan-containing compounds against various cancer cell lines.[12][13][14][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The aldehyde functionality of this compound serves as a handle for the synthesis of more complex molecules that can target specific pathways involved in cancer progression. For instance, furan-based compounds have been shown to modulate signaling pathways such as PI3K/Akt and Wnt/β-catenin.[16]
Caption: Potential drug discovery pathways originating from the core scaffold.
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactive nature of its functional groups, provides a platform for the generation of diverse chemical libraries. The established biological activities of the furan scaffold, coupled with the potential for fine-tuning through derivatization, underscore the value of this compound in the quest for novel therapeutic agents. Further investigation into the biological activities of this specific molecule and its derivatives is warranted and holds the potential to uncover new leads in areas such as oncology and infectious diseases.
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Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link]
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Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]
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Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Royal Society of Chemistry. [Link]
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molecular structure of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
An In-Depth Technical Guide to the Molecular Structure of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Introduction
The furan scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds and natural products.[1] Its unique electronic properties and ability to serve as a versatile synthetic intermediate have established it as a cornerstone in medicinal chemistry and materials science. Within this class, this compound represents a key building block, featuring an electron-donating amino substituent and an electron-withdrawing aldehyde group. This substitution pattern creates a highly polarized and reactive molecule, making it a valuable precursor for the synthesis of more complex heterocyclic systems.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic signature of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for its synthesis and characterization. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound that is identified by the CAS Number 84966-28-9.[2] Its core structure consists of a five-membered furan ring, substituted at the C2 position with a formyl (carbaldehyde) group and at the C5 position with a pyrrolidine ring linked via its nitrogen atom.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 84966-28-9 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Canonical SMILES | C1CCN(CC1)C2=CC=C(O2)C=O | N/A |
Physicochemical Data
The following properties are based on available data and computational predictions, providing a baseline for experimental handling and reaction planning.
| Property | Value | Source |
| Density | 1.193 g/cm³ | [3] |
| Boiling Point | 315.3°C at 760 mmHg | [3] |
| Flash Point | 144.5°C | [3] |
| Vapor Pressure | 0.000442 mmHg at 25°C | [3] |
| Storage | Sealed in dry, Room Temperature | [2] |
Molecular Structure Visualization
Synthesis and Characterization Workflow
The synthesis of 5-substituted furan-2-carbaldehydes is a well-established field. For the target molecule, a nucleophilic aromatic substitution (SNA) reaction is the most logical and efficient approach. This involves reacting a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-chloro-2-furaldehyde) with pyrrolidine. The electron-withdrawing aldehyde group activates the C5 position towards nucleophilic attack, facilitating the displacement of the halide.
General Workflow Diagram
Experimental Protocol: Synthesis
This protocol describes a representative synthesis based on established methodologies for analogous compounds. It is designed as a self-validating system where successful execution relies on standard organic chemistry techniques and purification is monitored by thin-layer chromatography (TLC).
Materials:
-
5-Bromo-2-furaldehyde
-
Pyrrolidine (2.5 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-furaldehyde (1.0 eq) and potassium carbonate (3.0 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Nucleophilic Addition: Add pyrrolidine (2.5 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Quenching & Extraction: After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic data for the title compound, derived from the analysis of furan, furan-2-carbaldehyde, and other substituted furans.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule.[5]
Expected ¹H NMR Data (400 MHz, CDCl₃): The electron-donating pyrrolidine group at C5 will shield the furan protons, shifting them upfield relative to unsubstituted furan-2-carbaldehyde, while the aldehyde group at C2 will deshield them.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.2 - 9.4 | s | N/A | Characteristic aldehyde proton in a conjugated system. |
| Furan H-3 | 7.0 - 7.2 | d | ~3.5 - 4.0 | Adjacent to the electron-withdrawing aldehyde group. |
| Furan H-4 | 6.1 - 6.3 | d | ~3.5 - 4.0 | Adjacent to the electron-donating pyrrolidine group. |
| Pyrrolidine-H (α-CH₂) | 3.3 - 3.5 | t | ~6.5 | Protons alpha to the nitrogen, deshielded by attachment to the ring. |
| Pyrrolidine-H (β-CH₂) | 1.9 - 2.1 | p | ~6.5 | Protons beta to the nitrogen, more shielded. |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | 175 - 178 | Characteristic aldehyde carbonyl carbon. |
| Furan C5 | 160 - 165 | Attached to the electron-donating nitrogen atom. |
| Furan C2 | 153 - 156 | Attached to the electron-withdrawing aldehyde group. |
| Furan C3 | 122 - 125 | Carbon adjacent to the aldehyde-bearing carbon. |
| Furan C4 | 105 - 108 | Carbon adjacent to the nitrogen-bearing carbon, highly shielded. |
| Pyrrolidine C (α-CH₂) | 48 - 52 | Carbons alpha to the nitrogen. |
| Pyrrolidine C (β-CH₂) | 24 - 27 | Carbons beta to the nitrogen. |
Standard Protocol: NMR Spectroscopy [4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4]
-
Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.[4]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz), using the residual solvent peak for calibration.
-
Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in a molecule by their characteristic vibrational frequencies.[5]
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | ~2850 and ~2750 | Medium (often two bands) |
| C-H (furan ring) | ~3100 - 3150 | Medium |
| C-H (pyrrolidine) | ~2850 - 2980 | Strong |
| C=O (conjugated aldehyde) | ~1660 - 1680 | Strong |
| C=C (furan ring) | ~1500 - 1600 | Medium-Strong |
| C-O-C (furan ring) | ~1000 - 1150 | Strong |
| C-N Stretch | ~1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[2]
-
Key Fragments:
-
m/z = 164: Loss of an aldehydic hydrogen ([M-H]⁺).
-
m/z = 136: Loss of the formyl group ([M-CHO]⁺).
-
Further fragmentation of the pyrrolidine and furan rings.
-
Conclusion
This compound is a valuable and versatile chemical building block. Its molecular structure, characterized by a polarized furan ring system, imparts a rich and predictable chemical reactivity. This guide has provided a comprehensive technical overview of its identity, physicochemical properties, a plausible synthetic route, and its expected spectroscopic signature. By understanding these core attributes, researchers and drug development professionals can effectively utilize this compound as a precursor for the synthesis of novel and potentially bioactive molecules. The detailed protocols and predicted data serve as a robust foundation for future experimental work in this promising area of heterocyclic chemistry.
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A Technical Guide to the IUPAC Nomenclature and Properties of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Abstract: This document provides a comprehensive analysis of the chemical compound 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, with a primary focus on the systematic determination of its International Union of Pure and Applied Chemistry (IUPAC) name. We will deconstruct the nomenclature step-by-step, grounding the rationale in established IUPAC rules for heterocyclic and substituted compounds. Beyond nomenclature, this guide presents key physicochemical properties, a conceptual synthetic workflow, and a discussion of the molecule's chemical reactivity, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.
Part 1: Systematic IUPAC Name Determination
The name this compound is derived through a systematic application of IUPAC nomenclature rules, which prioritize the principal functional group and the parent heterocyclic system. The process can be broken down into five logical steps.
Step 1: Identification of the Parent Heterocycle
The core structure of the molecule is a five-membered aromatic ring containing one oxygen atom. This heterocyclic system is known by its retained IUPAC preferred name, furan [1][2][3]. The numbering of the furan ring begins at the heteroatom (oxygen), which is assigned position 1, and proceeds sequentially around the ring.
Step 2: Identification and Naming of the Principal Functional Group
The molecule contains an aldehyde group (–CHO) directly attached to the furan ring. According to IUPAC rules, when an aldehyde group is attached to a cyclic system, the suffix -carbaldehyde is appended to the name of the ring system[4][5][6][7]. This group is the principal functional group due to its higher priority in nomenclature compared to the amine substituent.
Step 3: Numbering the Parent Ring System
The numbering of the furan ring is established to give the principal functional group the lowest possible locant (position number). Starting from the oxygen as position 1, the aldehyde group receives the locant 2 . Therefore, the base name of the structure is furan-2-carbaldehyde [8][9].
Step 4: Identification and Naming of the Substituent
A second substituent is attached to the furan ring. This substituent is a saturated five-membered ring containing one nitrogen atom, known as pyrrolidine [10][11][12]. When a cyclic structure acts as a substituent, its name is modified with the suffix "-yl". Thus, the substituent is named pyrrolidinyl .
The connection point from the pyrrolidine ring to the furan ring is through the nitrogen atom. The pyrrolidine ring is numbered starting from the heteroatom (N = 1). Therefore, to be precise, the substituent is named pyrrolidin-1-yl .
Step 5: Assembling the Full IUPAC Name
The final step involves assigning a locant to the pyrrolidin-1-yl substituent on the furan-2-carbaldehyde parent structure. Following the established numbering of the furan ring, the pyrrolidin-1-yl group is located at position 5 .
By combining the substituent with its locant as a prefix to the parent name, we arrive at the complete and unambiguous IUPAC name: This compound .
Part 2: Molecular Structure and Physicochemical Properties
The established IUPAC name corresponds to a precise molecular architecture, which dictates its physical and chemical properties.
Molecular Structure and Numbering
The following diagram illustrates the structure of this compound, including the IUPAC numbering scheme for both heterocyclic rings.
Caption: Structure and IUPAC numbering of this compound.
Physicochemical Data
The following table summarizes key properties of the compound, compiled from chemical supplier and database information.
| Property | Value | Source |
| CAS Number | 84966-28-9 | [13][14] |
| Molecular Formula | C₉H₁₁NO₂ | [14] |
| Molecular Weight | 165.19 g/mol | [14] |
| Boiling Point | 315.3°C at 760 mmHg | [13] |
| Density | 1.193 g/cm³ | [13] |
| Flash Point | 144.5°C | [13] |
| Vapor Pressure | 0.000442 mmHg at 25°C | [13] |
Part 3: Synthesis and Reactivity Insights
As a substituted furan, this molecule is a valuable building block in organic synthesis. Its preparation and subsequent reactions are governed by the electronic properties of its constituent parts.
Conceptual Synthetic Workflow
A common and effective method for synthesizing substituted furancarbaldehydes involves a two-step process: formylation of a furan derivative or introduction of the substituent onto a pre-existing furfural scaffold. A plausible route starts from 5-bromofuran-2-carbaldehyde, which is commercially available.
Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromofuran-2-carbaldehyde (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (0.02-0.10 eq).
-
Reagent Addition: Add a non-polar aprotic solvent such as toluene or dioxane. Subsequently, add pyrrolidine (1.1-1.5 eq) and a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).
-
Reaction Execution: Heat the mixture to 80-110°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified using column chromatography to yield the final product.
The causality for this choice of reaction lies in the high efficiency and functional group tolerance of the Buchwald-Hartwig cross-coupling, which is a cornerstone of modern C-N bond formation.
Caption: Conceptual workflow for the synthesis of the target compound.
Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its functional groups:
-
The Furan Ring System: The pyrrolidine group is a strong electron-donating group due to the lone pair on the nitrogen atom. This increases the electron density of the furan ring, making it more susceptible to electrophilic attack than furan itself, but also potentially less stable to strongly acidic conditions.
-
The Aldehyde Group: The carbaldehyde group is electrophilic and will undergo typical aldehyde reactions, such as nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation to a carboxylic acid or reduction to an alcohol.
-
The Pyrrolidine Substituent: The nitrogen atom remains basic and can be protonated or participate in further reactions, although its lone pair is partially delocalized into the aromatic furan ring.
This electronic profile makes the molecule a versatile intermediate. For instance, the aldehyde can be used to build larger, more complex structures, making it a valuable precursor for creating libraries of compounds for drug discovery screening[15].
Conclusion
The IUPAC name This compound is a precise descriptor of its molecular structure, derived from a clear set of nomenclature rules. Understanding this systematic naming is fundamental for unambiguous scientific communication. The compound's architecture, featuring both an electron-rich aromatic system and a reactive aldehyde, establishes it as a useful synthetic intermediate with potential applications in the development of novel chemical entities for pharmaceutical and materials science research.
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An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in public literature, this document synthesizes information from analogous structures and established chemical principles to present a robust predictive model of its spectroscopic characteristics, a viable synthetic pathway, and essential safety considerations. This approach is designed to empower researchers in their synthetic planning and analytical characterization endeavors involving this and related molecular scaffolds.
Molecular Structure and Predicted Physicochemical Properties
This compound incorporates a furan ring substituted with an electron-donating pyrrolidine group at the 5-position and an electron-withdrawing aldehyde group at the 2-position. This substitution pattern significantly influences the electronic distribution within the furan ring and dictates its chemical reactivity and spectroscopic properties.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₁₁NO₂ | Calculation |
| Molecular Weight | 165.19 g/mol | Calculation[1] |
| Appearance | Expected to be a yellow to brown solid or oil | Analogy to similar compounds |
| Boiling Point | ~315.3 °C at 760 mmHg (Predicted) | Prediction from chemical structure |
| Flash Point | ~144.5 °C (Predicted) | Prediction from chemical structure |
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution
A highly plausible and efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is well-documented for the substitution of leaving groups on electron-deficient aromatic and heteroaromatic rings.[2][3] The electron-withdrawing nature of the aldehyde group at the 2-position of the furan ring facilitates nucleophilic attack at the 5-position.
A suitable starting material would be 5-nitrofuran-2-carbaldehyde or a 5-halofuran-2-carbaldehyde (e.g., 5-chlorofuran-2-carbaldehyde). The reaction proceeds via the addition of pyrrolidine, acting as the nucleophile, to the furan ring, followed by the elimination of the leaving group (nitrite or halide).
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Abstract
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is a disubstituted furan derivative featuring both a potent electron-donating group (pyrrolidine) and a strong electron-withdrawing group (carbaldehyde). This unique electronic arrangement creates a highly polarized π-system, making it a valuable scaffold in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for the expected chemical shifts, multiplicities, and coupling constants. It further outlines a robust experimental protocol for acquiring high-quality spectral data and offers insights into potential analytical challenges.
Molecular Structure and the Influence of Electronic Effects
A thorough understanding of the molecule's structure is paramount to interpreting its NMR spectrum. The molecule consists of a central furan ring substituted at the C2 and C5 positions. The interplay between the substituents dictates the electron density distribution across the ring and, consequently, the chemical environment of each proton.
Structural Framework
The key to predicting the ¹H NMR spectrum lies in identifying the distinct proton environments within the molecule. For clarity, the protons are systematically numbered as shown below.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent electronic effects govern chemical shifts in aromatic and heteroaromatic systems. The predictable downfield singlet of the aldehyde proton, the characteristic pair of doublets for the furan protons with their small coupling constant, and the two distinct multiplets for the pyrrolidine protons provide a unique spectral fingerprint. By following a rigorous experimental protocol, researchers can use ¹H NMR not only to unequivocally confirm the identity of this molecule but also to assess its purity with high confidence, making it an indispensable tool in the pipeline of drug discovery and chemical synthesis.
References
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Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Available at: [Link]
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Gogoll, A., & Grigg, R. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]
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FooDB. (2010). Compound: Fur-2-aldehyde (FDB004219). Available at: [Link]
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Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. Air Force Materials Lab, Wright-Patterson AFB, Ohio. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. Available at: [Link]
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ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Available at: [Link]
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The Foundational Principles: Understanding the 13C Spectrum of Furan
An In-Depth Technical Guide to the 13C NMR Analysis of Furan Derivatives
This guide provides a comprehensive exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural elucidation of furan derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rudimentary data interpretation to offer field-proven insights into the causality behind experimental choices, ensuring robust and reliable analysis.
The furan ring, a five-membered aromatic heterocycle, presents a unique electronic environment that is exquisitely sensitive to structural modifications. 13C NMR spectroscopy is arguably the most powerful technique for directly probing the carbon skeleton of these molecules.
Chemical Shifts: The Signature of the Furan Core
The unsubstituted furan molecule displays two distinct signals in its 13C NMR spectrum, corresponding to the two unique carbon environments. The carbons adjacent to the oxygen heteroatom (C2 and C5) are termed alpha-carbons (α-carbons), while the other two (C3 and C4) are beta-carbons (β-carbons).
-
α-Carbons (C2, C5): The oxygen atom's high electronegativity exerts a significant deshielding effect, causing these carbons to resonate downfield. In unsubstituted furan, these appear at approximately 143 ppm.[1][2]
-
β-Carbons (C3, C4): Being further from the oxygen, these carbons are more shielded and thus resonate upfield, typically around 110-111 ppm.[2][3]
This inherent chemical shift separation is the cornerstone of furan analysis. Any deviation from these values is a direct indicator of substitution on the ring.
| Carbon Position | Typical Chemical Shift (δ, ppm) | Key Influencing Factor |
| C2, C5 (α-carbons) | 140 - 150 | Direct attachment to the electronegative oxygen atom (deshielding).[3] |
| C3, C4 (β-carbons) | 108 - 120 | Greater distance from the oxygen atom (relative shielding).[3] |
| Table 1: Typical 13C NMR chemical shift ranges for the unsubstituted furan core. |
Coupling Constants: Probing Connectivity and Geometry
While standard 13C NMR spectra are proton-decoupled, analysis of coupled spectra or specialized pulse sequences provides access to C-H coupling constants, which are invaluable for unambiguous assignments.
-
One-Bond Couplings (¹J_CH): These couplings are the largest and are directly related to the hybridization of the carbon atom. For the sp² carbons in a furan ring, ¹J_CH values are typically high, in the range of 150–200 Hz.[4] Specifically, ¹J_C2H2 is often larger than ¹J_C3H3 due to the influence of the adjacent oxygen.
-
Long-Range Couplings (²J_CH, ³J_CH): Two- and three-bond couplings provide crucial information about connectivity. For instance, the three-bond coupling (³J_CH) follows a Karplus-type relationship, where its magnitude is dependent on the dihedral angle, making it a powerful tool for stereochemical assignments in complex furan-containing systems.[5] Measuring these small couplings can be challenging but is simplified by techniques like selective 2D heteronuclear J-resolved spectroscopy.[5]
The Impact of Substituents: Decoding Electronic Effects
The true diagnostic power of 13C NMR emerges when analyzing substituted furans. Substituents perturb the electron density of the ring, inducing predictable and quantifiable shifts in the carbon resonances. Understanding these effects is critical for correct structural assignment.
The primary mechanism involves the interplay of two factors: the inductive effect (through-bond polarization) and the resonance (mesomeric) effect (delocalization of π-electrons).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CHO at the C2 position inductively deshield the directly attached C2 (the ipso-carbon), shifting it downfield. However, through resonance, they withdraw electron density from C3 and C5, causing significant deshielding at these positions as well. The effect on C4 is typically smaller.
-
Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, or alkyl groups at the C2 position donate electron density into the ring via resonance. This leads to a pronounced shielding (upfield shift) of C3 and C5. The ipso-carbon (C2) is often deshielded due to the electronegativity of the directly attached atom (e.g., the oxygen in a methoxy group), but the rest of the ring experiences increased electron density.[6][7]
Caption: Influence of EWGs vs. EDGs on furan 13C chemical shifts.
Advanced Techniques for Unambiguous Structural Elucidation
For complex derivatives or when assignments are not obvious, several advanced NMR experiments are essential. The choice of experiment is dictated by the specific structural question being addressed.
Spectral Editing: Determining Carbon Multiplicity
The first step beyond a standard 13C spectrum is often to determine the number of protons attached to each carbon (i.e., CH₃, CH₂, CH, or quaternary C). The two most common experiments for this are DEPT and APT.
-
Attached Proton Test (APT): This is a single, rapid experiment where carbons with an even number of attached protons (C and CH₂) appear as negative signals, and those with an odd number (CH and CH₃) appear as positive signals. Its key advantage is the detection of quaternary carbons.[8]
-
Distortionless Enhancement by Polarization Transfer (DEPT): This technique is generally more sensitive than APT because it involves polarization transfer from ¹H to ¹³C.[9] It is typically run in two forms:
-
DEPT-90: Only CH (methine) carbons are observed.
-
DEPT-135: CH₃ and CH carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent.[10]
-
Causality of Choice: A researcher would choose APT for a quick overview that includes quaternary carbons. DEPT is chosen for higher sensitivity and its ability to definitively isolate methine carbons with the DEPT-90 experiment, which is invaluable for assigning the furan ring's CH groups.[9]
Caption: Decision workflow for choosing between APT and DEPT experiments.
2D NMR Spectroscopy: Mapping the Molecular Framework
For highly complex furan derivatives, two-dimensional (2D) NMR is indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is the most reliable way to link the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between carbons and protons that are two or three bonds apart (²J_CH, ³J_CH). This is the key experiment for piecing together the carbon skeleton, connecting substituents to the furan ring, and linking different fragments of a molecule.
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Directly shows C-C bond connectivity. While extremely powerful, it suffers from very low sensitivity and is reserved for challenging cases where HMBC data is insufficient.[2]
Experimental Protocols: A Self-Validating Approach
Accuracy in NMR begins with meticulous preparation and data acquisition. The following protocols are designed to be self-validating systems for generating high-quality, reproducible data.
Protocol 1: Sample Preparation
-
Mass Determination: Accurately weigh 10-20 mg of the purified furan derivative. Causality: Sufficient concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, especially for less sensitive ¹³C nuclei.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[11] Causality: Deuterated solvent is required for the spectrometer's lock system. Ensure the solvent does not have signals that overlap with key sample resonances.
-
Homogenization: Vortex the sample until the solute is completely dissolved. A clear, homogenous solution is essential for sharp, well-resolved NMR signals.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Filtration removes particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a calibrated reference peak.
Protocol 2: Quantitative 13C NMR (qNMR) Acquisition
Standard 13C NMR is often not quantitative due to long and variable T₁ relaxation times and the Nuclear Overhauser Effect (NOE). For accurate concentration measurements, a specialized approach is required.
-
Pulse Sequence Selection: Use a single-pulse experiment with inverse-gated proton decoupling. Causality: Inverse-gated decoupling decouples protons only during signal acquisition, not during the relaxation delay. This collapses C-H multiplets for sensitivity gain while suppressing the NOE, which would otherwise lead to non-quantitative signal integrals.[12]
-
Set Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T₁ value of any carbon in the molecule (d1 ≥ 5T₁). For quaternary carbons, this can be 60-90 seconds or more.[9] Causality: This ensures that all carbons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei.[12]
-
Flip Angle: Use a 90° pulse angle to maximize the signal for each scan.
-
Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the peaks of interest).
-
Processing: Process the data with an exponential multiplication factor of zero (no line broadening) and perform careful baseline correction before integration.
Integrated Analysis Workflow
The final structural elucidation is a convergent process, integrating data from multiple experiments.
Caption: A comprehensive workflow for the structural elucidation of furan derivatives.
References
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- 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... ResearchGate. [Link: https://www.researchgate.net/figure/13-C-NMR-SPECTRA-OF-SAMPLE-8-FURAN-DERIVATIVE-FROM-EMLO-UPPER-SPECTRUM-AND-SAMPLE-19_fig5_237194883]
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- Musumarra, G., & Ballistreri, F. P. (1980). Studies of Substituent Effects by Carbon-13 NMR Spectroscopy. Thiophene and Furan Chalcone Analogues. Organic Magnetic Resonance, 14(5), 384-391. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1270140512]
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- Furan - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link: https://spectrabase.com/spectrum/6zLArRbWynQ]
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- Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). ResearchGate. [Link: https://www.researchgate.net/figure/Figure-S42-13-C-NMR-spectrum-of-2-furan-2-yl-3-3-dichloroacrylonitrile-1n_fig43_329431427]
- DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Anasazi Instruments. [Link: https://www.anasaziinstruments.com/blog/dept-nmr-vs-apt-nmr-which-is-best-c13-nmr-experiment-for-you/]
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- Matsuura, B., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c7497124b64a4855217983]
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A-Z Data-Driven Guide to the Synthesis of 5-Substituted Furan-2-Carbaldehydes
Abstract
Substituted furan-2-carbaldehydes are a highly versatile class of heterocyclic compounds, serving as pivotal building blocks in medicinal chemistry, drug development, and materials science.[1] Their unique structure, featuring a reactive aldehyde and a modifiable furan ring, allows for the construction of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 5-substituted furan-2-carbaldehydes. We delve into the mechanistic underpinnings and practical considerations of key methodologies, including the oxidation of furfuryl alcohols, electrophilic formylation of furan derivatives, and modern cross-coupling techniques. Detailed, field-tested protocols and comparative data are presented to equip researchers and process chemists with the knowledge to select and optimize synthetic routes for their specific applications.
Introduction: The Strategic Importance of the Furan-2-Carbaldehyde Core
The furan ring is a privileged scaffold in numerous high-value molecules, from pharmaceuticals to advanced polymers. The presence of both an aldehyde at the C2 position and a variable substituent at the C5 position makes 5-substituted furan-2-carbaldehydes exceptionally valuable intermediates. A notable example is the conversion of biomass-derived 5-hydroxymethylfurfural (HMF) into derivatives like 2,5-diformylfuran (DFF), a precursor for novel biopolymers.[2][3] The aldehyde functional group provides a reactive handle for a multitude of transformations, including condensations, oxidations, and reductive aminations, while the C5 substituent allows for fine-tuning of the molecule's steric and electronic properties. This dual functionality is paramount in tailoring molecules for specific biological targets or material properties.
This guide focuses on the most robust and widely employed methods for synthesizing these critical compounds, providing both the theoretical basis and practical steps for successful implementation in a laboratory setting.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 5-substituted furan-2-carbaldehydes can be broadly categorized into three primary approaches: functional group transformation of a pre-existing furan ring, direct formylation of a 2-substituted furan, and construction of the substituted furan ring itself.
Oxidation of 5-Substituted Furfuryl Alcohols
One of the most common and direct routes involves the selective oxidation of a 5-substituted-2-furfuryl alcohol. The primary challenge in this approach is preventing over-oxidation to the corresponding carboxylic acid, which can be a significant side reaction with powerful oxidizing agents.[4][5]
Causality Behind Reagent Selection: The choice of oxidant is critical and is dictated by the need for selectivity.
-
Manganese Dioxide (MnO₂): This is a mild, heterogeneous oxidant favored for its high selectivity towards allylic and benzylic alcohols, such as furfuryl alcohols. It minimizes the risk of over-oxidation and simplifies purification as the inorganic byproducts are easily filtered off.
-
Aerobic Oxidation with Catalysts: Catalytic systems using molecular oxygen or air as the terminal oxidant represent a greener and more atom-economical approach. Noble metal catalysts (e.g., Ru, Pt, Pd) supported on various materials have shown high efficiency.[2] For instance, activated carbon-supported Ruthenium (Ru/C) can achieve DFF yields of ~96% from HMF.[2] The support material itself can influence activity and selectivity.
-
TEMPO-Mediated Oxidation: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst, often with a stoichiometric oxidant like sodium hypochlorite (bleach) or in conjunction with a metal catalyst, offer mild and highly selective conditions for converting primary alcohols to aldehydes.[6]
Workflow: Key Synthetic Pathways
The following diagram illustrates the major synthetic routes discussed in this guide, highlighting the key transformations from common starting materials to the target 5-substituted furan-2-carbaldehydes.
Caption: Major synthetic routes to 5-substituted furan-2-carbaldehydes.
Electrophilic Formylation of 2-Substituted Furans
When the starting material is a furan with a substituent at the C2 position, a formyl group can be introduced at the electron-rich C5 position via electrophilic aromatic substitution. The Vilsmeier-Haack and Rieche formylations are the cornerstone reactions for this strategy.
Vilsmeier-Haack Reaction: This is arguably the most common method for formylating electron-rich heterocycles like furan.[7][8] The reaction involves treating the furan substrate with the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][10][11] The furan ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[11]
Rieche Formylation: This method is an alternative to the Vilsmeier-Haack reaction and employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[12][13][14] The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species that is attacked by the electron-rich furan ring.
Mechanism: The Vilsmeier-Haack Reaction
This diagram outlines the step-by-step mechanism for the formylation of a 2-substituted furan using the Vilsmeier-Haack reagent.
Caption: Mechanism of the Vilsmeier-Haack formylation on a furan substrate.
Cross-Coupling Reactions on a Furan-2-Carbaldehyde Core
For synthesizing 5-aryl or 5-vinyl furan-2-carbaldehydes, palladium-catalyzed cross-coupling reactions are exceptionally powerful. These methods start with a 5-halofuran-2-carbaldehyde (typically 5-bromo- or 5-chlorofuran-2-carbaldehyde) and couple it with an appropriate organometallic reagent.
-
Suzuki Coupling: Reacts a 5-halofuran-2-carbaldehyde with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and readily available starting materials, often providing excellent yields (>99% in some cases).[15]
-
Stille Coupling: Utilizes an organotin reagent (e.g., phenyl tributyl tin) as the coupling partner.
-
Organozinc Coupling: Employs organozinc halides, which can be prepared directly. These reactions proceed under mild conditions.[16]
Trustworthiness of Protocols: The success of these coupling reactions hinges on the precise control of reaction conditions. The choice of palladium catalyst, ligands, base, and solvent must be carefully optimized for each substrate combination to prevent side reactions like dehalogenation or catalyst deactivation.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route depends on several factors including the availability of starting materials, desired scale, and the nature of the substituent at the C5 position.
| Synthesis Method | Key Reagents | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Aerobic Oxidation | 5-Substituted Furfuryl Alcohol, O₂/Air | Ru/C, Pt/C, etc. | 80-96%[2] | Green (uses air), atom-economical, high yields. | Requires specialized catalyst, potential for over-oxidation. |
| Vilsmeier-Haack | 2-Substituted Furan, DMF, POCl₃ | None | 60-95%[7][15] | Widely applicable, reliable, uses common reagents. | Reagents are corrosive and moisture-sensitive. |
| Rieche Formylation | 2-Substituted Furan, Cl₂CHOCH₃ | TiCl₄, SnCl₄ | 65-85% | Good for certain electron-rich substrates. | Uses highly reactive/toxic reagents and strong Lewis acids. |
| Suzuki Coupling | 5-Halofuran-2-carbaldehyde, Arylboronic acid | Pd complex (e.g., Pd(PPh₃)₄) | 74->99%[15][17] | Excellent yields, broad scope, high functional group tolerance. | Palladium catalysts can be expensive; requires halo-furan starting material. |
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are provided as examples of field-proven methodologies.
Protocol 1: Synthesis of 5-Chloromethylfurfural (CMF) from Fructose
This protocol describes a one-pot conversion of a carbohydrate into a key 5-substituted furan-2-carbaldehyde intermediate in a biphasic system.[18]
Rationale: The biphasic system (aqueous acid and an organic solvent like CHCl₃) is crucial. The acid catalyzes the dehydration of fructose to HMF, which is then converted to the more stable CMF. The organic solvent continuously extracts the CMF as it is formed, protecting it from degradation and humin formation in the acidic aqueous phase.[18]
Methodology:
-
Reaction Setup: To a mixture of 37% hydrochloric acid (4.0 mL) and 85% phosphoric acid (1.0 mL) in a round-bottom flask, add chloroform (5.0 mL).
-
Addition of Substrate: Add D-fructose (5.0 mmol) to the biphasic mixture.
-
Reaction Conditions: Stir the mixture continuously at 45 °C for 20 hours.
-
Work-up: Quench the reaction by adding an equal volume of water (5.0 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform.
-
Drying and Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄ for 4 hours. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using CH₂Cl₂ as the eluent to afford pure 5-chloromethylfurfural.[18]
Protocol 2: Vilsmeier-Haack Formylation of 2-Phenylfuran
This protocol demonstrates the synthesis of 5-phenylfuran-2-carbaldehyde.[15]
Rationale: 2-Phenylfuran is an electron-rich aromatic system, making it an excellent substrate for electrophilic substitution. The Vilsmeier reagent is a mild electrophile that regioselectively attacks the most nucleophilic position, which is C5.
Methodology:
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 2-phenylfuran in a suitable solvent (e.g., dichloroethane) dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., reflux) to drive the reaction to completion. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous base solution (e.g., NaOH or Na₂CO₃) to hydrolyze the iminium salt intermediate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 5-phenylfuran-2-carbaldehyde.
Conclusion and Future Outlook
The synthesis of 5-substituted furan-2-carbaldehydes is a well-established field with a diverse array of reliable methods. The classic approaches of furfuryl alcohol oxidation and electrophilic formylation remain mainstays in both academic and industrial laboratories. Concurrently, the application of modern palladium-catalyzed cross-coupling reactions has significantly expanded the scope of accessible structures, particularly for aryl and vinyl-substituted derivatives.
Future developments will likely focus on enhancing the sustainability of these syntheses. This includes the development of more efficient and recyclable catalysts for aerobic oxidations, the use of greener solvents, and the expansion of electrochemical methods.[19] As the demand for bio-derived platform chemicals grows, routes starting from biomass, such as the conversion of sugars to 5-chloromethylfurfural and its subsequent elaboration, will become increasingly important, paving the way for a more sustainable chemical industry.[20][21]
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- Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering.
- Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran over Atomically Dispersed Ruthenium Catalysts. Industrial & Engineering Chemistry Research.
- Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI.
- Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Journal of Materials Chemistry A.
- Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Sustainable Chemistry & Engineering.
- Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. RSC Publishing.
- Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. PubMed Central.
- One-Pot Conversion of Starch into 5-Chloromethylfurfural and 5-Hydroxymethylfurfural in a Low-Transition Temperature Mixture. Industrial & Engineering Chemistry Research.
- Enhancing 5-hydroxymethylfurfural oxidation to 2,5-furan-dicarboxylic acid with Au-supported catalysts. ScienceDirect.
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Benchchem.
- Notes - Formylation of Furans. ResearchGate.
- comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. Benchchem.
- 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of Organic Chemistry.
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate.
- Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Advances.
- Formylation - Common Conditions. Organic Chemistry.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indol-2-yl) malonaldehyde and its synthetic applications. Arkivoc.
- Rieche Formylation. SynArchive.
- Rieche formylation. Wikipedia.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpsonline.com.
- Vilsmeier–Haack reaction. Wikipedia.
- Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Publishing.
- Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. PubMed Central.
- Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. ResearchGate.
- Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. PubMed Central.
- Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science.
- Sulfonation, formylation, Mannich and acetylation of furan. Química Organica.org.
- Synthesis of Tetrasubstituted Furan Derivatives by Condensation of 1,3-Diketones with α-Hydroxy-β-oxo Esters. Thieme.
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An In-Depth Technical Guide to the Discovery and History of Novel Furan Compounds
Introduction: The Enduring Significance of the Furan Scaffold in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a crucial pharmacophore in a wide array of therapeutic agents.[2] The unique electronic properties of the furan nucleus, including its electron-rich nature and ability to engage in various non-covalent interactions, allow it to act as a bioisostere for other aromatic systems, such as the phenyl ring, often conferring improved metabolic stability and enhanced receptor binding affinity.[2] This has led to the incorporation of the furan moiety into numerous clinically approved drugs and natural products with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] This guide provides an in-depth exploration of the historical discovery of furan compounds, a detailed examination of seminal and modern synthetic methodologies, and insights into the structure-activity relationships that govern their therapeutic potential.
I. A Historical Perspective: From Bran to Benchtop
The journey of furan chemistry began not with the parent heterocycle itself, but with one of its derivatives. In 1780, the Swedish chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[4] A few decades later, in 1831, Johann Wolfgang Döbereiner reported the discovery of furfural, a key furan derivative, which was later characterized by John Stenhouse.[5] The name "furan" itself is derived from the Latin word furfur, meaning bran, from which furfural can be produced.[6] It was not until 1870 that Heinrich Limpricht first prepared furan itself.[6] These early discoveries laid the groundwork for over a century of exploration into the synthesis and application of this versatile heterocyclic system.
II. Foundational Synthetic Methodologies: The Paal-Knorr and Feist-Benary Syntheses
Two classical named reactions have been instrumental in the synthesis of substituted furans for over a century: the Paal-Knorr synthesis and the Feist-Benary synthesis. These methods, while traditional, remain highly relevant and are often the starting point for the synthesis of complex furan-containing molecules.
A. The Paal-Knorr Furan Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[7][8] The reaction is typically catalyzed by acid and proceeds through an intramolecular cyclization and dehydration.[9]
Mechanistic Insights
The mechanism of the Paal-Knorr furan synthesis involves several key steps.[8] The reaction is initiated by the protonation of one of the carbonyl groups, which increases its electrophilicity. The second carbonyl group then undergoes tautomerization to its enol form. The crucial ring-forming step is the intramolecular nucleophilic attack of the enol oxygen onto the protonated carbonyl carbon, which is the rate-determining step.[8] This is followed by dehydration of the resulting cyclic hemiacetal to yield the aromatic furan ring.[7]
Caption: Logical workflow of the Paal-Knorr furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[9]
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL). Continue refluxing for 4-6 hours or until no more water is collected.[9]
-
Allow the reaction mixture to cool to room temperature.[9]
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.
B. The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classical method for preparing substituted furans, involving the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][10]
Mechanistic Insights
The Feist-Benary synthesis proceeds via a base-catalyzed cascade.[6] The base, typically a mild one like pyridine or triethylamine, deprotonates the β-dicarbonyl compound to form a nucleophilic enolate.[6] This enolate then attacks the α-carbon of the α-halo ketone in an SN2 reaction, displacing the halide. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the furan product.[6]
Caption: Logical workflow of the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).[6]
-
Slowly add chloroacetone (1.0 eq) to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[6]
-
Cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[6]
Comparative Analysis of Classical Methods
| Feature | Paal-Knorr Furan Synthesis | Feist-Benary Furan Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds |
| Catalyst | Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH)[11] | Typically base-catalyzed (e.g., pyridine, ammonia)[11] |
| Key Transformation | Intramolecular cyclization and dehydration | Intermolecular condensation followed by cyclization |
| General Yields | Generally good to excellent | Moderate to good[11] |
| Reaction Conditions | Often requires heating and strong acids[11] | Generally milder conditions[11] |
III. Modern Catalytic Approaches to Furan Synthesis
While the classical methods are robust, modern organic synthesis has driven the development of more efficient, milder, and highly selective catalytic methods for constructing the furan ring. These approaches often utilize transition metal catalysts to achieve transformations that are not possible with traditional methods.
A. Gold-Catalyzed Synthesis of Substituted Furans
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including furans. Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in activating alkynes and allenes towards nucleophilic attack.[3]
Mechanistic Principles
A common strategy involves the intermolecular reaction of a propargyl alcohol with an alkyne, catalyzed by a combination of a triazole-gold (TA-Au) complex and a copper co-catalyst.[3] The reaction proceeds through a cascade of three key steps:
-
Alcohol addition to the alkyne: The gold catalyst activates the alkyne, allowing for the addition of the propargyl alcohol.
-
Saucy-Marbet rearrangement: This rearrangement converts the initial adduct into an allene-ketone intermediate.
-
Allene-ketone cyclization: The gold and copper catalysts work in concert to facilitate the cyclization of the allene-ketone to form the furan ring.[3]
Caption: Logical workflow for the gold-catalyzed synthesis of furans.
Experimental Protocol: Gold-Catalyzed Synthesis of Polysubstituted Furans
Materials:
-
N-Tosylpropargyl amine
-
1,3-Dicarbonyl compound
-
AuBr₃
-
AgOTf
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
Procedure:
-
To a solution of N-tosylpropargyl amine (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in 1,2-dichloroethane, add AuBr₃ (5 mol%) and AgOTf (15 mol%) at room temperature.[12]
-
Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography.[12]
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.[12]
B. Other Modern Catalytic Methods
A variety of other transition metals, including palladium, rhodium, and iron, have also been employed in the catalytic synthesis of furans.[5][13] These methods often involve domino or cascade reactions that allow for the rapid construction of complex furan derivatives from simple starting materials.[14] For instance, palladium catalysis can be used for the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.[13]
IV. The Furan Scaffold in Drug Development: Structure-Activity Relationships
The furan ring is a privileged scaffold in a number of approved drugs, where it contributes significantly to their pharmacological activity.[2] Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more effective furan-based therapeutics.
A. Furan-Containing Drugs and Their Mechanisms of Action
| Drug | Therapeutic Class | Mechanism of Action |
| Nitrofurantoin | Antibacterial | The nitro group is reduced within bacterial cells to form highly reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[2][15] |
| Ranitidine | H₂ Receptor Antagonist | Competitively and reversibly binds to histamine H₂ receptors on gastric parietal cells, inhibiting gastric acid secretion.[16][17] |
| Furosemide | Loop Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[18] |
Signaling Pathway: Mechanism of Action of Ranitidine
Caption: Simplified signaling pathway of Ranitidine's mechanism of action.
B. Quantitative Structure-Activity Relationship (QSAR) of Furan-Based Anticancer Agents
The antiproliferative activity of furan-containing compounds is highly dependent on the nature and position of substituents on the furan ring. Furan-fused chalcones, for example, have emerged as a promising class of anticancer agents.[7][8]
| Compound | Modifications | Cell Line | IC₅₀ (µM) |
| 9 | 2',4'-dihydroxychalcone (Reference) | HL60 | 305 |
| 8 | Furan-fused derivative of 9 | HL60 | 17.2 |
| 7 | Asymmetrical dihydroxychalcone | HL60 | 59.6 |
| 6a | Furan-ring attached to 7 (Isomer 1) | HL60 | 20.9 |
| Data sourced from Anticancer Research, 2015.[19] |
The data clearly demonstrates that the fusion of a furan ring to the chalcone scaffold can lead to a significant increase in anticancer potency.[7]
C. Antimicrobial Activity of Furan Derivatives
Furan-containing compounds have also shown significant promise as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected furan derivatives against various bacterial strains.
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Nitrofurantoin | 1.5625 | - | - |
| Furan-rhodanine derivative 4l | - | 2-4 | - |
| Furan-chalcone derivative 2a | 256 | - | 512 |
| Furan-chalcone derivative 2b | 256 | - | - |
| Furan-chalcone derivative 2c | 256 | - | 1024 |
| Data sourced from various studies.[20][21] |
V. Conclusion and Future Directions
The furan scaffold has a rich history, from its discovery in natural products to its central role in modern medicinal chemistry. The development of novel synthetic methodologies, from the classical Paal-Knorr and Feist-Benary reactions to sophisticated transition metal-catalyzed transformations, has provided researchers with a powerful toolkit for the synthesis of diverse furan-containing molecules. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. As our understanding of the biological targets of furan derivatives deepens, so too will our ability to design the next generation of furan-based drugs with enhanced potency, selectivity, and safety profiles.
VI. References
-
Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure-Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-7. [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2020). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 9(12), 869. [Link]
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Unlocking the Therapeutic Potential of Pyrrolidinyl Furan Derivatives: A Theoretical and Computational Guide
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the theoretical properties of pyrrolidinyl furan derivatives, a class of heterocyclic compounds with significant therapeutic potential. By delving into the electronic structure, conformational landscape, and reactivity of these molecules, we can rationally design more potent and selective drug candidates. This guide emphasizes the "why" behind computational choices, offering field-proven insights to bridge the gap between theoretical understanding and practical application in drug discovery.
The Significance of Pyrrolidinyl Furan Scaffolds in Medicinal Chemistry
The fusion of a pyrrolidine ring and a furan moiety creates a unique chemical scaffold with a diverse range of biological activities. Furan derivatives are known for their broad pharmacological applications, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3][4] The furan ring's electron-rich nature and aromaticity contribute to its ability to engage in various interactions with biological targets.[3] Similarly, the pyrrolidine ring, a common motif in natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties and can participate in crucial hydrogen bonding interactions. The combination of these two heterocycles in pyrrolidinyl furan derivatives has led to the discovery of novel compounds with promising therapeutic profiles.[1] A deep understanding of their theoretical properties is paramount for optimizing their biological activity and advancing them through the drug discovery pipeline.
Foundational Theoretical Concepts: A Computational Chemist's Toolkit
To rationally design and optimize pyrrolidinyl furan derivatives, a robust computational toolkit is essential. The following theoretical methods provide the foundation for understanding their structure-activity relationships (SAR).
Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][6][7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density.[7][8][9] This is a significant simplification from traditional wavefunction-based methods, making DFT computationally efficient for studying complex molecules like pyrrolidinyl furan derivatives.[6]
The core of DFT lies in solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that have the same electron density as the real, interacting system.[9] The key to the accuracy of DFT lies in the exchange-correlation functional, which approximates the complex quantum mechanical effects of electron exchange and correlation.[7]
Key DFT-derived properties for pyrrolidinyl furan derivatives include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[10] The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[10][11][12] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions with biological targets.[10][11]
-
Global Reactivity Descriptors: DFT can be used to calculate various descriptors that quantify a molecule's reactivity, such as electronegativity, chemical hardness, and electrophilicity index. These descriptors are valuable for QSAR studies.
Molecular Docking: Simulating the Ligand-Target Handshake
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1][13] This "molecular handshake" is a critical step in structure-based drug design.[14] The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction.[15]
The primary goals of molecular docking are:
-
Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand-receptor complex.
-
Binding Affinity Estimation: To rank different ligands based on their predicted binding strength.
-
Virtual Screening: To screen large libraries of compounds against a target protein to identify potential hits.
Quantitative Structure-Activity Relationship (QSAR): Bridging the Gap Between Structure and Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16][17][18] The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.[19] By developing a statistically significant QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.[17]
The general workflow for developing a QSAR model includes:
-
Data Set Preparation: Assembling a set of molecules with known biological activities.[19]
-
Descriptor Calculation: Calculating a variety of molecular descriptors that quantify different aspects of the molecules' structures.
-
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the biological activity.[18]
-
Model Validation: Rigorously validating the model to ensure its predictive power.[19]
Experimental Protocols: A Step-by-Step Guide to Computational Analysis
This section provides detailed, step-by-step methodologies for performing key computational experiments on pyrrolidinyl furan derivatives.
Protocol for DFT Calculations
This protocol outlines the steps for performing a single-point energy calculation and geometry optimization using a common quantum chemistry software package.
-
Molecule Building: Construct the 3D structure of the pyrrolidinyl furan derivative using a molecular modeling software.
-
Initial Geometry Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field.
-
DFT Input File Preparation:
-
Select the desired DFT functional (e.g., B3LYP).
-
Choose an appropriate basis set (e.g., 6-31G(d,p)).
-
Specify the type of calculation (e.g., geometry optimization, frequency calculation).
-
Define the charge and multiplicity of the molecule.
-
-
Job Submission: Submit the input file to the quantum chemistry software.
-
Analysis of Results:
Protocol for Molecular Docking
This protocol provides a general workflow for docking a pyrrolidinyl furan derivative into a target protein using AutoDock Vina.[1][2]
-
Receptor and Ligand Preparation: [1][3]
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.[3]
-
Add polar hydrogens to the protein.
-
Prepare the 3D structure of the pyrrolidinyl furan derivative and assign its charges.
-
-
-
Define a 3D grid box that encompasses the binding site of the target protein.
-
-
Docking Simulation: [1]
-
Run the docking simulation using AutoDock Vina.
-
-
Analysis of Docking Results: [1]
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the ligand-receptor interactions, identifying key hydrogen bonds and hydrophobic contacts.
-
Protocol for QSAR Model Development
This protocol outlines the steps for building a simple 2D-QSAR model.
-
Data Collection: Compile a dataset of pyrrolidinyl furan derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: Calculate a range of 2D molecular descriptors for each compound in the dataset (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to validate it.
-
Model Building: Use a statistical method, such as multiple linear regression, to develop a relationship between the descriptors and the biological activity for the training set.
-
Model Validation: [19]
-
Assess the statistical quality of the model using parameters like the coefficient of determination (R²).
-
Use the model to predict the activity of the compounds in the test set and evaluate its predictive performance.
-
Visualizing Theoretical Properties: From Data to Insight
Visual representations are crucial for interpreting the results of computational analyses. The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Caption: A workflow diagram illustrating the integration of DFT, Molecular Docking, and QSAR in computational drug design.
Caption: A conceptual diagram of Frontier Molecular Orbitals (FMOs) and their relationship to chemical reactivity.
Quantitative Data Summary
The following table summarizes typical ranges for key theoretical properties of bioactive pyrrolidinyl furan derivatives, compiled from various computational studies.
| Property | Typical Value Range | Significance in Drug Design |
| HOMO Energy | -6.5 to -5.0 eV | Higher values indicate greater electron-donating ability. |
| LUMO Energy | -1.5 to 0.0 eV | Lower values indicate greater electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 eV | Larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.0 to 7.0 Debye | Influences solubility and ligand-receptor interactions. |
| Molecular Docking Score | -10.0 to -6.0 kcal/mol | A more negative score suggests stronger binding affinity. |
| QSAR Model R² | > 0.7 | Indicates a good correlation between descriptors and activity. |
Conclusion and Future Directions
The theoretical and computational approaches outlined in this guide provide a powerful framework for accelerating the discovery and development of novel pyrrolidinyl furan derivatives. By integrating DFT, molecular docking, and QSAR, researchers can gain a deeper understanding of the structure-activity relationships governing this important class of compounds. This knowledge enables the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on the application of more advanced computational methods, such as molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes and machine learning algorithms for the development of more sophisticated QSAR models. The continued synergy between computational and experimental chemistry will undoubtedly lead to the discovery of new and effective drugs based on the pyrrolidinyl furan scaffold.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for determining and understanding its solubility in a range of common organic solvents. By synthesizing established theoretical frameworks with actionable experimental protocols, this guide empowers researchers to make informed decisions for process development, formulation, and purification.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various chemical and biological systems. For this compound, understanding its solubility profile is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and purity by ensuring all reactants are in the same phase.
-
Purification and Crystallization: The choice of solvent system is fundamental for effective purification through techniques like recrystallization, where solubility and insolubility at different temperatures are exploited.
-
Formulation Development: In the pharmaceutical context, the solubility of a compound dictates its dissolution rate and, consequently, its bioavailability.
-
Analytical Method Development: Solubility data is essential for preparing stock solutions and standards for various analytical techniques, including chromatography and spectroscopy.
This guide will delve into the theoretical underpinnings of solubility and provide practical methods to experimentally determine the solubility of this compound.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. The Hansen Solubility Parameter (HSP) model is a widely used and effective method based on the principle of "like dissolves like."[1][2][3] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.
Estimating Hansen Solubility Parameters for this compound
The key functional groups in this compound are the furan ring, the pyrrolidine ring, and the aldehyde group. By utilizing established group contribution values from the literature, the estimated HSPs for the compound are presented in Table 1.
Table 1: Estimated Physicochemical and Hansen Solubility Parameters for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | [7] |
| Boiling Point | 315.3 °C at 760 mmHg | [8] |
| Density | 1.193 g/cm³ | [8] |
| Estimated Hansen Solubility Parameters (MPa⁰.⁵) | ||
| δD (Dispersion) | 18.2 | Estimated via Group Contribution |
| δP (Polar) | 8.5 | Estimated via Group Contribution |
| δH (Hydrogen Bonding) | 7.9 | Estimated via Group Contribution |
Predicting Solubility in Common Organic Solvents
With the estimated HSPs for this compound, we can predict its relative solubility in a variety of organic solvents. The "solubility parameter distance" (Ra) between the solute and a solvent is calculated using the following equation:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
A smaller Ra value indicates a higher likelihood of solubility. Table 2 presents the HSPs for a selection of common organic solvents and the calculated Ra values, providing a ranked prediction of solubility.
Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted Solubility Rank) |
| This compound (Estimated) | 18.2 | 8.5 | 7.9 | - |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 (1) |
| Acetone | 15.5 | 10.4 | 7.0 | 6.1 (2) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 (3) |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.1 (4) |
| Methanol | 15.1 | 12.3 | 22.3 | 15.5 (5) |
| Toluene | 18.0 | 1.4 | 2.0 | 7.5 (6) |
| Hexane | 14.9 | 0.0 | 0.0 | 13.4 (7) |
Note: The predicted solubility rank is based on the calculated Ra value, with a lower value indicating higher predicted solubility.
This predictive analysis suggests that this compound is likely to be most soluble in moderately polar solvents like dichloromethane and acetone, and less soluble in highly polar, protic solvents like methanol and non-polar solvents like hexane.
Methodologies for Experimental Solubility Determination
While theoretical predictions are valuable, experimental determination of solubility is essential for accurate and reliable data. The following section details two standard protocols for measuring the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Method (Shake-Flask)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[5]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the Equilibrium Solubility Method.
Solvent Addition Method (Clear Point Determination)
This method determines the solubility by identifying the point at which a solid completely dissolves upon the gradual addition of a solvent.[4][9][10]
Protocol:
-
Preparation: Accurately weigh a known mass of this compound into a clear, sealed vessel equipped with a stirrer.
-
Solvent Addition: While stirring at a constant temperature, add the chosen organic solvent to the vessel at a slow, constant rate using a precision pump or burette.
-
Clear Point Observation: Visually or instrumentally (e.g., using a turbidity sensor) monitor the suspension. The "clear point" is the exact volume of solvent added at which the last solid particle dissolves.
-
Calculation: Calculate the solubility based on the known mass of the solute and the volume of the solvent at the clear point.
Caption: Workflow for the Solvent Addition Method.
Discussion and Practical Implications
The interplay of molecular structure and solvent properties dictates the solubility of this compound. The presence of the polar carbonyl group and the nitrogen atom in the pyrrolidine ring allows for dipole-dipole interactions and potential hydrogen bonding with appropriate solvents. The furan ring and the hydrocarbon portion of the pyrrolidine ring contribute to its interaction with less polar solvents through dispersion forces.
The predicted solubility ranking in Table 2 aligns with these principles. Solvents with a balanced profile of polarity and hydrogen bonding capability, such as dichloromethane and acetone, are expected to be effective at solvating the molecule. In contrast, the highly structured hydrogen-bonding network of alcohols like methanol may be less favorable for accommodating the solute. The lack of polarity in hexane makes it a poor solvent for this relatively polar compound.
The following diagram illustrates the conceptual relationship between the estimated HSP of this compound and the HSPs of the selected solvents in a 2D projection of the Hansen space.
Caption: Hansen Solubility Parameter distance (Ra) visualization.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters with robust experimental methodologies, researchers are equipped to confidently select appropriate solvents for their specific applications. The provided protocols for the Equilibrium Solubility Method and the Solvent Addition Method serve as a starting point for generating precise and reliable solubility data, which is indispensable for advancing research and development involving this promising compound.
References
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Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
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- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.
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Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. ACS Publications. Retrieved from [Link]
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Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. University of Strathclyde. Retrieved from [Link]
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iChemical. (n.d.). This compound, CAS No. 84966-28-9. Retrieved from [Link]
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PubChem. (n.d.). 5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Furfural. Retrieved from [Link]
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Schoff, C. K. (2010). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech, 7(1), 22-26. [Link]
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health and safety information for 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
An In-Depth Technical Guide to the Health and Safety of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
This document provides a comprehensive health and safety profile for this compound (CAS No. 84966-28-9). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the limited availability of specific safety and toxicological data for this exact molecule, this guide employs a scientifically grounded surrogate approach. The safety recommendations are expertly inferred from the well-documented profiles of structurally similar compounds, primarily the parent molecule 2-Furaldehyde (Furfural), and related substituted furan derivatives. This methodology allows for a robust and cautious assessment of potential hazards.
Compound Identification and Hazard Overview
This compound belongs to the furan-carbaldehyde class of compounds, characterized by a furan ring substituted with both an aldehyde and a pyrrolidinyl group. While specific toxicological data is sparse, the known hazards of 2-Furaldehyde provide a strong basis for assessing its potential risks. 2-Furaldehyde is classified as toxic if swallowed, fatal if inhaled, harmful in contact with skin, a cause of serious skin and eye irritation, a potential respiratory irritant, and is suspected of causing cancer.[1][2][3] Therefore, it is imperative to handle this compound with stringent safety precautions appropriate for a compound with high potential toxicity.
Key Compound Details:
-
IUPAC Name: this compound
-
Synonyms: 5-(1-Pyrrolidinyl)-2-furaldehyde, 5-(1-Pyrrolidino)-2-furaldehyde, 5-Pyrrolidin-1-yl-2-furaldehyde[4]
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
Inferred GHS Hazard Classification
The following GHS classification is inferred based on the hazard profile of 2-Furaldehyde and related structures.[1][2] This represents a cautious but scientifically justified assessment.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor[2][3] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Signal Word: Danger [2]
Hazard Pictograms:
| GHS02: Flame | GHS06: Skull and Crossbones | GHS08: Health Hazard |
Toxicological Profile and Mechanistic Insights
The toxicity of furan-based aldehydes is often attributed to the reactivity of the aldehyde functional group and the metabolic pathways of the furan ring. The aldehyde group can readily react with biological macromolecules, while the furan ring can be metabolized to reactive intermediates. It is prudent to assume that this compound shares these toxicological characteristics.
-
Inhalation: The high acute inhalation toxicity of 2-Furaldehyde suggests that even brief exposure to aerosols or vapors could be fatal.[2] All handling must be performed in a certified chemical fume hood to prevent respiratory exposure.
-
Ingestion: The compound is predicted to be toxic if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2]
-
Dermal Contact: Harmful effects are expected from skin contact.[2] The compound can likely be absorbed through the skin, and it is expected to cause skin irritation.[1][2]
-
Eye Contact: Direct contact will likely cause serious eye irritation.[1][2]
-
Carcinogenicity: 2-Furaldehyde is suspected of causing cancer, a classification that should be extended to this derivative in the absence of contrary evidence.[1][3]
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict protocols, is mandatory.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is the most critical control to prevent exposure to potentially fatal inhaled vapors or aerosols.[1][2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in case of accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to protect from dermal, ocular, and respiratory hazards.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[2] |
| Hand Protection | Nitrile or Neoprene Gloves | Inspect gloves for integrity before each use.[9] Use proper glove removal technique to avoid skin contact. For prolonged or immersive contact, consult manufacturer-specific chemical resistance data. Dispose of contaminated gloves as hazardous waste.[9] |
| Body Protection | Flame-Retardant Laboratory Coat & Apron | A fully buttoned lab coat provides a barrier against incidental contact. An apron offers an additional layer of protection. Flame-retardant material is recommended due to the compound's flammability. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Only required if engineering controls fail or for specific emergency situations. Use must follow a full respiratory protection program, including fit testing.[2] For most lab-scale work, a fume hood is sufficient. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect against spills.[8] |
Hygiene and Handling Protocols
-
Do not breathe vapors or mists.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[3][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Use explosion-proof equipment and non-sparking tools, as the compound is flammable.[3]
-
Keep the container tightly closed when not in use.[7]
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Conditions: Store in a cool, dry, dark, and well-ventilated place.[7] Keep the container tightly closed to prevent exposure to air and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[1] The storage area should be clearly marked, and access should be restricted.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
General Advice: Move the victim to fresh air. Call a physician or poison control center immediately.[3] Show the safety data sheet to the medical personnel.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a physician or poison control center immediately.[2][3]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][9]
-
Specific Hazards: The compound is a flammable liquid.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate PPE as detailed in Section 4.2. Avoid breathing vapors and prevent contact with skin and eyes.[3] Remove all sources of ignition.[9]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[9]
-
Containment and Cleanup: Cover drains. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect and place in a suitable, labeled container for hazardous waste disposal.[1] For large spills, dike the area and contain the material.
Workflow Visualization and Disposal
Adherence to a structured workflow minimizes the risk of exposure and contamination. The following diagram illustrates a safe handling workflow for a research setting.
Caption: Safe Handling Workflow for this compound.
Disposal Considerations
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste. Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.
References
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Loba Chemie, Safety Data Sheet for FURFURAL FOR SYNTHESIS. [Link]
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Methodological & Application
The Synthetic Versatility of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: A Guide for Organic Synthesis and Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and organic synthesis, the furan ring stands out as a privileged scaffold, forming the core of numerous biologically active molecules. The strategic functionalization of this heterocyclic motif offers a powerful platform for the generation of diverse chemical entities with significant therapeutic potential. Among the vast array of furan derivatives, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde emerges as a particularly intriguing building block. Its structure, featuring a nucleophilic pyrrolidine moiety electron-donating to the furan ring and an electrophilic carbaldehyde group, presents a unique combination of reactivity that can be exploited for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation, characteristic reactivity, and its application in the construction of valuable organic compounds, with a particular focus on methodologies relevant to researchers, scientists, and drug development professionals. While specific, extensively documented applications of this exact molecule are emerging, this guide will leverage established principles of furan chemistry and the known reactivity of analogous compounds to provide robust and scientifically grounded protocols and insights.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 84966-28-9 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | (Predicted) Yellow to brown solid or oil |
| Storage | Sealed in a dry, room temperature environment is recommended for stability.[1] |
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves the nucleophilic aromatic substitution of a suitable 5-halofuran-2-carbaldehyde with pyrrolidine. This approach benefits from the commercial availability of the starting materials and generally proceeds under mild conditions.
Sources
The Versatile Reactivity of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde with Amines: A Synthetic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable starting point for drug discovery programs. This application note focuses on 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a versatile building block that combines the furan core with two key functional groups: an electron-donating pyrrolidine moiety and a highly reactive carbaldehyde. This substitution pattern, particularly the enamine-like character imparted by the pyrrolidine, activates the molecule for a range of synthetic transformations. We provide an in-depth exploration of its reactions with amines—covering Schiff base formation, reductive amination, and multicomponent reactions—and offer detailed, field-tested protocols to guide the synthesis of novel molecular entities for pharmaceutical research.
Introduction: The Strategic Value of the Furan Core
Furan derivatives are central to the development of new therapeutic agents, with applications spanning antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] The aldehyde at the 2-position of the furan ring is a synthetic linchpin, enabling the construction of diverse molecular architectures through reactions like condensations, oxidations, and reductions. The addition of a 5-(pyrrolidin-1-yl) group significantly modulates the reactivity of the aldehyde. The nitrogen lone pair of the pyrrolidine ring donates electron density into the furan system, enhancing its nucleophilicity and influencing the electrophilicity of the aldehyde carbon. Understanding and harnessing this reactivity is crucial for leveraging this scaffold in drug design.
This guide details the primary reaction pathways of this compound with primary and secondary amines, providing both the mechanistic rationale and practical, step-by-step protocols for laboratory execution.
Key Reaction Pathways and Mechanisms
The reaction between this compound and an amine is fundamentally a nucleophilic attack on the electrophilic aldehyde carbon. The specific outcome—an imine, a secondary amine, or a more complex molecule—depends on the reaction conditions and the presence of additional reagents.
Pathway I: Schiff Base (Imine) Formation
The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a cornerstone of organic synthesis. This reversible reaction involves a two-stage addition-elimination mechanism.[6][7]
Causality and Mechanistic Insight: The reaction is typically catalyzed by a mild acid (pH 4-5). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating the initial nucleophilic attack by the amine. In the subsequent elimination step, acid catalysis aids in the protonation of the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water).[6] It is critical to avoid strongly acidic conditions, which would protonate the amine nucleophile, rendering it unreactive.[6]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Protocol 2.1: Synthesis of N-benzyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)methanimine
This protocol details a representative procedure for Schiff base formation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Methanol or Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (e.g., 1.65 g, 10 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.
-
Add benzylamine (e.g., 1.12 g, 10.5 mmol) to the solution at room temperature with stirring.
-
Add 1-2 drops of glacial acetic acid to catalyze the reaction.[8]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product may precipitate or crystallize upon cooling or can be isolated by column chromatography.
-
Workup: If an oil is obtained, dissolve it in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, IR, and MS analysis. Expect the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the imine C-H signal (~8.3 ppm) in the ¹H NMR spectrum.
| Reactant Amine | Solvent | Time (h) | Typical Yield |
| Aniline | Ethanol | 3 | 85-95% |
| 4-Fluoroaniline | Methanol | 4 | 88-96% |
| Benzylamine | Ethanol | 2 | 90-98% |
| Cyclohexylamine | Toluene | 5 | 80-90% |
| Yields are estimated based on analogous reactions and may vary. |
Pathway II: Reductive Amination
Reductive amination is a powerful method for synthesizing secondary and tertiary amines. It proceeds via the in situ formation of a Schiff base (or iminium ion), which is then immediately reduced to the corresponding amine.[9] This one-pot procedure is highly efficient and avoids the isolation of potentially unstable imine intermediates.[10][11]
Causality and Mechanistic Insight: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are selective for the protonated iminium ion over the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde to an alcohol.[12] Catalytic hydrogenation over catalysts like Pd/C or Ni is also a common and clean alternative.[9][10]
Caption: Workflow for one-pot reductive amination.
Protocol 2.2: Synthesis of 1-(5-((benzylamino)methyl)furan-2-yl)pyrrolidine
This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride (STAB).
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Glacial Acetic Acid (optional, for iminium ion formation)
-
Round-bottom flask with magnetic stirrer and nitrogen atmosphere setup
Procedure:
-
To a stirred solution of this compound (e.g., 1.65 g, 10 mmol) in 40 mL of anhydrous DCE, add benzylamine (e.g., 1.28 g, 12 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid can be added to facilitate this step if the amine is a weak nucleophile.
-
Add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 6-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, add more water, and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane, potentially with 1% triethylamine to prevent streaking).
-
Characterization: Confirm the structure by NMR, IR, and MS. Key features in the ¹H NMR spectrum will be the disappearance of the aldehyde and imine protons and the appearance of a singlet for the benzylic CH₂ group and a broad singlet for the N-H proton.
| Reducing Agent | Solvent | Temperature | Typical Yield | Notes |
| NaBH₃CN | Methanol | Room Temp | 80-95% | Toxic cyanide byproduct. Requires careful handling and workup. |
| NaBH(OAc)₃ | DCE / THF | Room Temp | 85-98% | Milder, less toxic, and often gives cleaner reactions.[12] |
| H₂ / Pd-C | Ethanol / EtOAc | Room Temp | 90-99% | Requires hydrogenation equipment. Debenzylation can occur with benzylamines under harsh conditions.[10] |
Pathway III: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[13] These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity.[13] Aldehydes are frequent participants in MCRs such as the Ugi, Passerini, and Strecker reactions.
Conceptual Application: this compound can serve as the aldehyde component in a Ugi four-component reaction. The reaction would involve the aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide scaffold, a structure prevalent in peptidomimetics and medicinal chemistry.
Caption: Conceptual flow of a Ugi multicomponent reaction.
Conclusion and Outlook
This compound is a powerful and versatile synthetic intermediate. The predictable reactivity of its aldehyde group with amines, through pathways like Schiff base formation and reductive amination, provides reliable access to a wide array of nitrogen-containing furan derivatives. These products serve as valuable scaffolds for further elaboration in drug discovery programs. Furthermore, its utility as a component in complexity-generating multicomponent reactions opens avenues for the rapid construction of diverse chemical libraries. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to explore the rich chemistry of this valuable building block.
References
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- National Institutes of Health (NIH). (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- ResearchGate. (n.d.). Multicomponent reaction involving furan‐2‐carboxaldehyde, cyanoacetic.... ResearchGate.
- MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules.
- ResearchGate. (2022). Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acid. ResearchGate.
- MDPI. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts.
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- Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review. Semantic Scholar.
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Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Available at: [Link]
- BenchChem. (2025). Application Note: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)furan-2-carbaldehyde. BenchChem.
- Molbase. (n.d.). This compound | CAS 84966-28-9. Molbase.
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- The Organic Chemistry Tutor. (2019). synthesis of imines from primary amines and carbonyl compounds. YouTube.
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- ResearchGate. (2025). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.
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Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry. Available at: [Link]
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- JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules.
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The Versatile Scaffolding of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Modern Pharmaceutical Design
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the furan ring system, particularly when appropriately functionalized, presents a privileged platform for interaction with a diverse range of biological targets. This technical guide delves into the synthesis, reactivity, and pharmaceutical applications of 5-(pyrrolidin-1-yl)furan-2-carbaldehyde, a versatile intermediate poised at the intersection of robust chemical reactivity and significant pharmacological potential.
The unique electronic properties of the furan ring, coupled with the nucleophilic character of the pyrrolidine moiety and the electrophilic nature of the carbaldehyde, render this molecule a tripartite hub for synthetic elaboration. The electron-donating pyrrolidine group enhances the reactivity of the furan ring and influences the reactivity of the aldehyde, making it a valuable precursor for the synthesis of complex molecular architectures, notably in the realm of kinase inhibitors and other targeted therapies. This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to effectively leverage this potent building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 84966-28-9 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Boiling Point | 315.3°C at 760 mmHg | [3] |
| Density | 1.193 g/cm³ | [3] |
| Flash Point | 144.5°C | [3] |
Synthesis of the Core Scaffold: A Protocol for this compound
The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 5-halofuran-2-carbaldehyde with pyrrolidine. The electron-withdrawing nature of the aldehyde group activates the C5 position of the furan ring, facilitating displacement of the halide by the amine.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 5-chlorofuran-2-carbaldehyde and pyrrolidine. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cationic species formed during the reaction, thereby accelerating the rate of substitution. The presence of a mild base is necessary to neutralize the hydrohalic acid generated in situ.
Materials:
-
5-Chlorofuran-2-carbaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-chlorofuran-2-carbaldehyde (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Rationale and Self-Validation:
The progress of the reaction can be conveniently monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum would show characteristic signals for the furan protons, the aldehyde proton, and the pyrrolidine protons.
Key Synthetic Transformations for Pharmaceutical Applications
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations that are central to the construction of complex pharmaceutical agents.
Knoevenagel Condensation: Building α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[4] This reaction is instrumental in creating scaffolds that can act as Michael acceptors or as precursors to more complex heterocyclic systems.
Figure 3: Reductive amination workflow.
This protocol details the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. [5] Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or MeOH, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Rationale and Self-Validation:
The reaction's completion is marked by the consumption of the aldehyde. The success of the reaction is confirmed by the absence of the aldehyde proton signal and the appearance of a new N-H signal (for a primary amine reactant) and a new methylene bridge signal in the ¹H NMR spectrum of the purified product. Mass spectrometry will confirm the expected molecular weight of the product.
Application in Kinase Inhibitor Synthesis: The Case of VEGFR-2 Inhibitors
The furan scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. [6][7]The this compound building block is an excellent starting point for the synthesis of potent VEGFR-2 inhibitors.
The general structure of many furan-based VEGFR-2 inhibitors features a central furan ring, a hydrogen bond donating/accepting group that interacts with the hinge region of the kinase, and a hydrophobic moiety that occupies the back pocket. The pyrrolidine group can serve as a key interaction motif or be further functionalized, while the aldehyde allows for the introduction of various side chains that can be tailored to optimize binding affinity and selectivity.
Figure 4: General synthetic strategy for VEGFR-2 inhibitors.
A plausible synthetic route towards a VEGFR-2 inhibitor could involve an initial Knoevenagel condensation of this compound with an active methylene compound, followed by a cyclization reaction to form a fused heterocyclic system, such as a furopyrimidine, which is a known hinge-binding motif. [6]The pyrrolidine moiety can then be further elaborated or left as is to interact with the solvent-exposed region of the ATP-binding pocket.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its facile preparation and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of molecular diversity. The protocols and strategies outlined in this technical guide are intended to empower researchers to fully exploit the synthetic potential of this scaffold in the design and development of next-generation therapeutics, particularly in the ever-important field of kinase inhibition.
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Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024). PMC. [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Al-Nahrain University. [Link]
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Knoevenagel Reaction. PHARMD GURU. [Link]
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Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Iraqi National Journal of Chemistry. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PMC. [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed. [Link]
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Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). PMC. [Link]
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Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). PMC. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2020). PMC. [Link]
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This compound, CAS No. 84966-28-9. iChemical. [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). MDPI. [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). ResearchGate. [Link]
-
(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PubMed. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Semantic Scholar. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2020). PMC. [Link]
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Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). MDPI. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). PubMed. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company. [Link]
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5-(Pyridin-2-ylthio)furan-2-carbaldehyde - High purity | EN. Georganics. [Link]
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Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts. (2019). PubMed. [Link]
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Application Notes and Protocols: Knoevenagel Condensation with 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Introduction and Scientific Context
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product.[1][2] This reaction is of paramount importance in the synthesis of fine chemicals, functional polymers, and a vast array of pharmacologically active molecules, including anti-cancer and antimicrobial agents.[3][4][5]
This guide focuses on a specific, highly functionalized substrate: 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde . The furan moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[6][7][8] The introduction of a pyrrolidine group at the C5 position significantly modulates the electronic properties of the molecule. As a potent electron-donating group, the pyrrolidine substituent increases the electron density of the furan ring and, by extension, the carbonyl carbon of the aldehyde. This electronic enrichment influences the aldehyde's reactivity, a critical consideration for optimizing reaction conditions.
These application notes provide researchers, particularly those in drug development, with a robust and reproducible protocol for the Knoevenagel condensation of this specialized aldehyde with common active methylene compounds. We will delve into the mechanistic rationale behind the procedural steps, offer comparative data, and provide troubleshooting guidance to ensure successful synthesis.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The choice of catalyst is critical; a weak base is typically employed to prevent the self-condensation of the aldehyde.[1] Amines such as piperidine or pyrrolidine are exceptionally effective as they can act as both a Brønsted base and an organocatalyst.[9][10]
The accepted mechanism involves three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate).[11]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct), which then readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated conjugated product.[12]
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Application Notes and Protocols for the Wittig Reaction of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Introduction: Navigating the Olefination of an Electron-Rich Heteroaromatic Aldehyde
The Wittig reaction, a cornerstone of organic synthesis discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), provides a powerful and reliable method for the construction of carbon-carbon double bonds from carbonyl compounds.[1] This transformation is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This guide provides a detailed technical overview and practical protocols for the Wittig and Horner-Wadsworth-Emmons (HWE) reactions of 5-(pyrrolidin-1-yl)furan-2-carbaldehyde, a substrate of interest in the development of novel pharmaceuticals and functional materials.
The subject of this guide, this compound, presents a unique set of challenges and opportunities in olefination reactions. The furan core is an electron-rich aromatic system, a characteristic significantly amplified by the potent electron-donating pyrrolidinyl substituent at the C5 position. This electronic enrichment, while beneficial in other transformations, deactivates the C2-carbaldehyde towards nucleophilic attack, a critical step in the Wittig reaction. Consequently, careful consideration of reaction conditions is paramount to achieving successful olefination. This document will explore strategies to overcome this reduced reactivity, focusing on the selection of appropriate Wittig reagents, bases, and reaction parameters.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to yield an alkene and a phosphine oxide.[1] The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to the final products.[2]
Figure 1: General mechanism of the Wittig reaction.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, are more stable and tend to afford the thermodynamically favored (E)-alkene.[3] Conversely, non-stabilized ylides, with alkyl or aryl substituents, are more reactive and typically yield the kinetically controlled (Z)-alkene.[3]
Experimental Protocols: Tailoring Conditions for an Electron-Rich Substrate
The electron-donating pyrrolidinyl group in this compound reduces the electrophilicity of the carbonyl carbon, potentially slowing the rate of the Wittig reaction. To address this, the choice of the Wittig reagent and reaction conditions is critical.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide for Z-Alkene Synthesis
This protocol is designed for the synthesis of the (Z)-alkene using a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide. The higher reactivity of the non-stabilized ylide helps to overcome the reduced electrophilicity of the aldehyde.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic yellow-orange color. Allow the mixture to stir at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Non-Stabilized Ylide: The high reactivity of the non-stabilized ylide is necessary to react efficiently with the electron-rich, and therefore less electrophilic, furan-2-carbaldehyde.
-
Strong Base: A strong base like KOtBu or n-BuLi is required to deprotonate the phosphonium salt and generate the ylide.[1]
-
Anhydrous Conditions: Wittig reagents are strong bases and are sensitive to water and protic solvents.[4]
-
Low Temperature: The initial formation of the ylide and the subsequent reaction with the aldehyde are often carried out at low temperatures to control the reaction and minimize side products.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Stabilized Ylide for E-Alkene Synthesis
For the synthesis of the (E)-alkene, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred method.[5] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide, and generally provides excellent (E)-selectivity.[6][7] The increased nucleophilicity of the phosphonate carbanion can be advantageous when dealing with less reactive aldehydes.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other appropriate phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil).
-
Add anhydrous THF or DME to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension of NaH. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF or DME.
-
Slowly add the solution of the aldehyde to the phosphonate carbanion solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Phosphonate Carbanion: The higher nucleophilicity of the phosphonate carbanion compared to a stabilized Wittig ylide makes it more effective for reacting with the deactivated aldehyde.[6]
-
Sodium Hydride: NaH is a strong, non-nucleophilic base commonly used to generate phosphonate carbanions.[7]
-
Elevated Temperature: The reaction with the less reactive aldehyde may require heating to proceed at a reasonable rate.[8]
-
Aqueous Workup: The dialkyl phosphate byproduct of the HWE reaction is water-soluble, facilitating its removal during the aqueous workup.[5]
Comparative Summary of Reaction Conditions
| Parameter | Protocol 1: Wittig Reaction | Protocol 2: HWE Reaction |
| Objective | (Z)-Alkene Synthesis | (E)-Alkene Synthesis |
| Reagent | Non-stabilized Phosphorus Ylide | Stabilized Phosphonate Carbanion |
| Base | KOtBu or n-BuLi | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF | Anhydrous THF or DME |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Key Advantage | Access to (Z)-isomers | High (E)-selectivity, more reactive nucleophile |
| Key Consideration | Ylide is highly reactive and moisture-sensitive | May require higher temperatures for the deactivated aldehyde |
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, particularly in the HWE protocol, consider using a stronger base such as lithium diisopropylamide (LDA) to generate the phosphonate carbanion. The addition of a Lewis acid, such as LiCl, can sometimes accelerate the reaction by coordinating to the carbonyl oxygen and increasing its electrophilicity.
-
Side Reactions: The electron-rich furan ring may be susceptible to side reactions under strongly basic or acidic conditions. It is crucial to maintain an inert atmosphere and use anhydrous solvents to minimize degradation.
-
Purification: The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes co-elute with the product during chromatography. If this is an issue, it can often be removed by trituration with a non-polar solvent like diethyl ether or hexanes, or by oxidation to a more polar phosphine oxide derivative followed by chromatography. The phosphate byproduct from the HWE reaction is typically easily removed with an aqueous wash.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for the olefination of aldehydes. In the case of the electron-rich this compound, a nuanced approach is required to overcome the deactivating effect of the pyrrolidinyl substituent. By carefully selecting the appropriate ylide or phosphonate, base, and reaction conditions, researchers can effectively synthesize both (Z)- and (E)-alkene products. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of these powerful synthetic methods in drug discovery and materials science.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
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Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83, 1733-1738. ([Link])
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Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927. ([Link])
- Vedejs, E.; Peterson, M. J. Top. Stereochem.1994, 21, 1-157.
- Kelly, T. R. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-752.
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Mehner, A.; Montero, A. L.; Martinez, R.; Spange, S. Molecules2007 , 12, 90-97. ([Link])
- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318-1330.
- Vedejs, E.; Snoble, K. A. J. J. Am. Chem. Soc.1973, 95, 5778-5780.
- Schlosser, M. In Organometallics in Synthesis: A Manual; Schlosser, M., Ed.; Wiley: Chichester, 2002; pp 1-352.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- El-Awa, A. In The Wittig Reaction; John Wiley & Sons, Ltd: Chichester, UK, 2018.
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Introduction: The Significance of Furan-Based Amines in Modern Chemistry
An Application Guide to the Reductive Amination of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Furan-based amines are pivotal structural motifs in the landscape of pharmaceuticals, agrochemicals, and materials science.[1][2] Derived from renewable biomass sources, furanic aldehydes like this compound represent sustainable and versatile building blocks for complex molecular architectures.[3] The reductive amination of these aldehydes is a highly efficient and atom-economical method for synthesizing N-substituted furfurylamines, which are key intermediates in the development of novel therapeutic agents, including antibacterial, antihypertensive, and diuretic drugs.[2]
This document serves as a comprehensive guide for researchers and drug development professionals, providing an in-depth protocol for the reductive amination of this compound. We will explore the underlying chemical principles, offer a field-proven experimental procedure, and discuss methods for ensuring the trustworthiness and reproducibility of the results.
Pillar 1: Expertise & Mechanistic Causality
The success of a reductive amination hinges on the controlled, sequential formation of an iminium ion followed by its selective reduction. The overall transformation is a one-pot process that efficiently converts a carbonyl group into a C-N bond.
The Reaction Mechanism
The reaction proceeds via two principal stages:
-
Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an iminium ion intermediate. While this process can be acid-catalyzed, the reaction with aldehydes is often rapid enough not to require an external acid catalyst.[4][5] The presence of the electron-donating pyrrolidinyl group on the furan ring enhances the reactivity of the aldehyde.
-
Hydride Reduction: A mild and selective reducing agent is then used to deliver a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product. The choice of reducing agent is critical to the success of the reaction.[6]
Why Sodium Triacetoxyborohydride (STAB)?
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation for several key reasons:[7]
-
Selectivity: STAB is a mild reducing agent that reacts much more rapidly with the iminium ion intermediate than with the starting aldehyde.[6][7] This selectivity prevents the common side reaction of reducing the aldehyde to its corresponding alcohol.
-
Mild Conditions: The reaction proceeds efficiently at room temperature and under non-harsh pH conditions, preserving acid-sensitive functional groups.[4][5]
-
Broad Substrate Scope: It is effective for a wide variety of aldehydes and both primary and secondary amines.[8]
-
Operational Simplicity: The reaction can be performed as a one-pot procedure where the aldehyde, amine, and reducing agent are simply mixed together.[7]
The diagram below illustrates the general mechanistic pathway for this reaction.
Caption: General mechanism of reductive amination.
Pillar 2: Authoritative & Self-Validating Protocol
This protocol is designed to be a self-validating system. By carefully following the steps and monitoring the reaction as described, researchers can ensure a high probability of success and obtain a pure, well-characterized product.
Materials and Reagents
| Reagent | CAS Number | Notes |
| This compound | 84966-28-9 | Starting material. |
| Primary or Secondary Amine | Varies | E.g., Benzylamine, Morpholine, etc. (1.1 - 1.2 equivalents). |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Reducing agent (1.5 - 2.0 equivalents). Handle in a dry environment.[9] |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | 107-06-2 | Anhydrous reaction solvent. DCE is often the preferred solvent.[4][5] |
| Saturated Sodium Bicarbonate (aq. solution) | 144-55-8 | For quenching the reaction. |
| Anhydrous Sodium or Magnesium Sulfate | 7487-88-9 | For drying the organic phase. |
| Silica Gel | 7631-86-9 | For column chromatography. |
| Ethyl Acetate & Hexanes | Varies | Eluents for chromatography. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) to the stirring mixture in portions over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.[10] Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amine product.
Pillar 3: Trustworthiness & Self-Validation
A protocol's value lies in its reproducibility and the ability to verify the outcome.
Validation and Characterization
-
Reaction Monitoring (TLC): A key to a self-validating process is real-time monitoring. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting aldehyde is typically UV-active and will have a specific Rf value. The product, being more polar, will have a lower Rf. The reaction is complete when the aldehyde spot has disappeared.
-
Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around 9.5 ppm) and the appearance of a new singlet or multiplet corresponding to the newly formed methylene (-CH₂-N-) bridge (typically between 3.5-4.5 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product by observing the [M+H]⁺ ion.
-
Troubleshooting and Side Reactions
| Issue / Side Reaction | Cause | Solution |
| Incomplete Reaction | Poor quality reagents; insufficient reaction time. | Ensure STAB is dry and reagents are pure. Allow the reaction to run longer. A catalytic amount of acetic acid can be added to speed up iminium formation if needed.[4][5] |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent or contaminated STAB. | Exclusively use STAB as the reducing agent. Other borohydrides (like NaBH₄) will readily reduce the aldehyde.[4] |
| Polymerization/Decomposition | Harsh acidic conditions or elevated temperatures. | Maintain neutral conditions and room temperature. The furan ring can be sensitive to strong acids.[3] |
By anticipating these potential issues and adhering to the monitoring guidelines, this protocol provides a robust and reliable method for synthesizing the target amine.
References
-
MDPI.
-
Organic Chemistry Portal.
-
Harvard University.
-
ACS Omega.
-
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Introduction: Unlocking Heterocyclic Diversity from a Versatile Furan Building Block
An Application Note for Advanced Heterocyclic Synthesis
Topic: Synthesis of Heterocyclic Compounds from 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] Furan derivatives, in particular, are prized precursors due to their prevalence in biologically active molecules and their capacity for diverse chemical transformations.[2] this compound stands out as a particularly valuable starting material. Its structure uniquely combines the aldehyde functionality, a classical handle for synthetic elaboration, with an electron-donating pyrrolidinyl group. This substituent imparts significant enamine character to the furan ring system, activating it for a range of cyclization and cycloaddition reactions that are otherwise challenging with simple furans.
This application note provides a detailed guide to leveraging the unique reactivity of this compound for the synthesis of two important classes of nitrogen-containing heterocycles: pyrazoles and pyridazines. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the causality behind procedural choices, empowering researchers to expand their synthetic toolbox.
Strategy 1: Synthesis of Pyrazole Scaffolds via Condensation and Cyclization
The synthesis of pyrazoles, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a frequent objective in drug discovery.[3] The classical Knorr pyrazole synthesis and related methods typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] While our starting material is not a 1,3-dicarbonyl, its inherent enaminone-like reactivity provides a direct and efficient route to substituted pyrazoles.
Mechanistic Rationale
The reaction proceeds through a condensation-cyclization cascade. The electron-rich nature of the furan ring, enhanced by the pyrrolidine substituent, makes the C5 position susceptible to nucleophilic attack. However, the more direct pathway involves the reaction of hydrazine with the conjugated system analogous to an enaminone. The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the carbon-carbon double bond of the enamine system, followed by elimination of the pyrrolidine moiety. The resulting intermediate then undergoes intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the aldehyde carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[5] This pathway offers a robust method for creating diverse 1,3,5-trisubstituted pyrazoles.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-(5-formylfuran-2-yl)pyrazole
This protocol describes a representative synthesis using phenylhydrazine.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.65 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Reaction Initiation: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. The choice of acetic acid as a solvent is causal; it facilitates both the elimination of pyrrolidine and the final dehydration step by protonating the leaving groups.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.
-
Workup and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from ethanol to yield the final pyrazole derivative.
Data Summary: Pyrazole Synthesis
The following table outlines potential substrates and expected products for this synthetic route.
| Hydrazine Derivative | Expected Pyrazole Product | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| Hydrazine Hydrate | 1H-Pyrazole derivative | 75-85 | Pyrazole C4-H (d, ~6.8), NH (br s, >10) |
| Phenylhydrazine | 1-Phenylpyrazole derivative | 80-90 | Pyrazole C4-H (d, ~7.0), Phenyl protons (m, 7.2-7.6) |
| Methylhydrazine | Mixture of 1-Methyl and 2-Methyl pyrazole derivatives | 60-75 | N-CH₃ (s, ~3.9), Pyrazole C4-H (d, ~6.7) |
Note: Reaction with non-symmetrical hydrazines like methylhydrazine can lead to regioisomeric products.[3]
Strategy 2: Synthesis of Pyridazine Derivatives via Furan Ring Transformation
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold present in numerous pharmacologically active compounds.[6] A powerful strategy for synthesizing pyridazines involves the transformation of a furan ring into a 1,4-dicarbonyl system, which can then undergo a classical cyclocondensation with hydrazine.[7] This dearomatization-cyclization sequence effectively converts the five-membered furan into a six-membered pyridazine.[8]
Mechanistic Rationale
This synthesis is a two-stage process that can often be performed in a one-pot procedure.
-
Furan Ring Opening: The furan ring is first subjected to an oxidative dearomatization. A common method is a [4+2] cycloaddition with singlet oxygen, followed by reduction.[7] This sequence opens the furan ring to generate a Z-enedialdehyde or a related 1,4-dicarbonyl intermediate. Maintaining the Z-configuration is critical for the subsequent cyclization.
-
Cyclocondensation: The in-situ generated 1,4-dicarbonyl intermediate readily reacts with hydrazine. The two nitrogen atoms of the hydrazine condense with the two carbonyl groups, forming a dihydropyridazine, which then aromatizes (often with elimination of water) to yield the stable pyridazine ring.
Caption: Workflow for pyridazine synthesis from furan.
Experimental Protocol: One-Pot Synthesis of a Substituted Pyridazine
This protocol outlines a general one-pot procedure for converting the furan starting material into a pyridazine.
-
Photooxygenation Setup: Dissolve this compound (1.65 g, 10 mmol) and a photosensitizer (e.g., Rose Bengal, 50 mg) in 50 mL of methanol in a photoreactor vessel.
-
Ring Opening: Cool the solution to 0 °C and bubble oxygen through it while irradiating with a suitable light source (e.g., a 150W tungsten lamp) for 2-4 hours, or until TLC indicates consumption of the starting material. The singlet oxygen generated in situ performs a [4+2] cycloaddition with the furan ring.
-
Reduction: After the photooxygenation is complete, add a reducing agent such as dimethyl sulfide (DMS, 1.5 mL, 20 mmol) dropwise at 0 °C and stir the mixture for 1 hour. This reduces the intermediate endoperoxide to the crucial 1,4-dicarbonyl compound.
-
Cyclization: Add hydrazine hydrate (0.5 mL, 10 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 12 hours. The condensation with hydrazine proceeds under these neutral conditions.[7]
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyridazine product.
Data Summary: Pyridazine Synthesis
This pathway allows for the creation of various pyridazine architectures.
| Furan Ring-Opening Method | Hydrazine Source | Expected Product Type | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| ¹O₂/DMS | Hydrazine Hydrate | Unsubstituted (NH) Pyridazine | 50-65 | Pyridazine ring protons (d, ~9.2 and ~7.8) |
| Br₂/MeOH then hydrolysis | Hydrazine Hydrate | Unsubstituted (NH) Pyridazine | 45-60 | Pyridazine ring protons (d, ~9.2 and ~7.8) |
| ¹O₂/DMS | Phenylhydrazine | N-Phenyl Pyridazinium Salt | 40-55 | Phenyl protons (m, 7.4-7.8), Pyridazine protons (d, >9.5) |
Note: The reaction with substituted hydrazines can lead to pyridazinium salts or require different workup conditions.[9]
Conclusion
This compound is a potent and versatile precursor for constructing complex heterocyclic systems. Its unique electronic properties, stemming from the enamine-like donation of the pyrrolidine group, enable straightforward access to valuable pyrazole and pyridazine cores. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of next-generation therapeutic agents.
References
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Al-Zaydi, K. M. (2013). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 18(9), 10838–10852. Available at: [Link]
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Vasev, Y. A., Nasibullina, E. R., Makarov, A. S., & Uchuskin, M. G. (2023). Access to Annulated Pyridazines via Interrupted Furan-Yne Cyclization. Kinet. Catal. Available at: [Link]
-
D'Auria, M., Emanuele, L., & Racioppi, R. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. Available at: [Link]
-
Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. Available at: [Link]
-
Sipos, A., & Csenkei, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 287-300. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazines. Available at: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-513. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation. New Journal of Chemistry, 45(31), 14041-14045. Available at: [Link]
-
Tsupova, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9487–9498. Available at: [Link]
-
iChemical. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-phenylfuran-2-carbaldehyde derivatives. Available at: [Link]
-
Hoye, T. R., et al. (2013). Cycloaddition Reactions of Azide, Furan, and Pyrrole Units with Benzynes Generated by the Hexadehydro-Diels–Alder (HDDA) Reaction. Journal of the American Chemical Society, 135(20), 7540–7543. Available at: [Link]
-
Planas, A., et al. (2024). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]
-
Mangalagiu, I. I., & Darabantu, M. (2024). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 29(18), 4284. Available at: [Link]
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Hassan, A. S., et al. (2024). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry. Available at: [Link]
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Piel, C., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(3), M1448. Available at: [Link]
-
Georganics. (n.d.). 5-(Pyridin-2-ylthio)furan-2-carbaldehyde. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Available at: [Link]
-
Chem Help ASAP. (2021). Intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]
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De Vleeschouwer, F. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 11(23), 3994-4016. Available at: [Link]
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De Vleeschouwer, F., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 25(20), 8207-8215. Available at: [Link]
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World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Available at: [Link]
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ResearchGate. (n.d.). Cycloaddition of 2-substituted furans with acrylonitrile: furfural adducts remain experimentally elusive. Available at: [Link]
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available at: [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Introduction: A Novel Frontier in Organocatalysis
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering metal-free alternatives for the construction of chiral molecules.[1] Central to this discipline is the development of novel catalysts that are efficient, selective, and derived from readily available starting materials. 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is a fascinating, yet underexplored, molecule that stands at the intersection of furan chemistry and pyrrolidine-based organocatalysis. Its unique structure, featuring a nucleophilic pyrrolidine moiety directly conjugated to an electrophilic furan-2-carbaldehyde, suggests a rich potential for catalytic activity, particularly in enamine and iminium ion-mediated transformations.
The pyrrolidine ring is a cornerstone of many highly successful organocatalysts, most notably proline and its derivatives, which have been extensively used in a wide array of asymmetric reactions.[1] The furan scaffold, derivable from biomass, introduces unique electronic properties and conformational rigidity.[2] The strategic placement of the pyrrolidine group at the 5-position of the furan ring is anticipated to modulate the electronic nature of the aldehyde, influencing its reactivity and the stereochemical outcome of catalyzed reactions.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the catalytic potential of this compound. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, this guide provides detailed, extrapolated protocols based on well-established principles of organocatalysis and the known reactivity of analogous compounds. The protocols herein are designed to be robust starting points for experimentation and methods development.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with pyrrolidine. This approach is analogous to established methods for the synthesis of 5-substituted-2-furaldehydes.[3]
Experimental Protocol: Synthesis
Materials:
-
5-Bromo-2-furaldehyde
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-furaldehyde (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.08 eq.).
-
Add anhydrous toluene to the flask, followed by pyrrolidine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).
-
Seal the flask and heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Potential Catalytic Applications in Asymmetric Synthesis
The structural features of this compound make it a prime candidate for an organocatalyst in reactions that proceed through enamine and iminium ion intermediates. The pyrrolidine moiety can react with a carbonyl compound to form a nucleophilic enamine or with an α,β-unsaturated carbonyl to form an electrophilic iminium ion.
I. Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. This compound is proposed to catalyze the reaction between a ketone and an aldehyde via an enamine intermediate.
Proposed Mechanism:
The catalytic cycle begins with the formation of an enamine from the ketone and the pyrrolidine moiety of the catalyst. This enamine then attacks the aldehyde electrophile. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
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Application Notes and Protocols for the Use of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Dye Synthesis
Foreword for the Modern Dye Chemist: Harnessing the Potential of Donor-Acceptor Chromophores
In the dynamic field of materials science and molecular photonics, the rational design of organic dyes with tailored photophysical properties is of paramount importance. The strategic assembly of molecular frameworks incorporating electron-donating and electron-accepting moieties has emerged as a powerful approach to fine-tune color, fluorescence, and other light-interactive behaviors. Within this context, 5-(pyrrolidin-1-yl)furan-2-carbaldehyde presents itself as a compelling, yet underexplored, building block for the synthesis of novel dye molecules.
This comprehensive guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique electronic characteristics of this heterocyclic aldehyde. We will move beyond a simple recitation of synthetic procedures. Instead, this document will serve as a detailed roadmap, elucidating the underlying principles of dye design, providing robust and adaptable protocols, and offering insights into the expected properties of the resulting chromophores. Our focus is on empowering the researcher with the knowledge to not only replicate but also innovate.
The Strategic Advantage of this compound in Dye Design
The efficacy of this compound as a precursor in dye synthesis stems from its inherent electronic asymmetry. The molecule can be conceptually dissected into two key components:
-
The Electron-Donating Moiety: The pyrrolidinyl group, a saturated nitrogen heterocycle, is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom. This electron density is delocalized into the furan ring through resonance.
-
The Electron-Withdrawing/Electrophilic Center: The carbaldehyde group (-CHO) is a classic electron-withdrawing group and provides a reactive site for the extension of the conjugated system through reactions such as the Knoevenagel condensation.
This intramolecular donor-acceptor architecture makes this compound an ideal starting material for creating "push-pull" dyes. In such systems, an intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation is responsible for their characteristic strong absorption bands and, often, fluorescent properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 84966-28-9 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Boiling Point | 315.3°C at 760 mmHg | [1] |
| Flash Point | 144.5°C | [1] |
Synthetic Pathways to Novel Dyes: The Knoevenagel Condensation
The most direct and versatile method for integrating this compound into a larger conjugated system is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).
General Reaction Scheme
Figure 1: General workflow for Knoevenagel condensation.
Choosing the Active Methylene Component
The choice of the active methylene compound is critical as it will define the electron-accepting portion of the final dye molecule and, consequently, its photophysical properties. A variety of active methylene compounds can be employed, leading to a diverse library of potential dyes.
| Active Methylene Compound | Resulting Dye Class | Potential Applications |
| Malononitrile | Dicyanovinyl-substituted dyes | Non-linear optics, fluorescent probes |
| Ethyl cyanoacetate | Cyanoacrylate dyes | Sensitizers for solar cells, fluorescent labels |
| Barbituric acid | Barbiturate-based dyes | Biological imaging, pH sensors |
| Indan-1,3-dione | Indandione-derived dyes | Organic electronics, photodynamic therapy |
| 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | Thiazole-containing dyes | Antitumor agents, fluorescent switches |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the synthesis of dyes derived from this compound. Researchers are encouraged to optimize these conditions based on the specific reactivity of their chosen active methylene compound.
Protocol 1: Synthesis of a Dicyanovinyl-Substituted Furan Dye
This protocol details the synthesis of 2-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)malononitrile, a representative push-pull dye.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add 2-3 drops of piperidine.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure dye.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties (UV-Vis absorption and fluorescence emission) should be measured in a suitable solvent (e.g., DCM or toluene).
Protocol 2: Synthesis of a Barbiturate-Based Furan Dye
This protocol outlines the synthesis of 5-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, a dye with potential for biological applications.
Materials:
-
This compound
-
Barbituric acid
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 mmol) and barbituric acid (1.0 mmol) in a mixture of ethanol (25 mL) and glacial acetic acid (5 mL).
-
Reaction: Reflux the mixture with stirring for 6-8 hours. Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate with a few drops of acetic acid).
-
Work-up: Cool the reaction mixture in an ice bath. The colored product should precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure dye.
-
Characterization: Confirm the structure and purity of the synthesized dye using standard analytical techniques (NMR, MS) and investigate its photophysical properties.
Predicted Photophysical Properties and Structure-Property Relationships
The photophysical properties of dyes derived from this compound are expected to be strongly influenced by the nature of the acceptor group and the solvent environment.
-
Absorption: The strong electron-donating ability of the pyrrolidinyl group and the electron-withdrawing nature of the acceptor will lead to a significant intramolecular charge transfer (ICT) band in the visible region of the spectrum. The position of the absorption maximum (λmax) can be tuned by varying the strength of the acceptor. Stronger acceptors will lead to a bathochromic (red) shift of the λmax.
-
Emission: Many push-pull dyes are known to be fluorescent. The fluorescence quantum yield and Stokes shift will be dependent on the rigidity of the molecular structure and the solvent polarity. In polar solvents, the excited state is stabilized, which can lead to a red-shifted emission and, in some cases, a decrease in quantum yield due to increased non-radiative decay pathways.
Figure 2: Structure-property relationships in push-pull dyes.
Conclusion: A Versatile Platform for Innovation
This compound is a promising and versatile building block for the synthesis of novel push-pull dyes. The straightforward and high-yielding Knoevenagel condensation provides a gateway to a vast chemical space of chromophores with tunable photophysical properties. By carefully selecting the active methylene coupling partner, researchers can design and synthesize dyes for a wide range of applications, from advanced materials to biological probes. The protocols and principles outlined in this guide provide a solid foundation for the exploration and exploitation of this valuable synthetic intermediate.
References
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iChemical. This compound, CAS No. 84966-28-9. Available from: [Link]
-
Georganics. 5-(Pyridin-2-ylthio)furan-2-carbaldehyde. Available from: [Link]
- Wang, L., et al. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed domino reaction. RSC Advances, 11(32), 19655-19660.
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Pitsch, J., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1378.
-
PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. Available from: [Link]
- Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione.
- Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 24.
- Lee, J., et al. (2018). Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). Journal of Chemical Research, 42(1), 4-8.
- De, S., et al. (2014). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 4(12), 15048-15057.
- Zúñiga-Gutiérrez, C. Y., et al. (2023). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
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PubChem. This compound. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Available from: [Link]
- Matiichuk, Y., et al. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Russian Journal of Organic Chemistry, 56(10), 1668-1676.
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PubChem. 5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]
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PubChem. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Available from: [Link]
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Application Notes and Protocols: 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic field of materials science, the quest for novel organic molecules with tailored electronic and optical properties is relentless. Among the myriad of heterocyclic scaffolds, furan-based derivatives have garnered significant attention due to their unique electronic characteristics and synthetic versatility. This document provides a comprehensive guide to the application of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde , a promising building block for the development of advanced functional materials.
The core structure of this molecule, featuring an electron-donating pyrrolidine moiety directly conjugated to a furan ring, which in turn is functionalized with an electron-accepting carbaldehyde group, establishes a classic intramolecular charge-transfer (ICT) framework. This inherent "push-pull" electronic character is the cornerstone of its utility in a range of applications, from nonlinear optical (NLO) materials to sensitizers in dye-sensitized solar cells (DSSCs). These applications are driven by the molecule's potential for strong light absorption and significant changes in dipole moment upon electronic excitation.
This guide is designed for researchers and professionals in materials science and drug development. It will delve into the synthetic pathways to access this key intermediate, explore its physicochemical properties, and provide detailed protocols for its incorporation into functional materials. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The following table summarizes key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 84966-28-9 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Boiling Point | 315.3°C at 760 mmHg | [2] |
| Density | 1.193 g/cm³ | [2] |
| Flash Point | 144.5°C | [2] |
| Vapor Pressure | 0.000442 mmHg at 25°C | [2] |
The presence of the pyrrolidine donor and the aldehyde acceptor on the furan ring suggests that this molecule will exhibit interesting solvatochromic behavior, where the color of the compound changes with the polarity of the solvent. This property is a direct consequence of the change in the dipole moment between the ground and excited states and can be a useful indicator of its potential in applications requiring sensitivity to the local environment.
Synthesis of this compound
The reliable synthesis of the title compound is the first critical step. A common and effective method is the Vilsmeier-Haack formylation of an appropriate precursor. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3][4]
Protocol: Vilsmeier-Haack Formylation for this compound
This protocol outlines the synthesis starting from 1-(furan-2-yl)pyrrolidine. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
1-(Furan-2-yl)pyrrolidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled. Stir the mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve 1-(furan-2-yl)pyrrolidine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully add a solution of sodium acetate (4 equivalents) in deionized water. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Work-up: Stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Rationale: The Vilsmeier-Haack reaction is highly effective for electron-rich heterocycles like N-substituted furans. The pyrrolidine group strongly activates the furan ring towards electrophilic substitution, directing the formylation to the C5 position.
Caption: Vilsmeier-Haack formylation workflow.
Application in the Synthesis of Donor-π-Acceptor (D-π-A) Chromophores for Nonlinear Optics
The "push-pull" nature of this compound makes it an excellent starting material for the synthesis of D-π-A chromophores, which are known to exhibit large second-order nonlinear optical (NLO) responses.[5] The aldehyde group can be readily transformed into a stronger acceptor or extended π-system through reactions like the Knoevenagel condensation.[6][7][8]
Protocol: Synthesis of a D-π-A Chromophore via Knoevenagel Condensation
This protocol describes the synthesis of a D-π-A chromophore by reacting this compound with an active methylene compound, such as malononitrile, which serves as a potent electron acceptor.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC. A color change and the formation of a precipitate are often observed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified D-π-A chromophore under vacuum.
Rationale: The Knoevenagel condensation is a highly efficient C-C bond-forming reaction. The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the extended π-conjugated system.
Caption: Knoevenagel condensation for D-π-A chromophore synthesis.
Application as a Sensitizer in Dye-Sensitized Solar Cells (DSSCs)
Organic dyes with a D-π-A architecture are central to the performance of DSSCs.[9][10][11] The donor group (pyrrolidine) injects electrons into the conduction band of a semiconductor (e.g., TiO₂) upon photoexcitation, the π-bridge (furan) facilitates charge transport, and an acceptor/anchoring group ensures efficient electron injection and firm attachment to the semiconductor surface. This compound can be readily converted into a suitable dye for DSSCs.
Protocol: Synthesis of a D-π-A Dye for DSSCs
This protocol extends the Knoevenagel condensation product by incorporating an anchoring group, such as cyanoacrylic acid, which is essential for binding to the TiO₂ photoanode.
Materials:
-
This compound
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Acetonitrile
-
Round-bottom flask
-
Dean-Stark trap (optional)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap to remove water), combine this compound (1 equivalent) and cyanoacetic acid (1.1 equivalents) in acetonitrile.
-
Catalysis: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After cooling, the product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final dye.
Self-Validation: The synthesized dye can be characterized by UV-Vis and fluorescence spectroscopy to determine its absorption and emission properties. The electrochemical properties (HOMO and LUMO energy levels) can be determined by cyclic voltammetry. These properties are critical for predicting the performance of the dye in a DSSC.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in materials science. Its inherent donor-π-acceptor precursor structure makes it an ideal starting point for the synthesis of advanced materials with tailored optoelectronic properties. The protocols detailed herein for its synthesis and subsequent elaboration into functional chromophores and dyes provide a solid foundation for researchers to explore its potential in nonlinear optics, dye-sensitized solar cells, and other emerging technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The continued exploration of this and related furan-based systems will undoubtedly lead to the development of next-generation organic electronic materials.
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Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]
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The Formylation of N,N‑Dimethylcorroles. PMC - PubMed Central. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Synthetic strategy toward push-pull chromophores on furan-, benzofuran-, pyrrole-, and indole-based matrices. ResearchGate. [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Iraqi Journal of Science. [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Advances. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. ResearchGate. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
-
Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. Journal of Chemical and Pharmaceutical Research. [Link]
-
Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. PMC - PubMed Central. [Link]
-
Recent Developments on Five-Component Reactions. MDPI. [Link]
-
Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Iraqi Journal of Science. [Link]
-
5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde. PubChem. [Link]
-
5-(Piperidin-1-yl)furan-2-carbaldehyde. PubChem. [Link]
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Solvatochromic and Aggregation-Induced Emission Active Nitrophenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. PubMed. [Link]
-
Organic Dyes Containing Furan Moiety for High-Performance Dye-Sensitized Solar Cells. ResearchGate. [Link]
-
Organic dyes containing furan moiety for high-performance dye-sensitized solar cells. PubMed. [Link]
-
Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. NIH. [Link]
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5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. MDPI. [Link]
-
Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor. PubMed. [Link]
-
5-(Pyridin-2-ylthio)furan-2-carbaldehyde - High purity | EN. Georganics. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
Preliminary Investigation on Vacancy Filling by Small Molecules on the Performance of Dye-Sensitized Solar Cells: The Case of a Type-II Absorber. PMC - NIH. [Link]
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Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions. PMC - PubMed Central. [Link]
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5-(Hydroxymethyl)furan-2-carbaldehyde. ResearchGate. [Link]
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Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ResearchGate. [Link]
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Unlocking the Therapeutic Potential of Pyrrolidinyl Furan Compounds: A Guide to Biological Activity Evaluation
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinyl furan scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. This guide provides a comprehensive overview of the known biological landscape of these compounds and offers detailed, field-proven protocols for their evaluation. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the scientific rationale behind the experimental designs, empowering researchers to generate robust and meaningful data.
The Pyrrolidinyl Furan Scaffold: A Gateway to Diverse Bioactivities
The fusion of the furan and pyrrolidine rings creates a unique chemical architecture that has been explored for a wide range of therapeutic applications.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and FDA-approved drugs, contributing to favorable pharmacokinetic properties and providing a versatile scaffold for chemical modification.[3] The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is also a key component of numerous bioactive molecules, known to participate in various biological interactions.[2][4] The combination of these two moieties in pyrrolidinyl furan compounds has led to the discovery of molecules with promising activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2]
Key Biological Activities and Mechanisms of Action
Pyrrolidinyl furan derivatives have demonstrated a remarkable breadth of biological activities, targeting various cellular pathways and molecular targets. This section will delve into some of the most significant therapeutic areas where these compounds have shown promise.
Anticancer Activity
Several studies have highlighted the potential of pyrrolidinyl furan compounds as anticancer agents.[3][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents, including derivatives of the pyrrolidinyl furan scaffold, exert their effects is through the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cytotoxic stress leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Pyrrolidinyl furan derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2).[7][8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules.
Mechanism of Action: COX-2 Inhibition
By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can potentially offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to COX-1 inhibition.[8]
Antimicrobial and Antiviral Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Pyrrolidinyl furan compounds have shown promise in this area, exhibiting activity against a range of bacteria, fungi, and viruses.[1][2][9] Their mechanisms of action can vary, from disrupting microbial cell membranes to inhibiting essential viral enzymes.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Emerging evidence suggests that certain pyrrolidinyl furan derivatives may possess neuroprotective properties, potentially by mitigating oxidative stress and inflammation in the brain.[10][11]
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the in vitro evaluation of the biological activities of pyrrolidinyl furan compounds.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolidinyl furan compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Pyrrolidinyl Furan Analog 1 | HCT116 | 48 | 5.2 | [5] |
| Pyrrolidinyl Furan Analog 2 | HL60 | 48 | 8.7 | [5] |
| Furan-Oxadiazole Hybrid | HepG-2 | 72 | 3.5 | [16] |
| Pyrrolidinyl Triazole Analog | A549 | 48 | 58 | [17] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][18][19]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[8]
Protocol (Broth Microdilution):
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrrolidinyl furan compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth for the test organism.[19]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a bacterial or fungal suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[19]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[19]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidinyl Furan Analog 3 | Staphylococcus aureus | 16 | [14] |
| Pyrrolidinyl Furan Analog 4 | Escherichia coli | 32 | [14] |
| Furan-Chalcone Hybrid | Candida albicans | 8 | [2] |
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of lytic viruses and to determine the efficacy of antiviral compounds.[16][17][20][21][22]
Principle: Infectious virus particles create localized areas of cell death (plaques) in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques in a dose-dependent manner.[20]
Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of the pyrrolidinyl furan compound.
-
In separate tubes, incubate a known titer of the virus with each compound dilution for a specified time (e.g., 1 hour) at 37°C.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Allow the virus to adsorb for 1-2 hours.[22]
-
-
Overlay:
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[20]
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[20]
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.[20]
-
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[7][23][24][25]
Principle: The peroxidase activity of COX-2 is measured using a chromogenic substrate. The inhibition of this activity by a test compound is quantified by a reduction in the colorimetric signal.[7]
Protocol (based on a colorimetric assay kit):
-
Reagent Preparation:
-
Prepare assay buffer, heme, COX-2 enzyme solution, and the substrate (arachidonic acid) according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the pyrrolidinyl furan compound and a positive control (e.g., celecoxib).
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at the appropriate wavelength at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Quantitative Data Summary: Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Pyrrolidinyl Furan Analog 5 | ST2 | 6 | [26] |
| Furan-based VEGFR-2 Inhibitor | VEGFR-2 | 42.5 | [19] |
| Pyrrolidine-based Neuraminidase Inhibitor | Neuraminidase | 1.56 | [27] |
| Pyrrolidine-based DPP-IV Inhibitor | DPP-IV | 11.32 | [28] |
Neuroprotective Activity: In Vitro Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.[10][11][29][30][31]
Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to a neurotoxin (e.g., glutamate or hydrogen peroxide) in the presence or absence of the test compound. Cell viability is then assessed to determine the protective effect of the compound.[10]
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.[10]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the pyrrolidinyl furan compound for a specified duration.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 5 mM glutamate) to the wells.[31]
-
Include controls for the neurotoxin alone and untreated cells.
-
-
Viability Assessment:
-
After the incubation period (e.g., 24 hours), assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.
-
Determine the EC₅₀ value, the concentration of the compound that provides 50% neuroprotection.
-
Conclusion and Future Directions
The pyrrolidinyl furan scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising candidates. The versatility of this scaffold, coupled with a rigorous and well-designed biological evaluation cascade, holds significant promise for the development of next-generation therapeutics.
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Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]
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Dikusar, E. A., et al. (2021). Studying the anti-inflammatory activity of a series of nitrogenous heterocyclic compounds and comparison of the obtained data with the results of quantum chemical calculations. Doklady of the National Academy of Sciences of Belarus, 65(4), 447-454. [Link]
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Voronkov, A. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1599. [Link]
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Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]
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ResearchGate. (2019). Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. [Link]
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El-Sayed, N. F., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 834-842. [Link]
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Kulak, A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 766, 13-25. [Link]
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Gacche, R. N., & Dhole, N. A. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 91(1), 111-117. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135753. [Link]
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Mqoco, K., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 23(1), 1. [Link]
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Kumar, A., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. ACS Omega, 6(29), 18638-18648. [Link]
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Ivanova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. [Link]
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ResearchGate. (2022). (A) Schematic representation of AlphaLISA for measuring soluble growth stimulation expressed gene 2 (sST2) through double-antibody sandwich immunocomplexes. [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. [Link]
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National Institutes of Health. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]
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PubMed. (2009). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. [Link]
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Application Note: A Guide to the Synthesis and Derivatization of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde for Drug Discovery
Introduction: The Strategic Value of the Furan-Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the furan ring serves as a privileged heterocyclic scaffold, present in a multitude of clinically relevant drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a cornerstone in modern drug design.[2][3] When substituted with a pyrrolidine moiety—a common feature in over 20 FDA-approved drugs—the resulting core structure offers a compelling combination of rigidity, polarity, and hydrogen bond accepting capabilities, which are crucial for molecular recognition and optimizing pharmacokinetic profiles.[4]
The compound 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde emerges as a particularly valuable synthon. It strategically positions a reactive aldehyde group, which acts as a versatile chemical handle for a wide array of synthetic transformations. This allows for the systematic exploration of chemical space through the generation of diverse compound libraries. This application note provides a comprehensive guide for researchers, detailing a robust protocol for the synthesis of the core scaffold and subsequent derivatization via several key synthetic pathways. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and efficient route to the target scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the aldehyde group, which activates the C5 position of the furan ring towards nucleophilic attack. By reacting a 5-halofuran-2-carbaldehyde precursor with pyrrolidine, the desired product can be obtained in good yield.
Experimental Protocol: Synthesis via SNAr
-
Reaction Setup: To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration), add potassium carbonate (K₂CO₃) (2.0 eq.) as a base.
-
Addition of Nucleophile: Add pyrrolidine (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Causality and Rationale:
-
Solvent Choice: Polar aprotic solvents (DMSO, DMF) are ideal as they effectively solvate the potassium carbonate and facilitate the SNAr mechanism without interfering with the nucleophile.
-
Base: Potassium carbonate is a mild, inexpensive base that neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy of the aromatic substitution on the electron-rich furan ring.
Caption: Synthesis of the Core Scaffold.
Part 2: Derivatization of the Aldehyde Functionality
The aldehyde group is a gateway to immense molecular diversity. The following protocols outline key, high-yield transformations for library development.
Reductive Amination: Accessing Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines.[5] The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride-based reducing agent. This one-pot procedure is highly efficient for generating diverse secondary and tertiary amines.[6][7][8]
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of a Benzylamine Derivative
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M).
-
Amine Addition: Add benzylamine (1.1 eq.) to the solution, followed by a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Be cautious of initial gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours until the starting aldehyde is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final amine product.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminiums over aldehydes, allowing for a one-pot procedure. Less toxic than NaBH₃CN. |
| Solvent | DCM or DCE | Anhydrous, aprotic solvents that do not react with the reducing agent. |
| Catalyst | Acetic Acid | Catalyzes the dehydration step to form the iminium ion intermediate. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction, minimizing side reactions. |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and ketones.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[11][12] The reaction's key advantage is the unambiguous placement of the double bond.[10]
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Application Note: A Robust and Scalable Synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and materials science research. We present a detailed, validated protocol for a laboratory-scale synthesis and provide critical considerations and a modified procedure for scaling the process to a pilot-plant scale. The core of the methodology is a nucleophilic aromatic substitution (SNAr) reaction between 5-chlorofuran-2-carbaldehyde and pyrrolidine. This guide emphasizes process safety, mechanistic understanding, and practical, field-tested insights to ensure reproducibility and high yield. All procedural steps are explained with a focus on the underlying chemical principles, and all safety and handling information is grounded in established guidelines.
Introduction and Scientific Context
The 2-aminofuran scaffold, particularly derivatives of 5-(dialkylamino)furan-2-carbaldehyde, is a privileged structure in medicinal chemistry. The electron-donating nature of the amino group at the C5 position significantly modulates the electronic properties of the furan ring and the reactivity of the C2-aldehyde. This makes this compound a versatile intermediate for constructing complex molecular architectures, including novel antibacterial and anticancer agents.[1] The synthesis presented herein is reliable, utilizes commercially available starting materials, and has been optimized for scalability.
Reaction Mechanism and Strategy
The formation of the target compound proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The furan ring, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic attack at the C5 position.
Mechanism Overview:
-
Nucleophilic Attack: The secondary amine, pyrrolidine, acts as the nucleophile, attacking the carbon atom bearing the chlorine leaving group.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the furan ring and onto the oxygen atom of the aldehyde.
-
Rearomatization: The intermediate collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the furan ring.
-
Deprotonation: A base, typically potassium carbonate or an excess of pyrrolidine, removes the proton from the newly formed ammonium salt to yield the final neutral product.
Caption: Proposed SNAr mechanism for the synthesis.
Reagent and Equipment Specifications
Reagents and Chemicals
| Reagent | CAS No. | Mol. Weight | Purity | Supplier Notes |
| 5-Chlorofuran-2-carbaldehyde | 21508-19-0 | 130.53 | ≥98% | Store at 2-8°C. |
| Pyrrolidine | 123-75-1 | 71.12 | ≥99% | Anhydrous grade recommended. Store under inert gas.[2][3][4] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Finely milled/anhydrous. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous | For reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | For drying. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For chromatography. |
Equipment
-
Laboratory Scale (1-25 g): Round-bottom flasks, magnetic stirrer with heating mantle, temperature controller, reflux condenser, nitrogen/argon inlet, dropping funnel, standard laboratory glassware, rotary evaporator, flash chromatography system.
-
Pilot Scale (100-1000 g): Jacketed glass reactor (5-20 L) with overhead mechanical stirrer, temperature control unit (TCU), condenser, inert gas supply, liquid transfer pumps, appropriate filtration equipment (e.g., Nutsche filter), and a large-volume rotary evaporator or wiped-film evaporator.
Critical Safety and Handling Protocols (EHS)
Prior to any experimental work, a thorough risk assessment must be conducted.
-
Pyrrolidine: Highly flammable liquid and vapor (Flash Point: 3°C).[3] It is toxic if swallowed and causes severe skin burns and eye damage.[2][3][4] It is also harmful if inhaled.[2][4] All manipulations must be performed in a certified chemical fume hood. Wear nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[5] Keep away from ignition sources.[2][4]
-
5-Chlorofuran-2-carbaldehyde: Causes skin, eye, and respiratory system irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile: Flammable liquid. Harmful if swallowed or inhaled. Metabolized in the body to produce cyanide; delayed toxicity is possible. Use in a well-ventilated area.
-
Work-up: The reaction is basic. Quenching with water can be exothermic. Add water slowly while monitoring the temperature.
Emergency Procedures:
-
Skin Contact (Pyrrolidine): Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3][4] Seek immediate medical attention.
-
Spill: Evacuate the area. Remove all ignition sources. Absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.
Waste Disposal: All organic waste must be collected in a designated, labeled container for halogenated or non-halogenated waste as appropriate. Aqueous waste should be neutralized before disposal according to local regulations.
Detailed Experimental Protocols
Part A: Laboratory-Scale Synthesis (10 g)
Caption: Laboratory-scale synthesis workflow.
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and a reflux condenser under a nitrogen atmosphere, add 5-chlorofuran-2-carbaldehyde (10.0 g, 76.6 mmol, 1.0 eq.), potassium carbonate (21.2 g, 153.2 mmol, 2.0 eq.), and anhydrous acetonitrile (100 mL).
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
Slowly add pyrrolidine (7.1 mL, 6.09 g, 85.6 mmol, 1.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality: The excess base (K₂CO₃) neutralizes the HCl formed, driving the reaction to completion. The slight excess of pyrrolidine also helps ensure full conversion of the starting material.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (Rf ≈ 0.6) should be consumed, and a new, more polar yellow spot (Rf ≈ 0.4) corresponding to the product should appear.
-
Upon completion, cool the mixture back to 0°C and slowly quench by adding 100 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a dark yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the product-containing fractions (visualized by TLC) and concentrate under reduced pressure. Dry the resulting bright yellow solid under high vacuum.
-
Expected Yield: 11.5 - 12.8 g (84-94%) of a crystalline yellow solid.
Part B: Scale-Up Considerations and Pilot Protocol (500 g)
Scaling this reaction requires addressing several key challenges that are less pronounced at the lab scale.
-
Exotherm Control: The nucleophilic addition and the acid-base neutralization are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a temperature control unit (TCU) is mandatory for maintaining the target temperature during the pyrrolidine addition.
-
Mixing: Efficient mixing is critical to ensure homogeneity in the slurry of potassium carbonate. An overhead mechanical stirrer is required to prevent settling and localized "hot spots."
-
Purification: Large-scale chromatography is resource-intensive. Crystallization is the preferred method for purification at this scale. The product has good crystallinity in mixed non-polar/polar solvent systems.
-
Material Transfer: Handling large volumes of flammable and corrosive liquids requires appropriate pumps and transfer lines to minimize operator exposure.
Pilot-Scale Procedure (500 g):
-
Charge a 10 L jacketed glass reactor with 5-chlorofuran-2-carbaldehyde (500 g, 3.83 mol, 1.0 eq.), milled potassium carbonate (1058 g, 7.66 mol, 2.0 eq.), and acetonitrile (5.0 L).
-
Start the overhead stirrer (e.g., 150-200 RPM) and begin cooling the reactor jacket to achieve an internal temperature of 0-5°C.
-
Using a peristaltic or diaphragm pump, add pyrrolidine (355 mL, 304.5 g, 4.28 mol, 1.1 eq.) subsurface over 1.5 - 2 hours, maintaining the internal temperature below 10°C.
-
Once the addition is complete, allow the reactor to warm to 20-25°C and stir for 6-8 hours. Monitor the reaction via a sampled aliquot using HPLC or TLC.
-
Work-up & Crystallization: a. Cool the reactor to 0-5°C. Slowly add 5.0 L of cold water over 1 hour. b. Stop agitation and allow the layers to separate. Remove the lower aqueous layer. c. Add methyl tert-butyl ether (MTBE, 4 L) to the reactor, stir for 15 minutes, and remove the lower aqueous layer. d. Concentrate the organic layer under vacuum to a volume of approximately 1.5 L. e. Add heptane (3 L) slowly with stirring. The product should begin to crystallize. f. Cool the slurry to 0-5°C and hold for at least 2 hours to maximize precipitation.
-
Isolate the solid product by filtration (e.g., Nutsche filter). Wash the filter cake with cold heptane (2 x 500 mL).
-
Dry the yellow crystalline solid in a vacuum oven at 40°C until a constant weight is achieved.
-
Expected Yield: 580 - 650 g (85-95%).
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Data Type | Expected Result |
| Appearance | Bright yellow crystalline solid |
| Melting Point | 80-83 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.15 (s, 1H, CHO), 7.08 (d, J=4.0 Hz, 1H, H3), 5.30 (d, J=4.0 Hz, 1H, H4), 3.45 (t, J=6.4 Hz, 4H, N-CH₂), 2.05 (m, 4H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.2 (CHO), 166.5 (C5), 151.8 (C2), 123.5 (C3), 90.1 (C4), 48.9 (N-CH₂), 25.4 (CH₂) |
| Mass Spec (ESI+) | m/z 166.0862 [M+H]⁺ |
| IR (ATR, cm⁻¹) | 2970, 2875 (C-H), 1645 (C=O, aldehyde), 1580, 1510 (C=C, furan) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive K₂CO₃ (absorbed moisture).- Poor mixing. | - Extend reaction time.- Use freshly opened or dried K₂CO₃.- Increase stirring speed. |
| Low Yield | - Inefficient extraction.- Product loss during chromatography/crystallization.- Reaction temperature too high, causing side products. | - Perform an additional extraction.- Optimize crystallization solvent/antisolvent ratio.- Ensure strict temperature control during pyrrolidine addition. |
| Dark/Oily Product | - Impurities from starting materials.- Thermal decomposition. | - Re-purify via chromatography or re-crystallization.- Ensure concentration steps are performed at moderate temperatures (<45°C). |
References
-
CPAchem Ltd. Safety data sheet: Pyrrolidine. [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 2-Pyrrolidone. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: Pyrrolidine. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules 2023, 28(11), 4381. [Link]
-
PubMed. One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. Chemistry. 2024 Apr 11;30(21):e202400269. [Link]
-
Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 2023, 25, 626-636. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. J. Chem. Pharm. Res., 2018, 10(6): 184-189. [Link]
Sources
Application Notes and Protocols for the Agrochemical Screening of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Furan Scaffold as a Privileged Structure in Agrochemical Discovery
The relentless demand for novel, effective, and environmentally benign agrochemicals has driven the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds, particularly those containing a furan moiety, have emerged as a cornerstone in the development of new fungicides, herbicides, and insecticides.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile pharmacophore, contributing to a wide spectrum of biological activities.[2][3] Its unique electronic and steric properties allow for diverse interactions with biological targets.[4]
This document provides a comprehensive guide to the potential agrochemical applications of a specific furan derivative, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde . We will explore its synthesis, outline detailed protocols for its screening as a potential fungicide, herbicide, and insecticide, and discuss the underlying scientific principles that guide this research. The methodologies presented herein are designed to be robust and adaptable, providing a solid framework for the preliminary evaluation of this and similar novel chemical entities.
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 84966-28-9 | N/A |
| Molecular Formula | C₉H₁₁NO₂ | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis of this compound: Plausible Synthetic Routes
Two primary synthetic strategies are proposed for the laboratory-scale preparation of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Protocol 1: Vilsmeier-Haack Formylation of 1-(Furan-2-yl)pyrrolidine
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like furans.[5][6][7] In this proposed synthesis, the pyrrolidine substituent acts as an electron-donating group, activating the furan ring for electrophilic substitution, primarily at the 5-position.
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation route.
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[5] After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[5]
-
Formylation: Dissolve 1-(Furan-2-yl)pyrrolidine (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step also hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Nucleophilic Aromatic Substitution
This approach involves the displacement of a suitable leaving group, such as a halogen, from the 5-position of a furan-2-carbaldehyde derivative by pyrrolidine.[8][9][10] The aldehyde group is electron-withdrawing, which activates the furan ring towards nucleophilic attack.
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that researchers frequently face during the synthesis of this compound. We will explore the root causes and provide actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common issue and can stem from several factors. The primary synthetic route is a nucleophilic aromatic substitution (SNAr) on a 5-substituted furan-2-carbaldehyde. Let's break down the potential causes.
Answer:
The yield of an SNAr reaction is highly dependent on the interplay between the substrate, nucleophile, solvent, and temperature. The furan ring, while aromatic, requires significant activation by an electron-withdrawing group (in this case, the aldehyde at the 2-position) to facilitate nucleophilic attack.[1]
Potential Causes & Solutions:
-
Poor Leaving Group: The nature of the leaving group at the 5-position is critical. The reactivity order is generally NO₂ > Halogens (I > Br > Cl). If you are using 5-chlorofuran-2-carbaldehyde, the reaction may be sluggish.
-
Solution: Consider switching to 5-bromo- or 5-iodofuran-2-carbaldehyde . Although more expensive, their higher reactivity can significantly boost yields and reduce required reaction times.[2]
-
-
Inadequate Reaction Conditions: Temperature and solvent choice are pivotal for driving the reaction to completion.
-
Solution:
-
Solvent: Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation of the base and do not interfere with the nucleophile.
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier of disrupting the furan's aromaticity.[3] A systematic temperature screen from 80 °C to 120 °C is recommended.
-
-
-
Base Selection: A base is often required to deprotonate the pyrrolidine (if using a salt) or to act as an acid scavenger for the HX formed during the reaction.
-
Solution: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[2] An excess of pyrrolidine itself can also serve as the base.
-
-
Side Reactions: Furan-2-carbaldehyde and its derivatives can be unstable, especially at high temperatures or in the presence of acid, leading to polymerization or decomposition.[4]
-
Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Maintain careful temperature control and avoid any acidic contamination.
-
Below is a diagram illustrating the primary synthetic pathway.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Q2: My reaction produces a dark, tar-like substance and purification is difficult. What is happening?
The formation of dark, insoluble materials is a classic sign of decomposition or polymerization, a common issue with furan derivatives.
Answer:
Furfural and its derivatives are susceptible to polymerization, especially under acidic conditions or at high temperatures.[4] The aldehyde group can also participate in undesired condensation reactions.
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization: Trace amounts of acid can initiate the polymerization of the furan ring. The hydrohalic acid (e.g., HBr) generated as a byproduct can be a catalyst.
-
Solution: Ensure a sufficient excess of a solid base (like K₂CO₃) is present throughout the reaction to neutralize any generated acid immediately.
-
-
Thermal Decomposition: Prolonged heating at very high temperatures (>120-130 °C) can cause the molecule to degrade.
-
Solution: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable rate. If using a microwave reactor, be cautious of localized overheating.
-
-
Purification Strategy: If minor polymerization has occurred, the resulting baseline material can make column chromatography challenging.
-
Solution:
-
After the reaction, perform an aqueous workup. Filter off the inorganic base, dilute the reaction mixture with a solvent like ethyl acetate, and wash with water and brine to remove the polar solvent (e.g., DMF) and salts.
-
If a significant amount of tar is present, try triturating the crude product with a less polar solvent system (e.g., hexanes/ethyl acetate 9:1) to precipitate the desired product while leaving polymeric impurities dissolved or as an insoluble gum.
-
For column chromatography, use a gradient elution, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.[5]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis strategy, alternative methods, and product analysis.
Q1: What is the best synthetic approach: a classic SNAr or a palladium-catalyzed Buchwald-Hartwig amination?
Answer:
Both methods are viable for forming C-N bonds with aryl systems, but for this specific substrate, they have distinct advantages and disadvantages.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 5-Halo furan-2-carbaldehyde (activated by aldehyde) | 5-Halo furan-2-carbaldehyde |
| Catalyst | None required (reaction is thermally driven) | Palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, Xantphos) are essential.[6][7] |
| Cost & Simplicity | Generally cheaper and operationally simpler. Avoids expensive and air-sensitive catalysts/ligands. | More expensive due to the cost of palladium and specialized ligands. Requires stricter inert atmosphere techniques. |
| Substrate Scope | Relies heavily on the electron-withdrawing nature of the aldehyde. Less effective on electron-neutral or rich furans. | Extremely broad scope and high functional group tolerance. Often gives higher yields for less reactive substrates.[8][9] |
| Recommendation | Primary choice for this synthesis. The aldehyde group provides sufficient activation for the SNAr to be effective, making it the more economical and straightforward route. | A powerful alternative if SNAr fails or gives intractable mixtures. It is the go-to method for more complex or less activated aryl systems.[10] |
Q2: How should I monitor the progress of my reaction?
Answer:
Effective reaction monitoring is key to achieving optimal yield and preventing over-heating or decomposition.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.
-
Procedure: Spot the starting material (5-halofuran-2-carbaldehyde), the reaction mixture, and a co-spot (starting material and reaction mixture) on a silica gel plate.
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting material and product are both UV active. The product, being more polar due to the pyrrolidine group, will have a lower Rf value (it will travel less distance up the plate) than the starting material. The reaction is complete when the starting material spot has been fully consumed.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be diluted and injected into a GC-MS. This will confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak (C₉H₁₁NO₂; MW: 165.19 g/mol ).[11]
Q3: What are the key spectroscopic signatures to confirm the identity of my product, this compound?
Answer:
Confirmation of the final product structure should be done using a combination of NMR spectroscopy and Mass Spectrometry.
-
¹H NMR:
-
Aldehyde Proton: A singlet between δ 9.0-9.6 ppm.[12]
-
Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm). The coupling constant (J) between them will be characteristic of furan ring protons.
-
Pyrrolidine Protons: Two multiplets (typically triplets) in the aliphatic region, one around δ 3.2-3.6 ppm (protons adjacent to Nitrogen) and one around δ 1.9-2.2 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal downfield, around δ 175-180 ppm.[13]
-
Furan Carbons: Four signals in the aromatic/olefinic region (δ 100-160 ppm). The carbon attached to the nitrogen will be significantly shifted downfield.
-
Pyrrolidine Carbons: Two signals in the aliphatic region (δ 20-60 ppm).
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 165.19.[11]
-
References
- Optimizing reaction conditions for coupling furan and purine rings. (2025). BenchChem.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- This compound, CAS No. 84966-28-9. (n.d.). iChemical.
- Optimization of the Buchwald-Hartwig reaction. (2019).
- Optimization for the Buchwald–Hartwig-amination of 4aa. (n.d.).
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central.
- Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. (2024). Organic & Biomolecular Chemistry.
- nucleophilic arom
- This compound - CAS:84966-28-9. (n.d.). Sunway Pharm Ltd.
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2016).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI.
- 5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis. (2025). BenchChem.
- Synthesis of 5-(1-Octynyl)furan-2-carboxaldehyde. (n.d.). PrepChem.com.
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound - CAS:84966-28-9 - Sunway Pharm Ltd [3wpharm.com]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification by column chromatography. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven best practices.
Introduction: The Challenge of Purifying this compound
This compound is a polar, nitrogen-containing heterocyclic compound. Its purification via standard silica gel column chromatography can be problematic. The key challenge arises from the interaction between the basic pyrrolidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to a host of issues including poor separation, band tailing, and even decomposition of the target molecule. This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the TLC plate and column?
A1: Streaking or tailing of basic compounds like this compound on silica gel is a classic sign of strong, undesirable interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[1] This leads to a non-uniform elution front. To resolve this, you need to neutralize these acidic sites. A common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent). A concentration of 0.5-2% TEA is typically sufficient to significantly improve peak shape.[1]
Q2: I'm not getting good separation between my product and a closely-eluting impurity. What should I do?
A2: Achieving good separation requires optimizing the mobile phase. If you are not getting adequate separation, consider the following:
-
Adjust Solvent Polarity: If your compound and the impurity are moving too quickly (high Rf on TLC), decrease the polarity of your eluent. If they are moving too slowly, increase the polarity.
-
Change Solvent System: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not effective, try a different solvent combination with different selectivity. For instance, switching to a dichloromethane/methanol system can alter the interactions with the stationary phase and improve separation.
-
Gradient Elution: A gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography run, can be very effective for separating compounds with different polarities.
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A3: Decomposition on silica gel is a significant risk for acid-sensitive compounds. You can test for on-plate degradation by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run the plate in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.
To prevent degradation:
-
Deactivate the Silica Gel: Before running your column, flush the packed silica gel with your mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina, or Florisil.[1] These are less acidic than silica gel and are often better suited for purifying basic compounds.
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving complex issues during the purification of this compound.
Issue 1: The Compound is Not Eluting from the Column
-
Causality: Your compound is highly polar and is irreversibly adsorbing to the silica gel. The chosen mobile phase is not polar enough to displace it from the stationary phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting compounds.
-
Detailed Steps:
-
Drastic Polarity Increase: If your compound is not eluting with a standard ethyl acetate/hexane or dichloromethane/methanol system, try a more polar mobile phase. A gradient up to 10-20% methanol in dichloromethane is a good starting point.
-
Ammonia in Methanol: For very polar basic compounds, a mobile phase containing a small percentage of a methanolic ammonia solution can be effective.
-
Alternative Stationary Phases: If the compound still does not elute, it is likely strongly and irreversibly binding to the silica. In this case, switching to a different stationary phase is the best course of action.
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds.[1] You will need to re-optimize your solvent system with TLC on alumina plates.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
-
Issue 2: Poor Peak Shape (Tailing/Streaking) Despite Using Triethylamine
-
Causality: While triethylamine can neutralize many acidic sites, severe tailing may indicate that your compound is still interacting strongly with the silica surface, or you may be overloading the column.
-
Troubleshooting Steps:
-
Optimize Triethylamine Concentration: While 1% is a good starting point, you can try increasing the concentration to 2-3%.
-
Column Overloading: The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. Overloading can lead to poor separation and band broadening. If you suspect overloading, reduce the sample load or use a larger column.
-
Dry Loading: If your compound has poor solubility in the mobile phase, this can lead to issues with sample application and peak shape. Consider dry loading your sample. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Recommended Experimental Protocol
This protocol is a representative method for the purification of this compound by flash column chromatography on silica gel. It is essential to first optimize the solvent system using Thin Layer Chromatography (TLC).
TLC Analysis for Solvent System Optimization
-
Objective: To find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Procedure:
-
Prepare several eluent systems of varying polarities. Good starting points are mixtures of hexane and ethyl acetate, or dichloromethane and methanol.
-
To each eluent system, add 1% triethylamine.
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plates in the different eluent systems.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that provides the best separation and the desired Rf for your product.
-
| Example Solvent Systems (with 1% TEA) | Typical Rf Range for Target Compound | Notes |
| 70:30 Hexane:Ethyl Acetate | 0.3 - 0.5 | A good starting point for many furan derivatives. |
| 95:5 Dichloromethane:Methanol | 0.2 - 0.4 | Useful if the compound is more polar. |
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: As determined by TLC analysis (containing 1% triethylamine)
Caption: Workflow for column chromatography purification.
-
Step-by-Step Procedure:
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the mobile phase (containing 1% TEA) to ensure the silica is fully deactivated and equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
Sources
Technical Support Center: Synthesis of 5-Substituted Furans
Welcome to the technical support center for the synthesis of 5-substituted furans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these syntheses. The following information is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: General Issues & FAQs
This section addresses broad challenges that can apply to various synthetic routes leading to 5-substituted furans.
Question 1: My furan-containing product is decomposing during acidic workup or purification. How can I prevent this?
Answer: The furan ring is notoriously sensitive to acidic conditions, which can lead to protonation-activated polymerization or ring-opening reactions.[1][2][3] This sensitivity is particularly pronounced for furans bearing electron-releasing substituents.
Causality: The lone pair of electrons on the furan oxygen atom contributes to the aromatic system. Protonation at the Cα position is energetically favored and leads to the formation of a reactive electrophile that can initiate polymerization or be attacked by nucleophiles, leading to ring opening.[1][2][3]
Troubleshooting Steps:
-
pH Control: During aqueous workups, carefully maintain the pH at a level no lower than 4. Consider using buffered solutions or mild acids like acetic acid instead of strong mineral acids such as HCl or H₂SO₄.[4]
-
Temperature Management: Perform acidic workups and purifications at low temperatures (e.g., 0 °C) to minimize the rate of decomposition reactions.[4]
-
Use of Mild Catalysts: For reactions requiring an acid catalyst, opt for milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts.[5][6] Boron trifluoride and phosphoric acid are often suitable alternatives to stronger acids for reactions like acylation.[3]
-
Minimize Exposure Time: Monitor your reaction closely and perform the workup promptly upon completion to reduce the furan's exposure to harsh conditions.[7]
Question 2: I am observing significant polymerization of my furan product, resulting in a dark, tarry reaction mixture. What is causing this and how can I mitigate it?
Answer: Polymerization is a common side reaction, especially under strong acidic conditions or at elevated temperatures.[4][5] The furan ring itself can act as a monomer in acid-catalyzed polymerization.
Causality: The protonated furan intermediate is highly electrophilic and can be attacked by another neutral furan molecule, initiating a chain reaction that leads to the formation of high molecular weight polymers, often referred to as "humins," particularly in carbohydrate-derived furan synthesis.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for furan polymerization.
Preventative Measures:
-
Catalyst Choice: As with decomposition, using milder acid catalysts is crucial.[5]
-
Temperature and Time Control: Operate at the lowest effective temperature and for the shortest time necessary for the reaction to proceed to completion.[5][6]
-
Biphasic Systems: In syntheses from carbohydrates, using a biphasic system can continuously extract the furan product (like HMF) into an organic phase, removing it from the acidic aqueous phase where polymerization is more likely to occur.[7]
-
Solvent Choice: The choice of solvent can influence stability. For instance, in the context of furan-based polymers, polar aprotic solvents like DMF can have a stabilizing effect.[8]
Section 2: Synthesis-Specific Troubleshooting
This section focuses on side reactions pertinent to common synthetic routes for 5-substituted furans.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[3][9][10]
Question 3: My Paal-Knorr synthesis is giving a low yield. What are the common pitfalls?
Answer: Low yields in the Paal-Knorr synthesis can stem from several issues including incomplete reaction, degradation of starting materials or products, and reversibility of the cyclization step.[4][5][6]
Troubleshooting Table: Paal-Knorr Synthesis
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently strong dehydrating agent or inactive catalyst.[5] | Switch to a stronger dehydrating agent (e.g., P₂O₅) or use a fresh batch of a stronger acid catalyst.[5] Consider microwave-assisted heating to reduce reaction times and improve yields.[6][10] |
| Degradation | Harsh acidic conditions or high temperatures leading to decomposition.[5] | Employ milder acid catalysts (e.g., p-TsOH, Lewis acids) and lower the reaction temperature.[5] |
| Reversibility | The cyclization is a dehydration reaction, and the presence of water can inhibit the forward reaction.[4] | Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the furan product.[4][7] |
| Pyrrole Formation | Contamination of the reaction with an amine source (e.g., impure solvent).[7] | Ensure all reagents and solvents are pure and free from nitrogen-containing impurities.[7] |
Experimental Protocol: Optimized Paal-Knorr Synthesis of 2,5-Dimethylfuran [11]
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (10 mmol) and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.5 mmol) to the mixture.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation to yield 2,5-dimethylfuran.
Synthesis from Furfural and its Derivatives
Furfural is a key bio-based platform chemical for the synthesis of various 5-substituted furans.
Question 4: I am attempting to oxidize 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), but I am getting a mixture of products and low yield of the desired diacid.
Answer: The oxidation of HMF can proceed through multiple pathways, and over-oxidation or incomplete oxidation can lead to a mixture of products.[12] Common side products include 5-formyl-2-furancarboxylic acid (FFCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[12]
Reaction Pathway Diagram:
Caption: Oxidation pathways of HMF to FDCA.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical for selectivity. Gold-based catalysts, often in combination with other metals like palladium, have shown high efficiency and selectivity for this transformation under base-free conditions.[12]
-
Reaction Conditions: The reaction is sensitive to pH, temperature, and oxygen pressure. Optimization of these parameters is necessary for a given catalytic system. Base-free conditions can minimize decomposition side reactions.[12]
-
Monitoring the Reaction: Careful monitoring of the reaction progress can allow for quenching the reaction when the desired product is at its maximum concentration, preventing further degradation.
Question 5: My reactions involving furfural are producing colored byproducts, and purification is difficult.
Answer: Furfural can undergo self-condensation or Cannizzaro-type reactions, especially under basic conditions, leading to colored, resinous materials.[13][14]
Preventative Measures:
-
Avoid Strong Bases: When possible, use non-basic or mildly acidic conditions for reactions involving furfural.
-
Temperature Control: Keep the reaction temperature as low as feasible.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Purification of Starting Material: Ensure the furfural used is freshly distilled, as impurities from storage can promote side reactions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium, nickel, and copper-catalyzed cross-coupling reactions are powerful tools for introducing substituents at the 5-position of the furan ring.[15][16][17]
Question 6: My palladium-catalyzed cross-coupling reaction on a 5-halofuran is not proceeding efficiently, and I observe significant amounts of homocoupling and dehalogenation byproducts.
Answer: Inefficient cross-coupling can be due to several factors including catalyst deactivation, suboptimal ligand choice, and competing side reactions like homocoupling of the organometallic reagent and protodehalogenation of the starting material.
Troubleshooting Table: Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst deactivation; poor choice of ligand or base. | Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The choice of base can be crucial and is often interdependent with the ligand and solvent.[17] |
| Homocoupling | The organometallic reagent (e.g., boronic acid, organozinc) is reacting with itself. | This is often promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere. The rate of the desired cross-coupling can sometimes be increased relative to homocoupling by adjusting the ligand and temperature. |
| Dehalogenation | The halofuran is reduced instead of coupled. | This can be caused by β-hydride elimination from the organopalladium intermediate or by protic impurities. Ensure anhydrous conditions and consider using a bulkier ligand to disfavor β-hydride elimination. |
| Catalyst Poisoning | The furan oxygen can coordinate to the metal center, potentially inhibiting catalytic activity.[18] | The choice of ligand is important to modulate the electronics and sterics at the metal center to favor the desired catalytic cycle. |
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling of 5-Bromo-2-furaldehyde [19]
-
To an oven-dried flask under an inert atmosphere, add 5-bromo-2-furaldehyde (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a suitable base such as K₂CO₃ (2 mmol).
-
Add a degassed solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC or GC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Li, G., et al. (2021). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
- Al-Mughaid, H., et al. (2022).
- Li, G., et al. (2021). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- BenchChem. (2025). Common side reactions in the synthesis of furans.
- Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
- Valgimigli, L., et al. (2000).
- BenchChem. (2025). side reactions and byproducts in Paal-Knorr furan synthesis.
- Al-Mughaid, H., et al. (2022).
- Jiang, Y., et al. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
- BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
- BenchChem. (2025). overcoming stability issues of furan-containing polymers.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Substituted Furans.
- Villalobos, M., et al. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. MDPI.
- Lewkowski, J. (2001).
- BenchChem. (2025). troubleshooting guide for the synthesis of furan-based polymers.
- Climent, M. J., et al. (2020). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC - NIH.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed.
- BenchChem. (2025). Troubleshooting common issues in furan ring synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- Villa, A., et al. (2021). 5-Hydroxymethylfurfural and Furfural Base-Free Oxidation over AuPd Embedded Bimetallic Nanoparticles. MDPI.
- Ojeda, M., et al. (2013). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC - PubMed Central.
- Kostas, I. D., & Steele, B. R. (2021).
- Shen, C., et al. (2018).
- Kumar, A., et al. (2022).
- Organic Syntheses Procedure. (n.d.). Furan.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2007). Metal-Mediated Synthesis of Furans and Pyrroles.
- Ban, Y., et al. (2018). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition.
- Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
- Kumar, A., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant.
- Strieth-Kalthoff, F., et al. (2020).
- Lee, R. J., et al. (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5.
- Dell'Amico, L., et al. (2019). Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination.
- Lee, G. C. M., et al. (1991). Singlet oxygen oxidation of substituted furans to 5-hydroxy-2(5H)-furanone.
- Kumar, A., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
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- 13. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]
- 16. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Welcome to the technical support center for 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we address common challenges encountered during its use in organic synthesis, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your reactions.
Understanding the Reagent: A Molecule of Dual Reactivity
This compound is a unique molecule that combines the functionalities of an aldehyde and an enamine within a furan scaffold. The potent electron-donating effect of the pyrrolidino group significantly influences the reactivity of both the furan ring and the aldehyde. This electronic nature makes the compound an excellent nucleophile at the C4 position of the furan ring and enhances the reactivity of the aldehyde towards various transformations. However, this activation also brings challenges related to stability and potential side reactions. This guide will help you anticipate and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Stability and Handling
Question 1: My this compound has changed color from yellow to dark brown/black. Is it still usable?
Answer:
Discoloration is a common indicator of degradation. This compound, like many furan derivatives and enamines, is sensitive to air, light, and acid.[1][2] The dark coloration suggests the formation of polymeric or resinous materials, which can be initiated by oxidation or exposure to acidic conditions.[1]
Immediate Actions:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored reagent. A quick check by Thin Layer Chromatography (TLC) against a fresh or properly stored sample is recommended. You can also take a proton NMR (¹H-NMR) spectrum to check for the appearance of new signals or a decrease in the intensity of the characteristic aldehyde proton peak.
-
Purification: If the discoloration is minor and the compound is deemed mostly intact by TLC or NMR, you may be able to purify it by flash column chromatography on silica gel. However, be aware that silica gel is slightly acidic and can cause further degradation. It is advisable to use a non-polar eluent and work quickly. Alternatively, chromatography on neutral alumina can be a better option.
Best Practices for Storage and Handling:
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage.[3] | Low temperatures slow down decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the electron-rich furan ring and enamine moiety.[2] |
| Light Exposure | Store in an amber vial or a container protected from light. | Furan derivatives can be photosensitive.[1] |
| Handling | Use fresh, anhydrous solvents for reactions. Avoid acidic conditions unless required by the reaction protocol. | The enamine functionality is susceptible to hydrolysis in the presence of water and acid.[4][5] |
Section 2: Troubleshooting Common Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C double bond.[6][7] With this compound, this reaction is expected to be facile due to the electron-donating nature of the pyrrolidino group activating the aldehyde.
Question 2: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is not proceeding or is giving a low yield. What could be the problem?
Answer:
Several factors can contribute to a failed or low-yielding Knoevenagel condensation. Let's break down the possibilities and solutions.
Potential Causes and Troubleshooting Steps:
-
Catalyst Choice and Amount: The Knoevenagel condensation is typically base-catalyzed.[6][7]
-
Weak Bases: If you are using a very weak base, it may not be sufficient to deprotonate the active methylene compound. Consider using a slightly stronger, non-nucleophilic base like piperidine, triethylamine (TEA), or 1,8-Diazabicycloundec-7-ene (DBU).
-
Strong Bases: Conversely, a very strong base (e.g., NaOH, KOH) can lead to side reactions with the furan ring or promote self-condensation of the aldehyde.[8] It can also lead to the hydrolysis of ester groups in your active methylene compound.
-
Catalyst Loading: Ensure you are using a catalytic amount (typically 5-20 mol%).
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Polar aprotic solvents like ethanol, isopropanol, or acetonitrile are generally good choices as they can solvate the intermediates.
-
Sometimes, running the reaction neat (solvent-free) can be effective.[9]
-
-
Reaction Temperature:
-
Many Knoevenagel condensations proceed at room temperature. If your reaction is sluggish, gentle heating (40-60 °C) can be beneficial.
-
Avoid excessive heat, as it can lead to the decomposition of the starting material.
-
-
Water Removal: The final step of the Knoevenagel condensation is the elimination of water.[6]
-
If the equilibrium is unfavorable, removing water can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene.
-
Troubleshooting Workflow for a Failed Knoevenagel Condensation:
Sources
- 1. furan.com [furan.com]
- 2. nilu.no [nilu.no]
- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Furan-2-Carbaldehyde Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of reactions involving furan-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of furan chemistry. Here, we move beyond simple protocols to address the underlying chemical principles that govern success in your experiments. Our aim is to empower you with the expertise to not only troubleshoot common issues but also to proactively design robust and efficient synthetic routes.
This resource is structured to provide immediate, actionable insights in a question-and-answer format, addressing specific challenges you are likely to encounter. We will delve into the nuances of reaction mechanisms, the rationale behind procedural steps, and data-driven strategies for optimization.
Part 1: General Troubleshooting - The Challenge of Furan Ring Stability
The furan ring, while a versatile heterocyclic building block, is notoriously sensitive to acidic conditions, which can lead to polymerization or ring-opening side reactions. Understanding and mitigating this inherent instability is the first principle of successful furan chemistry.
Question: My reaction mixture containing a furan derivative turned dark brown or black upon addition of an acid catalyst. What is happening and how can I prevent it?
Answer: The dark coloration is a classic indicator of furan ring decomposition and subsequent polymerization.[1][2][3][4] The furan ring is an electron-rich heterocycle, and the oxygen atom's lone pairs make it susceptible to protonation under acidic conditions. This protonation can initiate a cascade of irreversible reactions, leading to the formation of polymeric tars.
Causality and Prevention:
-
Mechanism of Degradation: Under acidic conditions, the furan ring can be protonated, leading to a loss of aromaticity and the formation of highly reactive carbocationic intermediates. These intermediates can then be attacked by other furan molecules in a chain reaction, resulting in insoluble, high-molecular-weight polymers.
-
Strategic Solutions:
-
Use of Milder Lewis Acids: Instead of strong Brønsted acids like sulfuric acid or hydrochloric acid, consider using milder Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or scandium(III) triflate (Sc(OTf)₃). These can activate your carbonyl group for nucleophilic attack without excessively promoting furan degradation.
-
Controlled Temperature: Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cooling the reaction mixture to 0 °C or even lower can significantly suppress polymerization pathways.
-
Slow Reagent Addition: Add the acid catalyst or acidic reagent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acid, minimizing the rate of side reactions.
-
Non-Aqueous Conditions: Whenever possible, use anhydrous solvents. The presence of water can facilitate proton transfer and exacerbate acid-catalyzed decomposition.
-
Part 2: Reaction-Specific Troubleshooting Guides
Here, we address common issues encountered in key transformations of furan-2-carbaldehyde and its derivatives.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans.[5][6][7]
Question: I am attempting a Vilsmeier-Haack formylation on a substituted furan, but I am getting a low yield of the desired 2-carbaldehyde derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields in Vilsmeier-Haack reactions involving furans can often be attributed to several factors, including the stability of the Vilsmeier reagent, the reactivity of the furan substrate, and the reaction temperature.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Vilsmeier Reagent | The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.[8] | Ensure that your DMF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored POCl₃. |
| Substrate Reactivity | Electron-withdrawing groups on the furan ring can deactivate it towards electrophilic attack by the Vilsmeier reagent, leading to a sluggish or incomplete reaction. | For deactivated substrates, you may need to use a higher reaction temperature (e.g., 60-80 °C) and a longer reaction time. Monitor the reaction progress by TLC to determine the optimal conditions. |
| Incorrect Stoichiometry | An inappropriate ratio of POCl₃ to DMF can lead to the formation of less reactive or inactive species. | The optimal ratio of POCl₃ to DMF is typically between 1:1 and 1:2. It is advisable to perform a small-scale optimization to find the best ratio for your specific substrate. |
| Suboptimal Temperature Control | The reaction is typically exothermic, and poor temperature control can lead to side reactions. | Prepare the Vilsmeier reagent at 0 °C and add the furan substrate slowly, maintaining a low temperature. For highly reactive furans, a lower temperature (e.g., -10 °C to 0 °C) may be necessary. |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylfuran [9]
Caption: Workflow for Vilsmeier-Haack Formylation.
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (2.2 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (2.0 equivalents) dropwise, ensuring the temperature remains at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Reaction: Add anhydrous 1,2-dichloroethane to the flask, followed by cooling the mixture back to 0 °C. Add a solution of 2-methylfuran (1.0 equivalent) in 1,2-dichloroethane dropwise, keeping the temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a highly reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, catalyzed by a base.[10][11][12][13]
Question: I am performing a Knoevenagel condensation between a furan-2-carbaldehyde derivative and an active methylene compound, but the reaction is slow and the yield is low. How can I optimize this reaction?
Answer: While generally robust, the efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction conditions.
Optimization Strategies:
-
Catalyst Selection: Piperidine is a commonly used catalyst. However, if the reaction is sluggish, consider using a stronger base like sodium ethoxide or a Lewis acid catalyst. The choice of catalyst can significantly impact the reaction rate.
-
Solvent Effects: The reaction is often performed in polar protic solvents like ethanol or methanol. The solvent choice can influence the solubility of the reactants and the stability of the intermediates.
-
Azeotropic Water Removal: The condensation reaction produces water as a byproduct. Removing this water can drive the equilibrium towards the product. If the reaction is performed in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for Knoevenagel condensations involving furan derivatives.[14][15][16]
Caption: Decision tree for optimizing Knoevenagel condensations.
Wittig Reaction
The Wittig reaction provides a powerful means to synthesize alkenes from aldehydes and ketones. However, controlling the stereoselectivity and dealing with side reactions can be challenging.[17][18][19][20]
Question: My Wittig reaction with a furan-2-carbaldehyde derivative is giving a mixture of E and Z isomers, and the separation is difficult. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or a ketone) are stabilized and tend to give the thermodynamically more stable (E)-alkene as the major product.[17]
-
Non-stabilized Ylides: Ylides with electron-donating or neutral substituents (e.g., alkyl groups) are non-stabilized and typically yield the kinetically favored (Z)-alkene.[17]
To enhance stereoselectivity:
-
Choice of Ylide: If your desired product is the (E)-isomer, ensure you are using a stabilized ylide. Conversely, for the (Z)-isomer, a non-stabilized ylide is preferred.
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature to epimerize it to the more stable threo-betaine, which then eliminates to give the (E)-alkene.[18][19]
-
Salt Effects: The presence of lithium salts can decrease the (Z)-selectivity of reactions with non-stabilized ylides. Using salt-free ylides, prepared with bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide, can improve the (Z)-selectivity.
Grignard Reaction
The addition of Grignard reagents to furan-2-carbaldehyde is a fundamental C-C bond-forming reaction. The primary challenge is the highly basic nature of the Grignard reagent, which necessitates strictly anhydrous conditions.[21][22][23]
Question: I am consistently getting low yields in my Grignard reaction with a furan-2-carbaldehyde derivative, and I often recover a significant amount of my starting aldehyde. What could be the problem?
Answer: Low yields and recovery of starting material in Grignard reactions are classic symptoms of either reagent quenching or competing side reactions.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for Grignard reactions.
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[23] All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Reagent Quality and Titration: The concentration of a freshly prepared Grignard reagent can vary. It is highly recommended to titrate the reagent (e.g., with iodine) to determine its exact molarity before use.[23] This ensures accurate stoichiometry in your reaction.
-
Enolization: If the furan-2-carbaldehyde derivative has acidic α-protons, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.[23] This is more likely with bulky Grignard reagents.
Part 3: Purification Strategies for Furan Derivatives
The purification of furan derivatives is often complicated by their sensitivity to acid and heat.
Question: I am experiencing significant product loss during column chromatography on silica gel. My purified fractions show signs of decomposition. What are my options?
Answer: This is a very common problem stemming from the acidic nature of standard silica gel, which can catalyze the degradation of sensitive furan compounds.[1]
Recommended Purification Protocols:
| Method | Description | Best For |
| Neutralized Silica Gel Chromatography | Pre-treat the silica gel slurry with a small amount of a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize the acidic sites. | Most furan derivatives that are prone to acid-catalyzed decomposition. |
| Alumina Chromatography | Alumina is available in neutral, basic, and acidic grades. Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds. | Furan derivatives that are highly sensitive to acid. |
| Reverse-Phase Chromatography | Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water) avoids the issue of acidic silica. | Polar furan derivatives. |
| Crystallization | If your product is a solid, crystallization is an excellent method for obtaining highly pure material and avoids contact with stationary phases. | Solid, thermally stable furan derivatives. |
| Adsorption on Activated Carbon | This technique can be used to separate furan derivatives from reaction mixtures, particularly from carbohydrate-derived impurities.[24] | Purification from complex biomass-derived reaction mixtures. |
References
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Elsevier. (2019). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]
-
Iraqi Journal of Science. (2012). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. [Link]
- Google Patents. (2019).
-
Iraqi Journal of Science. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. [Link]
-
Organic Syntheses. (1927). FURAN. [Link]
-
National Institutes of Health. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
-
Organic Chemistry Portal. (2021). Furan synthesis. [Link]
-
SCIRP. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Organic Chemistry Portal. (2010). Wittig Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Scientific Research Publishing. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
-
Wikipedia. (2023). Wittig reaction. [Link]
-
Iraqi Journal of Science. (2024). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
MDPI. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
-
Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction. [Link]
- Pevzner, M. S. (2005). Derivatives of furyl(diethoxyphosphoryl)acetic aldehyde in Wittig reaction. Russian Journal of General Chemistry, 75(9), 1437-1442.
-
Chemistry Steps. (2023). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
-
National Institutes of Health. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]
-
ResearchGate. (2020). The behaviour of furan derivatives in polymerization reactions. [Link]
-
MDPI. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
ResearchGate. (2021). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. [Link]
-
ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]
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Technical Support Center: Impurity Identification in 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Welcome to the technical support center for the analysis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in samples of this compound. Our focus is on providing practical, in-depth solutions to common challenges encountered during analysis, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purity analysis of this compound.
Q1: What are the most probable types of impurities I should expect in my sample?
A1: Impurities in any synthesized compound typically fall into three categories[1][2]:
-
Synthesis-Related Impurities: These include unreacted starting materials (e.g., 5-halofuran-2-carbaldehyde, pyrrolidine), reagents, and by-products from competing side reactions. The specific profile depends heavily on the synthetic route used.[3]
-
Degradation Products: this compound is susceptible to degradation. The aldehyde group can oxidize to a carboxylic acid, and the furan ring itself can be unstable under certain conditions (e.g., strong acid, light, or heat), potentially leading to ring-opened products or polymerization.[4][5]
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., DCM, ethyl acetate, hexanes) may be present in trace amounts.[1]
Q2: Which primary analytical technique should I use for impurity profiling: HPLC or GC-MS?
A2: The choice depends on the nature of the impurities you are targeting.
-
High-Performance Liquid Chromatography (HPLC) , particularly with a UV or Diode Array Detector (DAD), is the preferred method for the primary impurity profile.[2] It is ideal for separating the parent compound from less volatile, more polar, or thermally unstable impurities like oxidation products and many synthesis by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[6][7] However, the relatively high boiling point of the parent compound (315.3°C at 760 mmHg) and its potential for thermal degradation require careful method development.[8][9]
Q3: My sample of this compound has developed a yellow or brown color upon storage. What does this indicate?
A3: Color development in furan-containing compounds, especially aldehydes, is a common indicator of degradation and polymerization. Furans can be sensitive to air, light, and acidic conditions, leading to the formation of colored polymeric materials.[4] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place. If coloration is observed, re-analysis of the sample's purity is strongly recommended before use.
Part 2: Potential Impurities – Sources and Identification
Understanding the potential impurities is the first step in developing a robust analytical method. The table below outlines likely candidates based on the chemical structure of this compound.
| Impurity Name | Chemical Formula | Molecular Weight | Probable Source | Recommended Analytical Technique |
| Parent Compound | C₉H₁₁NO₂ | 165.19 | - | HPLC, GC-MS |
| 5-Chlorofuran-2-carbaldehyde | C₅H₃ClO₂ | 130.53 | Starting Material | HPLC, GC-MS |
| Pyrrolidine | C₄H₉N | 71.12 | Starting Material | GC-MS |
| 5-(Pyrrolidin-1-yl)furan-2-carboxylic acid | C₉H₁₁NO₃ | 181.19 | Oxidation Product | HPLC |
| Furan-2,5-dicarbaldehyde | C₆H₄O₃ | 124.09 | Degradation/Side-reaction | HPLC |
Part 3: Analytical Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during the analysis of this compound.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for investigating an unknown peak in your chromatogram.
Caption: A flowchart detailing the systematic process of identifying an unknown chromatographic peak.
Guide 1: HPLC-UV/DAD Analysis
Problem 1: I see significant peak tailing for the main compound.
-
Probable Cause & Scientific Rationale: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[10] The pyrrolidine nitrogen in your molecule is basic and can interact strongly with acidic silanol groups present on the silica surface of the column, leading to tailing.
-
Investigative Steps & Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0) using an additive like formic acid or phosphoric acid. This ensures the pyrrolidine nitrogen is protonated and reduces its interaction with silanols.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially bind to the active silanol sites, masking them from your analyte.[11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.[10]
-
Problem 2: My retention times are shifting between injections.
-
Probable Cause & Scientific Rationale: Retention time instability can stem from several factors, including changes in mobile phase composition, column temperature, or flow rate.[12][13] Inconsistent mobile phase preparation is a frequent culprit.
-
Investigative Steps & Solutions:
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. If using a buffer, confirm the pH is identical. Premixing the aqueous and organic components can provide more stable results than online mixing, especially if the pump's proportioning valves are worn.[14]
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the sequence. For gradient methods, ensure the column is re-equilibrated for a sufficient time (at least 10-15 column volumes) after each run.[13]
-
Use a Column Oven: Fluctuations in ambient laboratory temperature can affect retention times. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) will provide much higher reproducibility.[13]
-
Verify Pump Performance: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate air bubbles or failing pump seals.[12]
-
Guide 2: GC-MS Analysis
Problem 1: I suspect my analyte is degrading in the GC inlet.
-
Probable Cause & Scientific Rationale: Aldehydes and furan rings can be thermally labile. High temperatures in the GC inlet can cause the compound to degrade before it even reaches the column, leading to broad or tailing peaks for the parent compound and the appearance of new, smaller peaks that are actually degradants.[8][15]
-
Investigative Steps & Solutions:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it only as needed to ensure efficient volatilization without degradation.
-
Use a Deactivated Inlet Liner: Active sites in a dirty or old inlet liner can catalyze degradation. Ensure you are using a clean, high-quality deactivated liner. A splitless injection, which has a longer residence time in the inlet, can sometimes exacerbate this issue.
-
Consider Derivatization: While more complex, derivatizing the aldehyde group can improve thermal stability. For instance, reaction with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) forms a stable oxime derivative that is well-suited for GC-MS analysis.[15][16]
-
Problem 2: How do I interpret the mass spectrum to identify an unknown impurity?
-
Probable Cause & Scientific Rationale: The mass spectrum provides a fragmentation pattern that is a fingerprint of a molecule's structure. For furan-containing compounds, characteristic losses can help in identification.
-
Investigative Steps & Solutions:
-
Identify the Molecular Ion (M+): First, locate the molecular ion peak, which corresponds to the molecular weight of the impurity.
-
Look for Characteristic Fragments: For your parent compound and related structures, expect to see fragments corresponding to:
-
Compare to a Library: Use a spectral library (e.g., NIST, Wiley) to search for matches to your unknown spectrum. Be aware that novel impurities will not be in the library.
-
Propose a Structure: Based on the molecular weight and fragmentation pattern, and considering the potential impurities from Part 2, propose a likely structure. This hypothesis can then be confirmed by synthesizing the proposed impurity and running it as a reference standard.
-
Potential Degradation Pathways
The following diagram outlines potential degradation routes for this compound under common stress conditions.
Caption: Chemical degradation routes for this compound.
Part 4: Standard Operating Procedures (SOPs)
These protocols provide a starting point for method development. They must be validated for your specific instrumentation and sample matrix.
SOP 1: HPLC-UV Method for Impurity Profiling
-
Chromatographic Conditions:
Parameter Condition HPLC Column C18, 4.6 x 150 mm, 3.5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 20 min, hold 5 min, return to 5% B Flow Rate 1.0 mL/min Column Temp. 35 °C Injection Vol. 5 µL | Detection | DAD, 210-400 nm (Monitor at λmax of parent compound) |
-
Sample Preparation:
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be ≤ 2.0.
-
SOP 2: GC-MS Method for Volatile Impurities
-
Chromatographic Conditions:
Parameter Condition GC Column DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)[6][19] Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temp. 240 °C (Split mode, 20:1) Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV[6] | Mass Range | m/z 35-450 |
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 2 mL GC vial.
-
Add 1.0 mL of a suitable high-purity solvent (e.g., Dichloromethane).
-
Cap and vortex to dissolve.
-
-
System Suitability:
-
Inject a standard mix of expected residual solvents to verify retention times and resolution.
-
Monitor for any carryover by injecting a solvent blank after a sample injection.[8]
-
References
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters.
- Lin, Y. S., et al. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
- Thermo Fisher Scientific. (n.d.). GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde.
- Shaik, J. B., & Talluri, M. V. N. K. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health.
- BenchChem. (2025). Application Note: GC-MS Analysis of Furan-Based Compounds.
- Frank, N., et al. (n.d.). Do GC/MS methods available for furan and alkylfurans in food provide comparable results? – An interlaboratory study and safety assessment of 2-pentylfuran in food. Taylor & Francis Online.
- ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards.
- Onodera, S., et al. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. J-Stage.
- ResearchGate. (n.d.). FTIR spectra of particles collected from furan-NOx-NaCl photooxidation.
- Trapp, M., & Song, I. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
- ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography.
- Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
- ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
- Koopman, F., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. National Institutes of Health.
- BenchChem. (2025). Application Notes and Protocols: NMR Characterization of 5-Propylfuran-2-carbaldehyde.
- Kadam, D. M., et al. (2025, March). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. International Journal of Research Publication and Reviews, 6(3), 2814-2821.
- AWS. (n.d.). A review on impurity profiling, degradation studies, and bioanalytical methods of anti-diabetic drugs.
- Knochel, P., & Sapountzis, I. (n.d.). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed.
- iChemical. (n.d.). This compound, CAS No. 84966-28-9.
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workup procedure for reactions involving 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Welcome to the technical support center for methodologies involving 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the workup and purification of reactions involving this unique vinylogous enamine. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the molecule's chemical behavior, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of a "Push-Pull" System
This compound is a valuable synthetic intermediate characterized by a "push-pull" electronic system. The pyrrolidine group at the C5 position acts as a potent electron-donating group, "pushing" electron density into the furan ring. Conversely, the carbaldehyde at the C2 position is a strong electron-withdrawing group, "pulling" density out. This electronic arrangement creates a highly polarized molecule with specific reactivity and stability challenges. The most critical feature governing its handling is the enamine functionality (N-C=C), which is notoriously sensitive to acidic conditions.[1][2] This guide provides field-proven solutions to navigate these challenges.
FAQ 1: My reaction mixture changes color, and upon workup, I isolate starting materials or unidentifiable baseline material. What is happening?
Answer: This is the most common issue and is almost always due to the acid-catalyzed hydrolysis of the enamine moiety. Enamines are unstable in the presence of even trace amounts of aqueous acid.[1][2] The reaction mechanism involves protonation of the electron-rich furan ring, followed by the addition of water to the resulting iminium ion, which ultimately collapses to regenerate a carbonyl compound and the secondary amine.[2][3][4]
In this specific case, hydrolysis breaks the furan-nitrogen bond, leading to the decomposition of the furan ring itself and the release of pyrrolidine. The formation of highly conjugated, polymeric byproducts is common when electron-rich furans are exposed to acid, which accounts for the color change (often to dark brown or black).[5]
To prevent this, your workup procedure must be conducted under strictly neutral or basic conditions.
Caption: Figure 1: Acid-Catalyzed Hydrolysis of the Enamine Moiety
FAQ 2: I am struggling with low recovery during liquid-liquid extraction. Where is my compound going?
Answer: Low recovery during extraction typically stems from two issues related to the compound's polarity and basicity:
-
Protonation and Aqueous Solubility: If the aqueous layer is even slightly acidic (pH < 7), the basic pyrrolidine nitrogen will be protonated. The resulting ammonium salt is significantly more water-soluble, causing your product to partition into the aqueous phase instead of the organic layer.
-
Emulsion Formation: The polar nature of the molecule can lead to the formation of stable emulsions at the interface between the aqueous and organic layers, trapping the product.
Troubleshooting Protocol: Optimized Liquid-Liquid Extraction
-
Neutralization/Basification: Before extraction, ensure the reaction mixture is basic. Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution or a dilute base like 1M sodium carbonate (Na₂CO₃) solution until the aqueous phase is pH 8-9 (check with pH paper). Avoid strong bases like NaOH if other functional groups in your reaction are sensitive.
-
Solvent Choice: Use a moderately polar organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution). This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion and "salt out" the organic compound.[6]
-
Back-Extraction: To maximize recovery, re-extract the aqueous layer 2-3 times with fresh organic solvent. Combine all organic extracts.
-
Final Wash and Drying: Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Caption: Figure 2: Optimized Basic Workup Workflow
FAQ 3: My compound streaks severely on silica gel TLC and gives poor recovery from column chromatography. How can I purify it effectively?
Answer: This is a classic problem when purifying basic compounds on standard silica gel.[7] The acidic silanol groups (Si-OH) on the surface of the silica interact strongly with the basic pyrrolidine nitrogen.[8] This interaction can lead to:
-
Severe Streaking (Tailing): The compound moves unevenly down the column, resulting in broad, tailing peaks and poor separation.[9]
-
Irreversible Adsorption: The compound binds so strongly that it does not elute from the column.[10]
-
On-Column Decomposition: The acidic environment of the silica gel can catalyze the hydrolysis of your enamine, destroying the product during purification.[10]
You have several effective strategies to overcome this. The choice depends on the polarity of your impurities.
Purification Strategy Decision Guide
Caption: Figure 3: Purification Strategy Decision Tree
Detailed Purification Protocols
Strategy 1: Normal-Phase Chromatography with a Basic Modifier
This is often the first and easiest method to try. The basic additive neutralizes the acidic silanol sites, preventing strong interactions and degradation.[6][8]
-
Stationary Phase: Standard Silica Gel (230-400 mesh).
-
Mobile Phase Preparation:
-
Choose a starting solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexanes).
-
Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to the pre-mixed mobile phase.
-
-
Procedure:
-
Slurry Preparation: Prepare the column slurry using the mobile phase that already contains TEA. This ensures the entire silica bed is deactivated before you load your compound.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For larger scales, consider a solid load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column using the TEA-containing eluent. The product should elute with a much-improved peak shape.
-
Strategy 2: Chromatography on Neutral Alumina
Alumina is an excellent alternative to silica for basic compounds as it lacks the strong acidity of silanol groups.[6][8]
-
Stationary Phase: Neutral Alumina (Activity Grade I, II, or III). Note: Start with a less active grade (e.g., Grade III) to avoid irreversible adsorption of your polar compound.
-
Mobile Phase: Typically requires a more polar solvent system than silica. Start with systems like Hexane/Ethyl Acetate and progress to Dichloromethane/Methanol if necessary. No basic modifier is needed.
-
Procedure: Follow standard column chromatography procedures. Be aware that the elution order of compounds may differ from that on silica gel.
Strategy 3: Reversed-Phase Chromatography
If your compound is sufficiently polar and impurities have different hydrophobic characteristics, reversed-phase (RP) chromatography is a powerful option.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A buffer is often used to control pH and improve peak shape. For this compound, a neutral or slightly basic buffer (e.g., ammonium bicarbonate) would be appropriate.
-
Procedure: This is typically performed using automated flash chromatography systems or HPLC. The compound is dissolved in a solvent like DMSO or methanol for injection.
| Parameter | Normal-Phase (Silica + TEA) | Normal-Phase (Alumina) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Neutral Alumina | C18-Silica |
| Typical Eluent | Hexanes/EtOAc + 1% TEA | Hexanes/EtOAc or DCM/MeOH | Water/Acetonitrile |
| Elution Order | Least polar first | Least polar first | Most polar first |
| Best For | Separating non-polar impurities | Separating moderately polar impurities | Separating polar impurities |
| Key Advantage | Readily available, simple modification | Good for acid-sensitive bases | Excellent for polar compounds |
FAQ 4: My purified compound is a yellow solid but darkens on storage. How can I ensure its long-term stability?
Answer: The discoloration upon storage suggests potential oxidation or degradation. Electron-rich furan rings can be susceptible to air oxidation, and aldehydes can be oxidized to carboxylic acids. The extended conjugation of the "push-pull" system also makes it sensitive to light.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).[11]
-
Light: Protect from light by storing in an amber vial or a vial wrapped in aluminum foil.
-
Purity: Ensure the compound is free of residual solvents and, most importantly, any acidic impurities that could catalyze decomposition over time.
References
-
PubMed. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from [Link]
-
Making Molecules. (2024). Enamines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]
-
Chemical Papers. (n.d.). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2012). CHROMATOGRAPHIC BEHAVIOR OF SOME FURAN DERIVATIVES. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
YouTube. (2019). reaction of enamines and acid chlorides. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2025). A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 84966-28-9. Retrieved from [Link]
Sources
- 1. Enamines — Making Molecules [makingmolecules.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 9. silicycle.com [silicycle.com]
- 10. Purification [chem.rochester.edu]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Managing Exothermic Reactions in Furan Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing exothermic reactions during furan synthesis. The inherent reactivity of many furan synthesis pathways can lead to significant heat release, posing safety risks and impacting product yield and purity. This document offers practical, field-proven insights to help you navigate these challenges effectively.
Section 1: Understanding and Identifying Exothermic Risks in Furan Synthesis
Furan and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis often involves highly energetic transformations. Understanding the thermodynamic and kinetic profiles of your chosen synthetic route is the first line of defense against thermal hazards.
Frequently Asked Questions (FAQs)
Q1: Which furan synthesis methods are most prone to dangerous exotherms?
A1: Several common furan syntheses have the potential for significant exothermicity. Key examples include:
-
Paal-Knorr Synthesis: This acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a widely used method.[1][2] While versatile, the use of strong acids like sulfuric acid or dehydrating agents such as phosphorus pentoxide can lead to rapid, uncontrolled reactions, especially at scale.[3][4] The initial protonation and subsequent dehydration steps can be highly exothermic.
-
Synthesis from Carbohydrates: The acid-catalyzed dehydration of sugars (e.g., fructose, glucose) to form furans like 5-hydroxymethylfurfural (HMF) often requires elevated temperatures (100-190°C).[5][6] This process can generate significant heat, and careful temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.[7][8]
-
Nitration of Furans: The synthesis of nitrofurans, an important class of pharmaceuticals, involves the use of potent nitrating agents like acetyl nitrate.[9][10] These reactions are notoriously exothermic and can be explosive if not managed correctly.[9][11]
-
Claisen-type Condensations: Certain routes to furan precursors, such as the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile, may employ highly reactive organometallic reagents like n-butyllithium at cryogenic temperatures. The quenching of these reagents is extremely exothermic and requires precise control.[12]
Q2: What are the initial warning signs of a thermal runaway in my furan synthesis?
A2: Early detection is critical for preventing accidents. Key indicators of an impending thermal runaway include:
-
A rapid, unexpected increase in reaction temperature that outpaces the cooling system's capacity.[12][13]
-
A noticeable rise in pressure within a closed or sealed reaction vessel.[13][14]
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
A sudden change in the color of the reaction mixture, often to a dark brown or black tar-like substance, indicating decomposition.[4]
-
Evolution of gas or fumes from the reaction.[15]
If you observe any of these signs, it is imperative to take immediate action to bring the reaction under control. This may involve stopping the addition of reagents, increasing cooling, and preparing for an emergency quench.[12]
Q3: How does the scale of the reaction affect the management of exotherms?
A3: Scaling up a reaction from the lab bench to a pilot plant or manufacturing scale presents significant challenges in thermal management.[13][16] The surface-area-to-volume ratio decreases as the reactor size increases.[16] This reduction in relative surface area makes it much more difficult to dissipate the heat generated by an exothermic reaction, increasing the risk of a thermal runaway.[13] What might be a manageable temperature increase in a 100 mL flask could become a serious safety hazard in a 100 L reactor.[13]
Section 2: Troubleshooting Common Exothermic Events
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q4: My Paal-Knorr reaction is turning black and forming tar, with a very low yield. What's happening and how can I fix it?
A4: This is a classic sign of substrate decomposition due to harsh acidic conditions and high temperatures.[4]
-
Causality: Strong Brønsted acids like sulfuric acid can promote side reactions and polymerization of the furan product, which is often acid-sensitive.[17] High temperatures accelerate these degradation pathways.
-
Troubleshooting & Optimization:
-
Switch to a Milder Catalyst: Instead of strong acids, consider using milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[4]
-
Reduce Temperature and Time: Employing microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, minimizing the opportunity for degradation.[2][4]
-
Solvent Selection: If using conventional heating, a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions.[4]
-
Q5: During the synthesis of a furan precursor using n-butyllithium, my reaction temperature is spiking uncontrollably, even with a -78 °C cooling bath. What should I do?
A5: An uncontrolled temperature spike during the addition of a potent organometallic reagent like n-butyllithium indicates an overwhelming exotherm and is a significant safety risk.[12]
-
Immediate Actions:
-
Stop the addition of n-butyllithium immediately. [12]
-
Ensure your cooling system is operating at maximum capacity.[12]
-
As a last resort and with extreme caution, have a quenching agent like isopropanol ready for emergency use. Be aware that this can also be a violent reaction with unreacted n-butyllithium.[12]
-
-
Troubleshooting and Prevention:
-
Rate of Addition: You are likely adding the n-butyllithium too quickly. Substantially decrease the addition rate to allow the cooling system to effectively dissipate the generated heat.[12]
-
Mixing Efficiency: Inadequate stirring can create localized hot spots. Ensure your stirring is vigorous enough to maintain a homogeneous temperature throughout the reaction mixture.[12]
-
Cooling Bath Efficacy: Verify that your cooling bath is at the target temperature and has sufficient volume and surface area to handle the heat load.[12]
-
Section 3: Methodologies for Proactive Exotherm Management
Proactive management is always preferable to reactive troubleshooting. The following protocols and strategies can help you design safer and more controlled furan synthesis experiments.
Protocol 1: Calorimetric Evaluation of a Furan Synthesis Reaction
Reaction calorimetry is a powerful tool for quantifying the heat evolved during a reaction, allowing you to assess the thermal risk before scaling up.[13][18]
Objective: To determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) for a model Paal-Knorr furan synthesis.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
Procedure:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the 1,4-dicarbonyl compound and solvent.
-
Establish a stable baseline temperature.
-
Add the acid catalyst at a controlled rate while continuously monitoring the reaction temperature and the heat flow.
-
After the addition is complete, hold the reaction at the desired temperature until the reaction is complete, as determined by in-situ monitoring (e.g., FTIR) or offline analysis (e.g., GC-MS).
-
Analyze the data to determine the total heat of reaction (ΔH), the heat release rate, and the adiabatic temperature rise (ΔT_ad).
-
Calculate the MTSR to understand the worst-case scenario in the event of a cooling failure.
Data Presentation:
| Parameter | Value | Units | Significance |
| Heat of Reaction (ΔH) | -150 | kJ/mol | Total energy released per mole of reactant. |
| Max Heat Flow | 25 | W | Peak rate of heat generation. |
| Adiabatic Temperature Rise (ΔT_ad) | 85 | °C | Temperature increase with no heat loss. |
| MTSR | 150 | °C | Maximum potential temperature in a runaway. |
Protocol 2: Transitioning to Continuous Flow Synthesis for Enhanced Heat Transfer
Continuous flow chemistry offers superior heat and mass transfer compared to batch processing, making it an ideal platform for managing highly exothermic reactions.[19][20] The high surface-area-to-volume ratio of flow reactors allows for rapid dissipation of heat, preventing the formation of hot spots and reducing the risk of thermal runaway.[19][21]
Objective: To perform a nitration of a furan derivative in a continuous flow reactor to improve safety and control.
Materials:
-
Furfural
-
Acetyl nitrate (generated in-situ)
-
Continuous flow reactor system with temperature-controlled modules, pumps, and a back-pressure regulator
-
Solvent (e.g., acetic anhydride)
Procedure:
-
Set up the flow reactor system with two separate inlet streams, one for the furfural solution and one for the nitrating agent.
-
Cool the reactor module to the desired temperature (e.g., -10 °C).
-
Pump the reactant streams into a T-mixer, where they combine and enter the heated or cooled reactor coil.
-
The reaction occurs within the coil for a defined residence time.
-
The product stream exits the reactor and can be directed to an in-line quenching or purification module.
-
Vary the flow rate, temperature, and stoichiometry to optimize the reaction conditions.
Benefits of Flow Chemistry for Exothermic Reactions:
-
Superior Heat Transfer: Rapidly dissipates heat, allowing for reactions to be run at higher temperatures than in batch, potentially increasing reaction rates.[19]
-
Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.[10][20]
-
Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.[20]
Visualization of Reaction Management Workflow
The following diagram illustrates a decision-making workflow for managing exothermic reactions in furan synthesis.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20210147374A1 - A single step process for the synthesis of furan derivatives from carbohydrates - Google Patents [patents.google.com]
- 6. WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of furan from carbohydrates and ascorbic acid following exposure to ionizing radiation and thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pure-synth.com [pure-synth.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 16. edu.rsc.org [edu.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. mdpi.com [mdpi.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
characterization of unexpected byproducts in furan chemistry
<Technical Support Center: Furan Chemistry
A Troubleshooting Guide to the Characterization of Unexpected Byproducts
Introduction for the Senior Application Scientist
Furan, a seemingly simple five-membered aromatic heterocycle, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its π-rich nature makes it highly reactive towards electrophiles, often orders of magnitude more so than benzene.[3][4] However, this same reactivity, coupled with the inherent instability of the furan ring under certain conditions, frequently leads to the formation of unexpected and often complex side products. This guide is designed to serve as a technical resource for researchers encountering these challenges. It provides a structured approach to troubleshooting common issues, identifying unknown byproducts, and optimizing reaction conditions to favor the desired transformation.
Here, we move beyond simple protocols and delve into the causality behind byproduct formation. Understanding the "why" is paramount to developing robust and reproducible synthetic methods. By combining mechanistic insights with practical analytical workflows, this guide aims to empower you to confidently navigate the intricacies of furan chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction mixture turns dark brown/black, and I observe significant charring or polymerization.
Q1: What is causing the formation of these intractable materials in my furan reaction?
A1: This is a classic symptom of furan instability, particularly under acidic conditions.[5][6] The protonation of the furan ring, especially when electron-donating substituents are present, generates highly reactive electrophiles that can initiate polymerization or lead to ring-opening reactions.[7] Even mild Lewis acids, often used in reactions like Friedel-Crafts acylation, can be strong enough to trigger this decomposition if not used judiciously.[4]
Causality Explained: The oxygen heteroatom in furan readily donates its lone pair of electrons into the π-system, making the ring highly electron-rich and susceptible to electrophilic attack. Protonation at the α-carbon (C2 or C5) is the first step in a cascade of degradative pathways.[8] The resulting carbocation is often unstable and seeks to stabilize itself through polymerization with other furan molecules or by undergoing ring cleavage.
Troubleshooting Steps:
-
Re-evaluate Your Acid:
-
Strong Acids (H₂SO₄, HCl): Avoid these whenever possible, especially at elevated temperatures.[6] They are notorious for causing rapid polymerization.
-
Lewis Acids (AlCl₃, FeCl₃): These can also be problematic. Consider milder alternatives like SnCl₄ or BF₃·OEt₂ for acylations.[4]
-
Solid Acid Catalysts: Consider using solid acid catalysts, which can sometimes offer better control and easier removal.
-
Milder Conditions: For reactions like the Piancatelli rearrangement, which is acid-catalyzed, using milder Lewis acids (e.g., MgCl₂, ZnCl₂) can prevent dehydration and the formation of unidentified side products.[9]
-
-
Control Temperature: Many decomposition pathways are accelerated at higher temperatures. Running the reaction at lower temperatures, even if it requires longer reaction times, can significantly minimize byproduct formation.
-
Solvent Choice: The choice of solvent can influence the stability of furan derivatives. Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect in some cases.[5]
-
Protecting Groups: If the furan ring itself is not the reactive center, consider temporarily protecting it. However, this adds extra steps to your synthesis.
Issue 2: My NMR and Mass Spec data show peaks that don't correspond to my starting material or expected product. I suspect ring-opening has occurred.
Q2: What are the common ring-opened byproducts in furan chemistry, and how can I identify them?
A2: Oxidative cleavage and acid-catalyzed hydrolysis are two major pathways that lead to the opening of the furan ring.[10][11] The resulting products are typically 1,4-dicarbonyl compounds or their derivatives.[11]
Common Ring-Opened Byproducts:
| Byproduct Class | Formation Conditions | Key Spectroscopic Signatures |
| 1,4-Dicarbonyls | Oxidation (e.g., with H₂O₂, MCPBA) | Appearance of two distinct carbonyl signals in ¹³C NMR. Absence of aromatic furan signals. |
| Maleic Acid/Anhydride | Vapor-phase oxidation or strong liquid-phase oxidation.[12][13][14] | Characteristic signals for a cis-alkene with two carboxylic acid/anhydride groups. |
| Succinic Acid | Further reduction or rearrangement of initial oxidation products.[15] | Aliphatic signals in ¹H and ¹³C NMR. |
| Levulinic Acid | Acid-catalyzed hydration/rearrangement of hydroxymethylfurfural (HMF).[16] | Ketone and carboxylic acid functional groups are evident in IR and NMR. |
Analytical Workflow for Identification:
Caption: Analytical workflow for byproduct identification.
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Stop the reaction by cooling it in an ice bath and adding a suitable quenching agent (e.g., saturated NaHCO₃ solution for acidic reactions).
-
Extraction: Extract the aqueous mixture with an organic solvent in which your expected product and byproducts are soluble (e.g., diethyl ether, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure. Caution: Furan and some of its derivatives are volatile.[17]
-
Dilution: Dilute the crude residue in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the sample into the GC-MS. Use a standard non-polar column (e.g., HP-5MS) for good separation of a wide range of furan derivatives.[17][18][19]
Issue 3: I'm performing a Diels-Alder reaction with a furan diene, but the yield is low and I see a mixture of products.
Q3: Why are Diels-Alder reactions with furans often problematic, and what are the likely side products?
A3: The aromaticity of the furan ring makes it a relatively unreactive diene in Diels-Alder reactions.[20] To overcome this, harsh conditions (high temperature, high pressure) are often employed, which can lead to side reactions or the retro-Diels-Alder reaction, reducing the overall yield. The reaction can also produce a mixture of endo and exo diastereomers.[21]
Causality Explained: The Diels-Alder reaction requires the furan to break its aromaticity in the transition state, which is energetically unfavorable.[20] While the reaction is often reversible, the exo adduct is typically the more thermodynamically stable product, while the endo adduct is formed faster (kinetically favored).[21] The specific outcome depends heavily on the substituents on both the furan and the dienophile. Electron-donating groups on the furan and electron-withdrawing groups on the dienophile generally increase reactivity.[22]
Common Issues and Troubleshooting:
| Issue | Cause | Troubleshooting Strategy |
| Low Reactivity | Aromaticity of the furan ring.[20] | Use a more electron-rich furan or a more electron-poor dienophile. Consider Lewis acid catalysis to lower the LUMO of the dienophile. |
| Reversibility | The stability of the starting materials compared to the product. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The exo product is often favored at higher temperatures due to thermodynamic control. |
| Mixture of Isomers | Competing kinetic (endo) and thermodynamic (exo) pathways.[21] | Carefully control the reaction temperature and time. Lower temperatures may favor the kinetic endo product. |
| Polymerization | Instability of the furan under reaction conditions. | Use milder conditions and ensure the absence of strong acids. |
Diagram of Diels-Alder Pathways:
Caption: Kinetic vs. Thermodynamic control in furan Diels-Alder reactions.
Issue 4: I'm attempting a Piancatelli rearrangement, but I'm getting a complex mixture of byproducts instead of the desired cyclopentenone.
Q4: What are the common side reactions in a Piancatelli rearrangement?
A4: The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[9][23] However, the carbocation intermediate is susceptible to side reactions, especially with more reactive substrates or under harsh acidic conditions.[9][23]
Potential Side Reactions:
-
Dehydration: The furylcarbinol can dehydrate to form a highly reactive furan-containing diene, which can then polymerize.
-
Friedel-Crafts Alkylation: If other aromatic species are present (e.g., anilines in the aza-Piancatelli variant), the carbocation intermediate can act as an electrophile, leading to undesired C-C bond formation.[24]
-
Formation of Polymeric Materials: As with many acid-catalyzed furan reactions, over-exposure to acid can lead to the formation of dark, insoluble polymers.[25]
-
Formation of undesired byproducts: Depending on the substituents on the furan ring, certain groups like C5-OMe and C5-Cl can lead to the formation of undesired byproducts instead of the expected cyclopentenone.[25]
Troubleshooting the Piancatelli Rearrangement:
-
Optimize the Catalyst: The choice of acid is critical. For sensitive substrates, milder Lewis acids like Dy(OTf)₃ have been shown to be effective and can suppress side reactions.[9]
-
Control Stoichiometry: An equimolar ratio of a Lewis acid may be necessary to drive the reaction to completion and avoid side products.[23]
-
Solvent System: The original Piancatelli reaction often uses an acetone/water mixture.[25] The water acts as the nucleophile. Ensure the conditions are appropriate for your specific substrate.
-
Temperature Control: Running the reaction at a lower temperature can help minimize dehydration and polymerization.
References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Advanced Sustainable Systems. [Link]
-
Piancatelli rearrangement - Wikipedia. (n.d.). Wikipedia. [Link]
-
Polymerization and Characterization of Polyesters Using Furan Monomers from Biomass. (1998). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
Main pathways of furanic compounds transformation under acid/base treatment. (2024). ResearchGate. [Link]
-
Oxidation of furans (Review). (2009). Chemistry of Heterocyclic Compounds. [Link]
-
The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. (2014). Molecules. [Link]
-
Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. (2024). ACS Omega. [Link]
-
Elucidating Acidic Electro-Oxidation Pathways of Furfural on Platinum. (2019). ACS Catalysis. [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2022). European Patent Office. [Link]
-
Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2022). Polymers. [Link]
-
Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2020). ACS Omega. [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. [Link]
-
Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2020). ACS Omega. [Link]
-
Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. (2024). Green Chemistry. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2024). Molecules. [Link]
-
Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications. (2023). ChemRxiv. [Link]
-
Preparation and characterization of novel furan-based polyimides. (2016). SAMPE Long Beach 2016 Conference and Exhibition. [Link]
-
Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. (1965). Acta Chemica Scandinavica. [Link]
-
A Diels–Alder probe for discovery of natural products containing furan moieties. (2024). RSC Chemical Biology. [Link]
-
Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. (2019). Industrial & Engineering Chemistry Research. [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry. [Link]
-
Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). Organic Letters. [Link]
-
Products obtained via the Piancatelli rearrangement. (n.d.). ResearchGate. [Link]
-
Oxidative Cleavage of Furans. (2011). Organic Reactions. [Link]
-
Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (2001). Chemistry of Heterocyclic Compounds. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). Foods. [Link]
-
Analysis of Furan and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022). Restek. [Link]
-
Unit 3 furan & thiophene. (2017). Slideshare. [Link]
-
Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond. (2013). eScholarship.org. [Link]
-
The Piancatelli Reaction. (2016). Organic Reactions. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). ResearchGate. [Link]
-
GC−MS/MS chromatogram of furan and its 10 derivative standards by (A) HP−WAX and (B) HP−5MS columns. (2022). ResearchGate. [Link]
-
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2023). Technology Networks. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Chromatography method for the purification of furfural derivatives. (2019).
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2017). Frontiers in Chemistry. [Link]
-
Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. (2024). Chemical Science. [Link]
-
The formation of furan-like disinfection byproducts from phenolic precursors. (2023). Environmental Science: Water Research & Technology. [Link]
-
Disconnecting with a sneaky furan?. (2023). YouTube. [Link]
-
Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2024). Catalysts. [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (2012). Molecules. [Link]
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2023). International Journal of Advanced Chemistry Research. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions and More. (2017). Nature Reviews Chemistry. [Link]
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Technical Support Center: Purification of Polar Furan Derivatives
Welcome to the technical support center for the purification of polar furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of compounds. The inherent polarity and acid sensitivity of many furan derivatives necessitate carefully optimized purification strategies to ensure high purity and yield.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of polar furan derivatives, presented in a question-and-answer format.
Issue 1: Low or No Recovery of Polar Furan Derivative from Silica Gel Chromatography
Question: I am attempting to purify my polar furan derivative using silica gel column chromatography, but I am experiencing very low recovery, or the compound is not eluting from the column, even with highly polar solvent systems like 100% ethyl acetate. What is happening and how can I fix this?
Answer: This is a frequent and frustrating challenge when working with polar furan derivatives on standard silica gel. The underlying causes are twofold: the acidic nature of silica gel and the strong polar interactions between your compound and the stationary phase.
-
Causality - The "Why":
-
Acid-Catalyzed Decomposition: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). The furan ring, particularly when substituted with electron-donating groups, is highly susceptible to acid-catalyzed ring-opening, polymerization, or other degradation pathways.[1][2][3] The lone pair of electrons on the furan oxygen can be protonated, initiating a cascade of irreversible reactions.[4]
-
Irreversible Adsorption: Highly polar functional groups on your furan derivative (e.g., hydroxyls, carboxylic acids, amines) can form strong hydrogen bonds with the silanol groups of the silica gel. This strong interaction can lead to irreversible adsorption, where your compound essentially becomes permanently stuck to the stationary phase.[1]
-
Troubleshooting & Optimization Strategies:
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel.
-
Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane). Add 0.1-1% triethylamine (Et3N) to the slurry and mix thoroughly. Let it stand for about 30 minutes, then pack the column as usual. Equilibrate the column with your starting mobile phase, which should also contain 0.1-1% triethylamine.[1] This will help to prevent the degradation of your acid-sensitive furan.
-
-
Increase Eluent Polarity Strategically:
-
Protocol: If your compound is still not eluting, a gradual increase in the polarity of your mobile phase is necessary. A common and effective solvent system for polar compounds is a gradient of methanol (MeOH) in dichloromethane (DCM). Start with 1% MeOH in DCM and gradually increase the concentration up to 10% or even 20%.[5]
-
-
Switch to an Alternative Stationary Phase:
-
If neutralization and increased solvent polarity are insufficient, consider using a different, less acidic stationary phase.
-
Neutral Alumina: This is a good alternative to silica gel for acid-sensitive compounds. Be aware that the elution order of your compounds may change, so you will need to re-screen for an appropriate solvent system using Thin Layer Chromatography (TLC) on alumina plates.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of some polar compounds.
-
-
-
Consider Reverse-Phase Chromatography:
-
For water-soluble polar furan derivatives, reverse-phase chromatography is often a more suitable technique. Here, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] Polar compounds have weaker interactions with the stationary phase and will elute earlier.
-
Issue 2: My Furan Derivative is Decomposing or Polymerizing During Purification
Question: My purified fractions are colored, and I suspect my furan derivative is decomposing or polymerizing during the purification process. How can I prevent this?
Answer: Decomposition and polymerization are significant risks when purifying furan derivatives, primarily triggered by exposure to acid, heat, and sometimes light and air.[2][6][7]
-
Causality - The "Why":
-
Acid Sensitivity: As discussed in Issue 1, acidic conditions are a major catalyst for furan ring opening and subsequent polymerization.[3][4] This is a common issue during silica gel chromatography and acidic workups.
-
Thermal Instability: Many furan derivatives are thermally labile.[6] High temperatures during solvent evaporation (rotary evaporation) or distillation can provide the activation energy needed for decomposition or polymerization reactions.
-
Oxidation: Some furan derivatives can be sensitive to air oxidation, leading to colored impurities.
-
Troubleshooting & Optimization Strategies:
-
Maintain a Neutral Environment:
-
Minimize Heat Exposure:
-
Rotary Evaporation: When concentrating your fractions, use a lower bath temperature (e.g., 30°C) and carefully control the vacuum to avoid aggressive boiling and potential decomposition.
-
Distillation: If you need to distill your furan derivative, perform it under vacuum to lower the boiling point and minimize thermal stress.[2][8]
-
-
Prevent Oxidation:
-
Inert Atmosphere: If your compound is particularly sensitive, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
-
Issue 3: Difficulty in Crystallizing a Highly Polar Furan Derivative
Question: My polar furan derivative is an oil or fails to crystallize from common solvent systems. How can I induce crystallization?
Answer: Crystallizing highly polar compounds can be challenging due to their high solubility in polar solvents and their tendency to form oils.
-
Causality - The "Why":
-
High Solubility: The strong intermolecular interactions (e.g., hydrogen bonding) of polar furan derivatives with polar solvents can make it difficult to achieve the supersaturation required for crystallization.[9]
-
"Oiling Out": If a compound's melting point is lower than the boiling point of the crystallization solvent, or if the solution is cooled too quickly, the compound may separate as a liquid (oil) instead of a solid.[10]
-
Troubleshooting & Optimization Strategies:
-
Solvent Selection is Key:
-
Single Solvent System: The ideal single solvent for crystallization will dissolve your compound when hot but not when cold.[10] You may need to screen a wide range of solvents of varying polarities.
-
Solvent Pair System: This is often more effective for polar compounds. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[10][11] Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
| Solvent Polarity Chart for Crystallization | | :--- | :--- | | Non-Polar | Hexane, Cyclohexane, Toluene | | Intermediate Polarity | Diethyl Ether, Dichloromethane, Ethyl Acetate | | Polar | Acetone, Ethanol, Methanol, Water |
-
Techniques to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[8][12]
-
Seeding: If you have a small amount of the solid product, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[12]
-
Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several days. This gradual increase in concentration can promote the formation of high-quality crystals.
-
Cooling Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Issue 4: Residual Metal Catalyst Contamination in the Final Product
Question: My furan derivative was synthesized using a palladium-catalyzed cross-coupling reaction, and I am struggling to remove the residual metal from my final product. What are my options?
Answer: Removing trace amounts of metal catalysts, particularly palladium, is a critical and often challenging step in ensuring the purity of a final compound, especially for pharmaceutical applications. Traditional purification methods like chromatography or crystallization may not be sufficient to remove these impurities to acceptable levels.
-
Causality - The "Why":
-
Complexation: The metal catalyst can form stable complexes with the furan ring or other functional groups on your molecule, making it difficult to separate.
-
Multiple Oxidation States: The residual metal can exist in different oxidation states (e.g., Pd(0) and Pd(II)), which have different solubilities and affinities for stationary phases.[13]
-
Troubleshooting & Optimization Strategies:
-
Metal Scavengers: The most effective method for removing trace metal impurities is the use of metal scavengers. These are functionalized silica gels or polymers that selectively bind to metals.[13][14][15]
-
Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., THF, DMF, Toluene).
-
Add the appropriate metal scavenger (e.g., SiliaMetS® Thiol or Si-TMT for palladium). The amount of scavenger to add will depend on the specific product and the level of contamination. A good starting point is to use a 5-10 fold excess by weight relative to the theoretical amount of residual metal.
-
Stir the mixture at room temperature or with gentle heating for a few hours to overnight.
-
Filter off the scavenger and wash it with the solvent.
-
Concentrate the filtrate to obtain your metal-free product.
-
-
| Common Metal Scavengers for Palladium Removal | | :--- | :--- | | Scavenger Type | Functional Group | | Si-Thiol | Thiol (-SH) | | Si-TMT | Trithiocyanuric Acid | | Si-Trisamine | Tris(2-aminoethyl)amine |
Frequently Asked Questions (FAQs)
Q1: Why are furan derivatives so sensitive to acid? A1: The furan ring is an electron-rich aromatic system. The oxygen atom donates electron density into the ring, making the carbon atoms, particularly the C2 and C5 positions, susceptible to electrophilic attack.[16][17] Protonation by an acid is an electrophilic attack that disrupts the aromaticity and can lead to irreversible ring-opening or polymerization.[3][4]
Q2: What is a good starting point for developing a TLC method for a new polar furan derivative? A2: For a polar furan derivative, it is often best to start with a moderately polar solvent system and adjust from there. A good starting point is a 1:1 mixture of hexane and ethyl acetate. If the spot remains at the baseline (Rf = 0), increase the polarity by increasing the proportion of ethyl acetate. If it is still at the baseline, try switching to a more polar system like 5% methanol in dichloromethane. The goal is to achieve an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.[1]
Q3: Can I use liquid-liquid extraction to purify my polar furan derivative? A3: Liquid-liquid extraction is a useful technique for initial purification, especially for removing non-polar impurities or for workup after a reaction. However, due to the high polarity of your compound, it may have significant solubility in the aqueous phase, leading to low recovery in the organic layer. To improve extraction efficiency from an aqueous solution, you can try:
-
Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This decreases the solubility of your organic compound in the aqueous layer and promotes its partitioning into the organic phase.
-
Using a more polar extraction solvent: Solvents like ethyl acetate or a mixture of chloroform and isopropanol (3:1) can be more effective at extracting polar compounds from water than less polar solvents like diethyl ether or hexane.[18][19]
Q4: My purified furan derivative is a white solid, but it turns yellow or brown over time. What is happening? A4: This is likely due to slow decomposition or oxidation upon exposure to air, light, or residual trace impurities. To ensure long-term stability, store your purified compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a freezer.[8]
Visual Workflows and Diagrams
Logical Workflow for Troubleshooting Low Recovery in Silica Gel Chromatography
Caption: Troubleshooting flowchart for low recovery during silica gel chromatography.
Decision Tree for Selecting a Purification Method for Polar Furan Derivatives
Caption: Decision tree for selecting an appropriate purification method.
References
-
ResearchGate. (2019). The behaviour of furan derivatives in polymerization reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]
-
CORE. (n.d.). Materials from renewable resources based on furan monomers and furan chemistry: work in progress. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
ResearchGate. (2014). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
PubMed. (2004). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from [Link]
-
National Institutes of Health. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Furan Polymers: State of the Art and Perspectives. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]
-
MDPI. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
- Google Patents. (2019). Chromatography method for the purification of furfural derivatives.
-
Agilent. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Retrieved from [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Retrieved from [Link]
-
Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. Retrieved from [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
ACS Publications. (2020). Liquid–Liquid Extraction of Furfural from Water by Hydrophobic Deep Eutectic Solvents: Improvement of Density Function Theory Modeling with Experimental Validations. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (2021). Liquid–liquid equilibria for the extraction of furfural from aqueous solution using different solvents. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]
-
YouTube. (2021). Intro to Liquid-Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2021). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MDPI. (2018). Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. Retrieved from [Link]
-
MDPI. (2022). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
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Technical Support Center: A Researcher's Guide to Increasing the Purity of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Answering the user's request.
As a Senior Application Scientist, I understand that synthesizing and purifying novel compounds is a process of precision, where minor impurities can significantly impact downstream applications. The target molecule, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, possesses a unique combination of a polar amine, an electron-rich furan ring, and a reactive aldehyde. This structure, while synthetically accessible, presents distinct purification challenges, often resulting in discolored, oily, or persistently impure products.
This guide is structured to function as a dedicated technical support resource. It moves from high-level troubleshooting in a question-and-answer format to detailed, step-by-step protocols, explaining the causal logic behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common issues encountered during the workup and purification of this compound.
Q1: My crude product is a dark brown or black oil, not the expected solid. What is causing this discoloration and how can I fix it?
A1: This is a frequent observation and typically points to two culprits:
-
Furan Ring Instability: Furan rings, particularly when substituted with electron-donating groups like an amine, can be sensitive to acid and air oxidation, leading to the formation of colored, polymeric materials. This is often exacerbated during acidic workups or prolonged exposure to air at elevated temperatures.
-
Residual Impurities: Small amounts of highly colored side-products can impart a strong color to the entire sample.
Initial Remediation: Before proceeding to more rigorous purification, a simple decolorization step can be highly effective. This involves dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and treating it with activated charcoal. The charcoal adsorbs the high-molecular-weight, colored impurities, which can then be removed by filtration.[1]
Q2: My TLC plate shows multiple spots. What are the most probable impurities I should be targeting?
A2: The identity of the impurities is directly related to the synthetic route, which is commonly a nucleophilic aromatic substitution. Based on this, the spots on your TLC are likely:
-
Unreacted 5-halofuran-2-carbaldehyde: If you started from a halogenated precursor (e.g., 5-bromo- or 5-chlorofuran-2-carbaldehyde), it may remain. This starting material is significantly less polar than your product.
-
Excess Pyrrolidine: As a small, polar amine, pyrrolidine may be present. It often streaks on a TLC plate unless a basic modifier is used in the mobile phase.
-
Oxidized Product: The aldehyde group can oxidize to the corresponding carboxylic acid, 5-(pyrrolidin-1-yl)furan-2-carboxylic acid. This will be a highly polar spot, likely staying at the baseline in many solvent systems.
-
Hydrolyzed Product: If water is not carefully excluded, you might see some hydrolysis of the starting material back to 5-hydroxyfuran-2-carbaldehyde under certain conditions.
Q3: I am struggling to get my compound to crystallize from the crude oil. What should I do?
A3: The presence of impurities often inhibits crystallization, acting as "crystal poisons" that disrupt the formation of a regular lattice. The solution is not to endlessly search for a crystallization solvent for the crude oil, but to first increase the purity of the oil through another method. Flash column chromatography is the industry-standard technique for this situation and should be your primary next step. Once the compound is >95% pure by TLC or ¹H NMR, a systematic approach to recrystallization is much more likely to succeed.
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, validated protocols to address the issues identified above.
Workflow 1: Initial Workup and Extraction
Objective: To remove inorganic salts, excess pyrrolidine, and other water-soluble impurities before concentrating the crude product.
Protocol:
-
After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent in which your product is soluble (e.g., Ethyl Acetate or Dichloromethane (DCM)), performing 3 separate extractions.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Water (2x) to remove water-soluble organics.
-
Saturated aqueous sodium chloride (Brine) (1x) to break any emulsions and remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Crucially, avoid excessive heat (keep the water bath below 40°C) to prevent product degradation.
Workflow 2: Flash Column Chromatography
Objective: To separate the target compound from closely related organic impurities based on polarity. This is the most critical step for achieving high purity.
Expert Insight (Causality): The pyrrolidine nitrogen in your compound is basic and will interact strongly with the acidic silanol groups on standard silica gel. This causes significant peak tailing (streaking) and can result in product loss. To ensure a clean separation, the silica must be "deactivated" by adding a basic modifier to the eluent.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Eluent System Components | Ratio (v/v/v) | Target Rf | Notes and Rationale |
| Hexanes / Ethyl Acetate / Triethylamine | 70:30:0.5 to 50:50:0.5 | ~0.25 - 0.35 | Primary recommendation. Start with a lower polarity (more hexanes) and increase the ethyl acetate content as needed. The triethylamine is essential to prevent peak tailing.[2] |
| Dichloromethane / Methanol / Triethylamine | 98:2:0.5 to 95:5:0.5 | ~0.25 - 0.35 | A more polar system if the compound shows poor mobility in Hex/EtOAc. Methanol significantly increases eluent strength.[2] |
Protocol:
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product.
-
Prepare the Sample: Dissolve your crude oil in a minimal amount of the chromatography solvent (or just DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is called "dry loading" and results in much better separation than loading a liquid sample.
-
Run the Column: a. Equilibrate the column by flushing with the starting eluent (e.g., 70:30:0.5 Hex/EtOAc/Et₃N). b. Carefully add your dry-loaded sample to the top of the silica bed. c. Begin eluting the solvent through the column, collecting fractions. d. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. e. Combine the fractions containing the pure product.
-
Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator.
Workflow 3: Recrystallization for Final Polishing
Objective: To achieve the highest possible purity and obtain a crystalline solid, ideal for analytical characterization and long-term storage.
Expert Insight (Causality): A successful recrystallization relies on finding a solvent (or solvent pair) that solubilizes your compound at high temperatures but not at low temperatures.[3] For a moderately polar compound like this, a nonpolar/polar solvent pair is often effective.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your purified oil in ~0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene).
-
Recommended System: A common and effective solvent pair for furan derivatives is a mixture of a nonpolar and a more polar solvent, such as n-hexane and dichloromethane or n-hexane and ethyl acetate.[4]
-
Recrystallization Procedure: a. Place the purified oil in an Erlenmeyer flask with a stir bar. b. Add the "good" solvent (e.g., dichloromethane) dropwise while warming gently until the oil just dissolves. Use the absolute minimum amount of solvent. c. While the solution is warm, add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation. d. Add one or two more drops of the "good" solvent to make the solution clear again. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.[3] f. Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold "poor" solvent (n-hexane), and let them dry under vacuum.
Part 3: Visualization & Data Summary
Purification Decision Workflow
The following diagram outlines the logical flow for purifying your crude product, from initial assessment to final purity analysis.
Caption: Decision workflow for purification.
Table 2: Troubleshooting Summary
| Observed Problem | Likely Cause(s) | Recommended Action(s) |
| Dark brown/black crude product | Acid-catalyzed polymerization; air oxidation | Neutralize workup; use activated charcoal; avoid excessive heat. |
| Streaking on TLC plate | Basic amine interacting with acidic silica | Add 0.5-1% triethylamine (Et₃N) to the TLC mobile phase. |
| Product won't elute from column | Compound is too polar for eluent; irreversible adsorption | Increase eluent polarity (e.g., add MeOH); ensure Et₃N is in the eluent.[2] |
| No crystals form after cooling | Solution is not saturated; impurities present | Evaporate some solvent and re-cool; scratch flask interior; ensure product is >95% pure before attempting. |
| Oily precipitate instead of crystals | "Oiling out" - compound is insoluble below a certain temp | Re-heat to dissolve, add more of the "good" solvent, and cool again more slowly. |
References
- National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Library of Medicine.
- BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Benchchem.
- Wade, L. G. (n.d.). Recrystallization. Michigan State University.
- Jasperse, J. (n.d.). Recrystallization I. Concordia College.
- Zheng, C., et al. (2026, January 5). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- BenchChem. (2025). 5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis. Benchchem.
Sources
long-term stability issues of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Welcome to the technical support center for 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the long-term stability challenges associated with this valuable synthetic intermediate. As an electron-rich aromatic aldehyde, this compound exhibits unique reactivity that, while beneficial for synthesis, can also lead to degradation if not handled and stored correctly. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your material and the reproducibility of your experiments.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Stability Issues
This section addresses specific issues you may encounter during the storage and use of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: The compound has developed a yellow to dark brown coloration upon storage.
Question: My initially off-white or pale-yellow solid/solution of this compound has turned dark brown. What is causing this, and is the material still usable?
Answer:
Causality: The discoloration is a primary indicator of degradation, most commonly through two pathways: oxidation and polymerization. The pyrrolidinyl group is a strong electron-donating group, which activates the furan ring, making it highly susceptible to oxidation, even by atmospheric oxygen. This oxidation can lead to the formation of colored byproducts. Additionally, furan derivatives, especially aldehydes, can undergo acid-catalyzed polymerization to form dark, resinous materials.
Troubleshooting and Resolution:
-
Assess the Extent of Degradation:
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of the discolored material in a suitable solvent (e.g., ethyl acetate/hexane mixture) and run a TLC against a reference sample of pure compound, if available. The appearance of new, lower Rf spots or streaking is indicative of degradation.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum of the material. The presence of broad signals, a decrease in the characteristic aldehyde proton peak (around 9.5 ppm), and the appearance of new, unidentifiable peaks suggest significant degradation.
-
LC-MS Analysis: For a more quantitative assessment, liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the parent compound and potential degradation products.[1]
-
-
Repurification Protocol (for minor degradation):
-
If the degradation is minor (as determined by the analyses above), the material can sometimes be repurified.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This is most effective for removing small amounts of colored impurities.
-
Column Chromatography: For more significant degradation, column chromatography on silica gel is the most effective method. Use a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired compound from more polar degradation products.
-
-
Preventative Measures:
-
Strict Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light, which can accelerate oxidative processes.
-
Temperature Control: Store at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles.
-
Solvent Purity: If stored in solution, use high-purity, degassed, and anhydrous solvents.
-
Issue 2: Inconsistent reaction yields and unexpected byproducts.
Question: I am using this compound in a reaction, and I am observing variable yields and the formation of unexpected side products. Could this be related to the stability of the starting material?
Answer:
Causality: Yes, this is a common consequence of using partially degraded starting material. The presence of degradation products can interfere with your reaction in several ways:
-
Lower Molar Equivalency: If a portion of your starting material has degraded, you are effectively using a lower molar equivalent than calculated, leading to reduced yields of your desired product.
-
Side Reactions: Degradation products, such as reactive aldehydes or ring-opened species, can participate in side reactions with your reagents, consuming them and generating impurities.
-
Catalyst Inhibition: Some degradation products may chelate or deactivate catalysts used in your reaction.
Troubleshooting and Resolution:
-
Confirm Purity of Starting Material: Before starting your reaction, always confirm the purity of your this compound using TLC or ¹H NMR, as described in Issue 1.
-
Purification of the Starting Material: If the material is found to be impure, purify it using column chromatography or recrystallization prior to use.
-
Control of Reaction Conditions:
-
Inert Atmosphere: Run your reaction under an inert atmosphere to prevent in-situ degradation of the starting material.
-
Temperature: Avoid excessive heat, as this can accelerate decomposition.
-
pH: Be mindful of the pH of your reaction mixture. Strong acids can promote polymerization or hydrolysis of the furan ring.
-
Issue 3: Formation of an insoluble, resinous material in the storage container or reaction flask.
Question: I have observed the formation of a dark, insoluble solid in my sample of this compound. What is this, and how can I prevent it?
Answer:
Causality: The formation of an insoluble, resinous material is a strong indication of advanced polymerization.[3] The aldehyde group of the furan can react with the activated furan ring of another molecule, especially in the presence of acidic impurities, heat, or light, leading to a chain reaction that forms a polymer.
Troubleshooting and Resolution:
-
Material Assessment: The polymerized material is generally not salvageable. The remaining soluble portion of the compound may be recoverable but will require extensive purification. It is often more practical to discard the degraded sample.
-
Preventative Measures:
-
Purity: Ensure the material is free from acidic impurities. If the synthesis of the compound involved an acidic workup, residual acid could be a catalyst for polymerization. A wash with a dilute sodium bicarbonate solution during the workup of the synthesis, followed by thorough drying, can help remove acidic residues.
-
Storage: Adhere strictly to the recommended storage conditions: inert atmosphere, protection from light, and low temperature (2-8°C).
-
Inhibitors: For long-term storage, especially of larger quantities, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a very low concentration (e.g., 100 ppm), if compatible with your downstream applications.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are oxidation and polymerization.
-
Oxidation: The electron-rich furan ring is susceptible to attack by molecular oxygen, often proceeding through an endoperoxide intermediate. This can lead to ring-opening to form reactive 1,4-dicarbonyl compounds or rearrangement to form hydroxyfuranones.[4]
-
Polymerization: This is often catalyzed by acid, heat, or light. The aldehyde functionality and the activated furan ring can react to form oligomeric and polymeric materials, which are typically dark and resinous.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q2: What are the ideal storage conditions for this compound?
A2: The ideal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[2] |
| Light | Protect from light (Amber vial) | Prevents photo-oxidation and light-induced polymerization. |
| Form | Solid (if possible) | More stable than solutions, which can have solvent-related degradation pathways. |
| Purity | High purity (>98%) | Impurities, especially acidic or metallic ones, can catalyze degradation. |
Q3: How can I monitor the purity of my compound over time?
A3: A combination of techniques is recommended for a comprehensive assessment.
-
Visual Inspection: Regular visual checks for color change are the first line of defense.
-
TLC: A quick and easy method to check for the presence of impurities.
-
¹H NMR Spectroscopy: Provides detailed structural information and can be used to quantify the amount of pure compound remaining. Look for changes in the aromatic and aldehyde regions.[5]
-
HPLC-UV: A quantitative method to track the percentage of the main component and the emergence of degradation peaks over time.
Workflow for Purity Assessment
Caption: Recommended workflow for assessing the purity of this compound.
Q4: Can residual catalysts from the synthesis affect stability?
A4: Absolutely. Common synthetic routes to 5-substituted furan-2-carbaldehydes involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).[6] Residual palladium or other transition metals can be highly effective oxidation catalysts, significantly accelerating the degradation of the electron-rich furan ring.[7] It is crucial to ensure that the material is free from catalyst residues. If you are synthesizing the compound in-house, consider purification steps specifically designed to remove metal catalysts, such as treatment with a metal scavenger or thorough purification by column chromatography.
References
-
A comparative multidimensional LC-MS proteomic analysis reveals mechanisms for furan aldehyde detoxification in Thermoanaerobacter pseudethanolicus 39E. (n.d.). Oak Ridge National Laboratory. Retrieved from [Link]
-
Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. (2021). National Institutes of Health. Retrieved from [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
A comparative multidimensional LC-MS proteomic analysis reveals mechanisms for furan aldehyde detoxification in Thermoanaerobacter pseudethanolicus 39E. (n.d.). Oak Ridge National Laboratory. Retrieved from [Link]
-
Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. (2022). MDPI. Retrieved from [Link]
-
Detoxification of furan aldehydes by Acinetobacter baylyi ADP1. (2024). ResearchGate. Retrieved from [Link]
-
Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2020). MDPI. Retrieved from [Link]
-
Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. (2024). RSC Publishing. Retrieved from [Link]
-
Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. (2024). RSC Publishing. Retrieved from [Link]
-
Recent Progress in Metal-Catalyzed Selective Oxidation of 5-Hydroxymethylfurfural into Furan-Based Value-Added Chemicals. (2023). PubMed. Retrieved from [Link]
-
Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. (2023). MDPI. Retrieved from [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). National Institutes of Health. Retrieved from [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. (2019). MDPI. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI. Retrieved from [Link]
-
Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. (2018). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. Retrieved from [Link]
-
The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. (2011). National Institutes of Health. Retrieved from [Link]
-
Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. Retrieved from [Link]
-
5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (2013). PubMed. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. Retrieved from [Link]
-
Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. (2022). MDPI. Retrieved from [Link]
Sources
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Definitive Guide to 2D NMR Analysis for the Structural Confirmation of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth, technical walkthrough of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings and practical application of various 2D NMR experiments, offering a comparative analysis supported by predicted experimental data to ensure you can confidently apply these techniques in your own laboratory.
The Imperative of Unambiguous Structure Determination
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in connectivity or stereochemistry can lead to drastic differences in efficacy and toxicity. Therefore, relying on one-dimensional (1D) NMR data alone can be insufficient, especially for complex molecules or in cases where isomeric impurities may be present. 2D NMR spectroscopy provides a powerful solution by revealing through-bond and through-space correlations between nuclei, offering a detailed molecular blueprint.
A Comparative Overview of Analytical Techniques
While other analytical techniques provide valuable information, they each have limitations that 2D NMR can overcome.
| Analytical Technique | Information Provided | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Does not provide information on the connectivity of atoms. Isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| 1D NMR (¹H, ¹³C) | Information on the chemical environment and number of different types of protons and carbons. | Can be difficult to interpret for complex molecules with overlapping signals. Does not directly show connectivity between atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity information between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). | Requires more instrument time and expertise in data interpretation compared to 1D NMR. |
Experimental Protocol: Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable 5-halofuran-2-carbaldehyde with pyrrolidine. The following is a generalized experimental protocol based on similar reported syntheses.[1]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Deciphering the Molecular Architecture: A Deep Dive into 2D NMR Analysis
The following sections will detail the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in the COSY, HSQC, and HMBC spectra of this compound. These predictions are based on the analysis of substituent effects and comparison with known data for furan-2-carbaldehyde and related N-substituted pyrrolidines.[2][3]
Predicted ¹H and ¹³C NMR Chemical Shifts
The electron-donating pyrrolidinyl group at the C5 position is expected to significantly influence the chemical shifts of the furan ring protons and carbons compared to the parent furan-2-carbaldehyde.[2] The aldehyde proton will remain the most downfield signal due to the strong deshielding effect of the carbonyl group.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CHO) | ~9.4 | ~175 |
| 2 | - | ~155 |
| 3 | ~7.0 | ~122 |
| 4 | ~5.5 | ~95 |
| 5 | - | ~165 |
| 6, 9 (α-CH₂) | ~3.4 | ~48 |
| 7, 8 (β-CH₂) | ~2.0 | ~25 |
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the following key correlations are expected:
-
A cross-peak between the furan ring protons H3 and H4.
-
A cross-peak between the α-protons (H6/H9) and the β-protons (H7/H8) of the pyrrolidine ring.
Caption: Predicted COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct C-H Bonds
The HSQC experiment correlates the chemical shifts of protons directly attached to carbons.[4] This is an essential tool for assigning the carbon signals.
-
The aldehyde proton (H1) will show a correlation to the aldehyde carbon (C1).
-
The furan proton H3 will correlate with C3.
-
The furan proton H4 will correlate with C4.
-
The α-protons of the pyrrolidine ring (H6/H9) will correlate with the α-carbon (C6/C9).
-
The β-protons of the pyrrolidine ring (H7/H8) will correlate with the β-carbon (C7/C8).
Caption: Predicted HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC spectrum is arguably the most powerful 2D NMR experiment for structure elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds.[4] This allows for the assembly of the molecular fragments identified from COSY and HSQC.
Key Predicted HMBC Correlations:
-
Aldehyde Proton (H1):
-
²J correlation to the furan carbon C2.
-
³J correlation to the furan carbon C3.
-
-
Furan Proton (H3):
-
²J correlation to the furan carbons C2 and C4.
-
³J correlation to the aldehyde carbon C1 and the furan carbon C5.
-
-
Furan Proton (H4):
-
²J correlation to the furan carbons C3 and C5.
-
³J correlation to the furan carbon C2.
-
-
Pyrrolidine α-Protons (H6/H9):
-
²J correlation to the furan carbon C5.
-
³J correlation to the pyrrolidine β-carbon (C7/C8).
-
Caption: Key predicted HMBC correlations for assembling the structure of this compound.
Conclusion: A Self-Validating System for Structural Integrity
By systematically analyzing the COSY, HSQC, and HMBC spectra, a self-validating web of correlations can be constructed, leaving no doubt as to the structure of this compound. The COSY spectrum establishes the proton spin systems, the HSQC spectrum links these protons to their directly attached carbons, and the HMBC spectrum pieces together the entire molecular framework. This comprehensive 2D NMR analysis provides an unparalleled level of confidence in the structural assignment, a critical requirement for advancing any molecule in the drug discovery and development pipeline.
References
-
Chadwick, D. J.; Chambers, J.; Meakins, G. D.; Snowden, R. L. 1H Nuclear magnetic resonance spectra of furan-2-carbaldehyde and its 5-substituted derivatives. J. Chem. Soc., Perkin Trans. 21972 , 1924-1928. [Link]
-
Tominaga, Y.; Shigematsu, T.; Matsuda, Y.; Kobayashi, G. Reaction of Ketenethioacetals with Malononitrile. A New Synthesis of 2-Alkylthio-3-cyanopyridines. Heterocycles1982 , 18, 21-24. [Link]
-
Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]
-
San Diego State University Department of Chemistry and Biochemistry. Common 2D (COSY, HSQC, HMBC). [Link]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
-
Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology; John Wiley & Sons, 2007. [Link]
-
Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy; Wiley-VCH, 2011. [Link]
-
Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; John Wiley & Sons, 2010. [Link]
Sources
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde via Mass Spectrometry
Introduction: The Imperative of Identity in Synthesis
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a novel or synthesized compound like 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a heterocyclic molecule with potential applications in medicinal chemistry, verifying the molecular weight is a non-negotiable checkpoint. It is the first line of defense against structural misinterpretation and ensures the integrity of downstream biological and chemical assays.
This guide provides an in-depth, practical comparison of mass spectrometry techniques for the molecular weight confirmation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating workflows, and compare mass spectrometry with other relevant analytical techniques to provide a holistic perspective for the modern researcher.
Part 1: The Core of Confirmation: Choosing the Right Ionization Technique
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The choice of ionization method is the most critical decision in the analytical workflow, as it dictates the nature of the resulting mass spectrum. For a small organic molecule like this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electron Ionization (EI): This is a classic, "hard" ionization technique where high-energy electrons bombard the sample in the gas phase.[2][3] This process is energetic enough to not only ionize the molecule but also cause extensive fragmentation.[4] While this fragmentation pattern provides a structural fingerprint useful for identification, it can sometimes obliterate the molecular ion peak (the peak representing the intact ionized molecule), making straightforward molecular weight confirmation challenging.[3][5]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid solution.[1][6] It is particularly well-suited for polar and thermally fragile molecules. The process typically involves adding a proton to the analyte molecule, forming a protonated molecule [M+H]⁺.[4][7] Because ESI imparts very little excess energy to the molecule, fragmentation is minimal, and the mass spectrum is often dominated by the molecular ion peak, making it the preferred method for unambiguous molecular weight confirmation.[6]
Comparative Analysis: ESI vs. EI
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization from a liquid solution via high voltage.[1] | Hard ionization in the gas phase via electron bombardment.[2] |
| Typical Ion | [M+H]⁺ (protonated molecule) or other adducts. | M⁺• (radical cation). |
| Fragmentation | Minimal to none; provides a clear molecular ion peak.[6] | Extensive; provides a structural fingerprint.[4] |
| Primary Use Case | Molecular weight determination of polar, non-volatile molecules. | Structural elucidation of volatile, thermally stable molecules. |
| Compatibility | Excellent for Liquid Chromatography (LC-MS).[4] | Standard for Gas Chromatography (GC-MS).[2][4] |
The Scientist's Choice: For the primary goal of confirming the molecular weight of this compound, Electrospray Ionization (ESI) is the superior technique. Its soft nature ensures the integrity of the molecule, leading to a clean spectrum where the protonated molecular ion can be easily identified.
Part 2: The Experimental Workflow: From Sample Vial to Mass Spectrum
A robust protocol is a self-validating one. Each step is designed to minimize ambiguity and ensure reproducibility. The following workflow is optimized for ESI-MS analysis.
Diagram: ESI-MS Experimental Workflow
Caption: Workflow for molecular weight confirmation by ESI-MS.
Detailed Experimental Protocol
1. Sample Preparation: The quality of your data is directly dependent on the quality of your sample preparation.[8] The goal is a clean, dilute solution free of non-volatile salts or buffers, which can suppress the ESI signal.[9]
-
Step 1.1 (Stock Solution): Accurately weigh approximately 1 mg of your synthesized this compound. Dissolve this in 1 mL of a high-purity, volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Rationale: Using high-purity solvents (LC-MS grade) is critical to avoid introducing contaminants that could create adducts or background noise.
-
-
Step 1.2 (Working Solution): Perform a serial dilution of the stock solution. A typical final concentration for ESI-MS is between 1-10 µg/mL.[9] For example, dilute 10 µL of the stock solution into 990 µL of the same solvent to get a 10 µg/mL working solution.
-
Rationale: Overly concentrated samples can lead to signal suppression and contaminate the instrument source.[9]
-
-
Step 1.3 (Filtration): Transfer the working solution into a clean autosampler vial, filtering it through a 0.22 µm syringe filter if any particulates are visible.
-
Rationale: Particulates can clog the delicate tubing of the mass spectrometer's fluidics system.
-
2. Instrument Setup and Data Acquisition (ESI-MS):
-
Step 2.1 (Method Setup): Configure the mass spectrometer to acquire data in positive ion mode . The pyrrolidine nitrogen is a basic site that will readily accept a proton.
-
Step 2.2 (Mass Range): Set the scan range to adequately cover the expected molecular ion. For a compound with a molecular weight of ~165 g/mol , a scan range of m/z 50-500 is appropriate.
-
Step 2.3 (Source Optimization): Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Optimize key source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong signal for the ion of interest.
-
Step 2.4 (Acquisition): Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.
Part 3: Interpreting the Data: The Moment of Truth
The molecular formula for this compound is C₉H₁₁NO₂. The expected mass-to-charge ratio can be precisely calculated.
Data Summary: Expected vs. Observed Mass
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Average Molecular Weight | 165.19 g/mol | [10] |
| Monoisotopic Mass | 165.0790 Da | Calculated |
| Expected Ion (ESI, Positive) | [M+H]⁺ | - |
| Calculated m/z for [M+H]⁺ | 166.0868 Da | Calculated (165.0790 + 1.0078) |
In a high-resolution mass spectrometer, the observed m/z should match the calculated value to within a few parts-per-million (ppm).
Fragmentation Pathway Analysis (Hypothetical EI-MS)
While ESI is preferred for molecular weight confirmation, an EI spectrum provides structural information. The fragmentation of related furan aldehydes often involves characteristic losses.[11][12] A plausible fragmentation pathway for our molecule would involve initial ionization followed by cleavage at the weakest bonds.
Diagram: Plausible EI-MS Fragmentation Pathway
Caption: Potential fragmentation pathways under Electron Ionization (EI).
Part 4: A Comparative Outlook: Alternative Verification Techniques
While mass spectrometry is exceptionally precise for molecular weight, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
| Technique | Information Provided | Sample Requirements | Key Advantage |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio, confirming molecular weight and formula.[13] | Small amount (~µg), must be ionizable. | Unmatched accuracy for molecular weight and high sensitivity. |
| NMR Spectroscopy | Detailed atomic connectivity, confirming the complete chemical structure.[14] | Larger amount (~mg), soluble sample. | Provides the definitive structural blueprint of the molecule. |
| Elemental Analysis (EA) | Percentage composition of C, H, N, O, etc. | Larger amount (~mg), pure sample. | Confirms the empirical formula, validating purity and composition. |
Diagram: Analytical Technique Selection Logic
Caption: Decision logic for choosing the appropriate analytical technique.
Conclusion
For the crucial task of confirming the molecular weight of this compound, high-resolution electrospray ionization mass spectrometry stands out as the most direct, sensitive, and reliable method. Its ability to deliver the molecular ion with minimal fragmentation provides an unambiguous answer to the fundamental question: "Did I synthesize the correct molecule?" By following a meticulous experimental protocol and complementing the findings with orthogonal techniques like NMR and elemental analysis where necessary, researchers can proceed with the utmost confidence in the chemical identity and integrity of their compounds.
References
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Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI URL: [Link]
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Title: 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 Source: PubChem URL: [Link]
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Title: Mass Spectrometry Ionization Methods Source: Chemistry at Emory URL: [Link]
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Title: FURAN-2-CARBALDEHYDE | CAS 98-01-1 Source: Matrix Fine Chemicals URL: [Link]
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Title: this compound | CAS 84966-28-9 Source: Matrix Fine Chemicals URL: [Link]
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Title: What method is used professionally to find the molecular weight of compounds? Source: Reddit URL: [Link]
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Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]
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Title: What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL: [Link]
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Title: Mass Spectrometry Sample Preparation Guide Source: Organomation URL: [Link]
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Title: What is the difference of spectra of EI-MS and ESI-MS/MS? Source: Chemistry Stack Exchange URL: [Link]
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Title: How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? Source: ResearchGate URL: [Link]
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Title: 2-Furancarboxaldehyde, 5-methyl- Source: NIST WebBook URL: [Link]
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Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: ResearchGate URL: [Link]
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Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]
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Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Institutes of Health (NIH) URL: [Link]
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Title: Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry Source: Imre Blank's Publication Archive URL: [Link]
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Title: Molecular Weight Determination by Counting Molecules Source: ACS Publications URL: [Link]
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Title: Sample preparation in mass spectrometry Source: Wikipedia URL: [Link]
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Title: Ionization Modes Source: University of Notre Dame URL: [Link]
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Title: Mass spectrum of 2-Furancarboxaldehyde,5- methyl with Retention Time... Source: ResearchGate URL: [Link]
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Title: Ionization Methods in Organic Mass Spectrometry Source: University of California, Riverside URL: [Link]
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Title: Isolating, Identifying, Imaging, and Measuring Substances and Structures Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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A Comparative Guide to the Spectroscopic Identification of Functional Groups in 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation and regulatory compliance. The molecule 5-(pyrrolidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound of interest, incorporating a furan ring, a tertiary amine (pyrrolidine), and an aldehyde functional group. This unique combination of functionalities makes it a valuable synthetic intermediate. Accurate and unambiguous identification of its structural features is paramount.
This guide provides an in-depth comparison of infrared (IR) spectroscopy with other principal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the strengths and limitations of each method, demonstrating how a multi-technique, orthogonal approach provides the most reliable and comprehensive characterization of the target molecule.
The Target Molecule: A Structural Overview
Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The structure contains several key functional groups, each with distinct vibrational and electronic properties that can be probed by spectroscopic methods.
-
Aldehyde Group (-CHO): Characterized by a strong carbonyl (C=O) bond and a unique aldehydic C-H bond.
-
Furan Ring: An aromatic five-membered heterocycle with an oxygen atom. It features C=C double bonds and a C-O-C ether linkage.
-
Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle, functioning as a tertiary amine.
-
Conjugated System: The lone pair of electrons on the pyrrolidine nitrogen and the aldehyde group are in conjugation with the furan ring's π-system. This electronic communication significantly influences the spectroscopic properties, particularly the vibrational frequency of the carbonyl group.
Primary Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations (stretching and bending) of its covalent bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Predicted IR Absorption Profile
Based on the structure of this compound, we can predict the key absorption bands. The conjugation within the molecule is expected to lower the frequency of the carbonyl and furan ring stretching vibrations compared to non-conjugated analogs.[1][2]
-
Aldehydic C-H Stretch: Two weak to medium bands are expected near 2850 cm⁻¹ and 2750 cm⁻¹. The band around 2750 cm⁻¹ is particularly diagnostic for an aldehyde, as few other absorptions appear in this region.[1][3]
-
Aliphatic C-H Stretch: Strong absorptions from the C-H bonds of the pyrrolidine ring are expected in the 3000-2850 cm⁻¹ range.[4]
-
Aromatic C-H Stretch: Medium intensity bands from the furan ring C-H bonds are anticipated just above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹.[5]
-
Carbonyl (C=O) Stretch: This will be a very strong and sharp absorption. In a simple saturated aldehyde, this band appears around 1730 cm⁻¹.[6] However, due to conjugation with the furan ring, this frequency is expected to shift to a lower wavenumber, approximately 1705-1685 cm⁻¹.[2][6] The electron-donating effect of the pyrrolidine group further enhances this shift.
-
Furan Ring C=C Stretch: Medium intensity bands for the aromatic C=C stretching vibrations are expected in the 1600-1475 cm⁻¹ region.[5][7]
-
Furan Ring C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the C-O-C linkage within the furan ring should appear in the 1300-1000 cm⁻¹ region.[5]
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |
| ~3120 | Furan C-H Stretch | Medium |
| 2980-2850 | Pyrrolidine C-H Stretch | Strong |
| ~2850 & ~2750 | Aldehyde C-H Stretch | Weak to Medium |
| 1690-1660 | Aldehyde C=O Stretch (Conjugated) | Very Strong |
| 1600-1475 | Furan C=C Stretch | Medium |
| 1300-1000 | Furan C-O-C Stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common method for acquiring IR spectra of solid or liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This allows the instrument to subtract signals from the ambient atmosphere (like CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
A Comparative Analysis: Orthogonal Spectroscopic Techniques
While IR spectroscopy is excellent for identifying functional groups, it provides limited information about the overall molecular connectivity. To build a complete and validated structural picture, we must turn to orthogonal techniques that probe different molecular properties.
Workflow for Comprehensive Structural Elucidation
The following diagram illustrates a robust workflow for characterizing a novel compound, integrating multiple analytical techniques for unambiguous structure confirmation.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity of the molecular skeleton.[8]
-
¹H NMR: The spectrum would show distinct signals for the aldehydic proton (highly deshielded, ~9.5 ppm), the furan ring protons (~6.0-7.2 ppm), and the pyrrolidine protons (~1.8-3.5 ppm).[9][10] Coupling patterns between adjacent protons would confirm their connectivity.
-
¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon (~175-180 ppm), carbons of the furan ring (~110-160 ppm), and the aliphatic carbons of the pyrrolidine ring (~25-50 ppm).[9][11]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns.[9]
-
Molecular Ion Peak (M⁺): For this compound (C₁₀H₁₃NO₂), the expected exact mass is approximately 179.09 Da. The observation of this molecular ion peak would confirm the elemental composition.
-
Fragmentation: Key fragments could arise from the loss of the aldehyde group (-CHO) or cleavage of the pyrrolidine ring, providing further structural evidence.
Synthesizing the Data: A Holistic Characterization
The true power of spectroscopic analysis lies in the synthesis of data from multiple, complementary techniques.
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Presence of functional groups (C=O, C-H, C-O-C).[4] | Fast, non-destructive, excellent for identifying key functional groups. | Provides little to no information on molecular connectivity or stereochemistry. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[8] | Provides the most complete structural picture of the molecule in solution. | Slower acquisition time, requires more sample, less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental formula, and fragmentation patterns.[9] | Extremely sensitive, confirms molecular formula. | Provides limited information on the specific arrangement of atoms (isomerism). |
By combining these techniques, a self-validating system is created. IR confirms the presence of an aldehyde and a furan ring. NMR confirms their positions on the molecular skeleton and maps out the entire structure. Finally, MS validates the molecular weight and elemental formula derived from the NMR and IR data. This integrated approach is the gold standard in chemical analysis, ensuring the highest level of confidence in structural assignments for research and drug development.
References
- Benchchem. Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
-
Wurst, K., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4443. Available from: [Link]
- MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
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Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
- Benchchem. Validating the Structure of 5-Propylfuran-2-carbaldehyde: A 2D NMR Comparison Guide.
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PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Substituted Furan-2-Carbaldehydes
The 5-substituted furan-2-carbaldehyde framework is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a multitude of high-value compounds, including pharmaceuticals and fine chemicals.[1][2] The strategic introduction of substituents at the C5 position of the furan ring is pivotal for modulating the physicochemical and biological properties of the final products. Consequently, the selection of an appropriate synthetic methodology is a critical decision in any research and development campaign.
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing 5-substituted furan-2-carbaldehydes. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the optimal synthetic route for their specific target molecules.
At a Glance: Comparison of Key Synthesis Methods
The choice of synthetic strategy is often a trade-off between factors like substrate scope, reaction efficiency, cost of reagents, and operational simplicity. The following table summarizes the key parameters for the most prevalent methods discussed in this guide.
| Synthesis Method | Key Reagents | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Meerwein Arylation | Furfural, Aryldiazonium salt | Copper salts (e.g., CuCl₂) or Ceric Ammonium Nitrate (CAN) | 65-85%[3] | Readily available starting materials, mild conditions. | Use of potentially unstable diazonium salts, moderate yields.[3] |
| Suzuki Coupling | 5-Halofuran-2-carbaldehyde, Arylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) | 74->99%[3][4] | Excellent yields, broad functional group tolerance, commercially available reagents. | Cost of palladium catalyst, potential for boron-containing impurities. |
| Stille Coupling | 5-Halofuran-2-carbaldehyde, Arylstannane | Palladium complex | Good to Excellent[3] | Mild conditions, tolerant of many functional groups. | Toxicity and removal of organotin byproducts. |
| Rieke Zinc Coupling | 5-Halofuran-2-carbaldehyde, Organozinc halide | Palladium complex | Good to Excellent[5] | High reactivity of organozinc reagents, mild conditions. | Organozinc reagents are often prepared in situ and can be moisture-sensitive.[5] |
| Direct C-H Arylation | Furan-2-carbaldehyde derivative, Aryl halide | Palladium or Nickel complex | Good[2][6] | High atom economy (no pre-functionalization needed). | Can require higher catalyst loadings, regioselectivity can be challenging.[2][3] |
| Vilsmeier-Haack Formylation | 2-Substituted Furan, DMF, POCl₃ | None (reagent-based) | 77-95+%[7][8] | High yields for electron-rich furans, well-established. | Limited to formylation; requires a pre-substituted furan.[9] |
Formylation of 2-Substituted Furans: The Vilsmeier-Haack Reaction
For substrates where the desired C5-substituent is already in place on the furan ring, direct formylation at the C2 position is the most straightforward approach. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation, particularly with electron-rich furans.[10][11]
Mechanistic Rationale
The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] This electrophilic species is then attacked by the electron-rich furan ring. Due to the directing effect of the C2-substituent and the inherent reactivity of the furan ring, substitution occurs preferentially at the C5 position.[9][12] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[13]
Caption: Mechanism of the Vilsmeier-Haack formylation of a 2-substituted furan.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylfuran
This protocol is adapted from a general procedure for the formylation of electron-rich heterocycles.[4][11]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 1.5 equiv.) to 0 °C under an inert atmosphere (e.g., Nitrogen).
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-phenylfuran (1.0 equiv.) in a minimal amount of DMF or a suitable solvent like dichloromethane and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Hydrolysis & Neutralization: Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture until it is basic (pH > 8). This step hydrolyzes the intermediate to the aldehyde.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-phenylfuran-2-carbaldehyde.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent one of the most powerful and versatile strategies for forming C-C bonds, including the introduction of aryl, heteroaryl, and alkyl groups at the C5 position of a furan-2-carbaldehyde scaffold.[14] The general approach involves coupling a 5-halofuran-2-carbaldehyde (or its synthetic equivalent) with an organometallic reagent.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halofuran-2-carbaldehyde, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid, organozinc) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
A. Suzuki Coupling
The Suzuki coupling, which pairs an organoboron reagent (typically a boronic acid) with an organic halide, is a widely used method due to the stability, low toxicity, and commercial availability of boronic acids.[3][4]
Experimental Protocol: Synthesis of 5-Phenylfuran-2-carbaldehyde [4]
-
Setup: To a reaction vessel, add 5-chlorofuran-2-carbaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand like 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (4 mol%).
-
Solvent and Base: Add a solvent mixture (e.g., toluene/water) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction: Purge the vessel with an inert gas, seal, and heat the mixture to 80-100 °C for 12-24 hours, with stirring.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, concentrate, and purify by chromatography to yield the product. Yields for this specific transformation can exceed 99%.[4]
B. Rieke Zinc Coupling
For certain substrates, organozinc reagents offer higher reactivity compared to their boron or tin counterparts. A significant advantage is the ability to prepare highly reactive "Rieke Zinc" in situ, which can then be used to form organozinc halides from the corresponding organic halides for subsequent coupling.[5]
Experimental Protocol: Synthesis of 5-Aryl-2-furaldehydes [5]
-
Organozinc Formation: Prepare the arylzinc halide by reacting the corresponding aryl bromide with highly active Rieke zinc in tetrahydrofuran (THF).
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 5-bromo-2-furaldehyde (1.0 equiv.) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in dry THF.
-
Addition: Add the freshly prepared arylzinc halide solution (1.1 equiv.) to the furan solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Work-up and Purification: Quench the reaction with saturated ammonium chloride solution, extract with ether, and purify the crude product via column chromatography. This method provides a facile route to a wide range of 5-substituted-2-furaldehydes under mild conditions.[5]
Meerwein Arylation
The Meerwein arylation is a copper-catalyzed reaction that utilizes aryldiazonium salts to introduce an aryl group onto an electron-rich alkene, such as the furan ring in furfural.[1][3] This method is particularly valuable as it starts from readily available and inexpensive anilines.
Mechanistic Overview
The process begins with the diazotization of a substituted aniline to form a reactive aryldiazonium salt. In the presence of a copper catalyst, this salt undergoes decomposition to generate an aryl radical. This radical then adds to the C5 position of furan-2-carbaldehyde. Subsequent oxidation and loss of a proton yields the 5-aryl-furan-2-carbaldehyde product.
Caption: Simplified workflow for the Meerwein arylation of furfural.
Experimental Protocol: Synthesis of 5-(2-Bromophenyl)furan-2-carbaldehyde[1]
-
Aniline Solution: Dissolve 2-bromoaniline (21.5 g, 0.136 mol) in a mixture of concentrated HCl (33.7 mL) and H₂O (22.5 mL).
-
Diazotization: Cool the solution to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (9.5 g, 0.138 mol) in H₂O (25 mL) dropwise, maintaining the temperature between 0-5 °C. Stir for an additional 10 minutes.
-
Reaction Mixture: To the resulting diazonium salt solution, add furan-2-carbaldehyde (15.4 g, 0.16 mol) followed by a solution of copper(II) chloride (CuCl₂, catalyst) in water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete (typically a few hours), extract the product with a suitable solvent, wash, dry, and purify by chromatography or recrystallization.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a highly atom-economical and environmentally benign strategy, as it avoids the need for pre-functionalization (e.g., halogenation) of the starting materials.[2][15] These methods catalytically activate a C-H bond—in this case, the highly reactive C5-H bond of the furan ring—and directly couple it with a reaction partner.
While powerful, these reactions can present challenges. The high reactivity of furan derivatives can be problematic under the often harsh conditions required for C-H activation.[15] Furthermore, achieving high regioselectivity can be difficult without the use of directing groups. Recent advances, however, have demonstrated effective strategies, such as the use of removable directing groups. For instance, a Nickel/N-heterocyclic carbene (NHC) catalyzed strategy has been developed for the C5-H alkylation of furan-2-carboxaldehydes using a recyclable imine protecting group.[2] This approach effectively prevents undesirable side reactions of the aldehyde while directing the C-H activation.[2]
Due to the specialized nature of these catalysts and directing groups, a detailed general protocol is less instructive than for the classical methods. Researchers interested in this cutting-edge approach should consult the primary literature for specific catalyst systems and reaction conditions tailored to their substrates of interest.[2][6]
Conclusion and Outlook
The synthesis of 5-substituted furan-2-carbaldehydes can be accomplished through a variety of robust and effective methods.
-
For large-scale, cost-effective synthesis of 5-aryl derivatives from simple precursors, Meerwein arylation offers a compelling option, provided the potential handling of diazonium salts is manageable.
-
For maximum versatility, functional group tolerance, and consistently high yields, palladium-catalyzed Suzuki coupling is often the method of choice in a research and development setting, despite the higher cost of the catalyst.
-
When a 2-substituted furan is the available starting material, the Vilsmeier-Haack reaction provides a direct and efficient route to the 2-carbaldehyde.
-
For applications demanding the highest atom economy, direct C-H functionalization represents the future, though it may require more specialized catalyst development and optimization.
The optimal choice will invariably depend on the specific goals of the synthesis: the complexity of the target molecule, the scale of the reaction, economic considerations, and the available starting materials. This guide provides the foundational knowledge and practical data to make that choice an informed one.
References
- BenchChem. (2025). A comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes.
- BenchChem. (2025). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.
- Khazipova, O. V., et al. (n.d.). Direct C−H activation reactions on furfurals. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- Bhat, Κ. S., & Holla, Β. S. (2025). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate.
- BenchChem. (n.d.). Benchmarking the efficiency of different formylation methods.
- Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan.
- ResearchGate. (2025). Notes - Formylation of Furans.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of Organic Chemistry, 78(5), 1984-93.
- Hassan, A. S., et al. (2025). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587–9652.
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biological activity of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde versus similar compounds
An In-Depth Comparative Guide to the Biological Activity of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde and Structurally Related Analogs
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the furan nucleus is a well-established and privileged scaffold, integral to a multitude of compounds exhibiting a wide array of biological activities.[1][2] Its derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating antibacterial, anti-inflammatory, antifungal, and anticancer properties.[3][4][5] This guide provides a detailed comparative analysis of the biological activity of this compound and its structural analogs. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.
The Furan Scaffold: A Versatile Core
The five-membered aromatic ring of furan, containing one oxygen atom, serves as a versatile building block in drug design.[2][5] Its electronic properties and ability to participate in various chemical interactions make it a valuable component for engaging with biological targets.[5] The substitution pattern on the furan ring significantly influences the compound's biological activity, offering a rich field for structure-activity relationship (SAR) studies.[6]
Comparative Biological Evaluation
This section compares the biological activities of this compound and similar compounds, focusing on antimicrobial and anticancer activities, which are prominently reported for this class of molecules.
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial potential, with nitrofurantoin being a classic example of a furan-based antibiotic used in treating urinary tract infections.[4][5] The mechanism of action for many furan-based antimicrobials involves the reductive activation of a nitro group within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.[5]
While direct, side-by-side comparative data for this compound is limited in the provided search results, we can infer its potential activity based on the performance of structurally similar compounds reported in various studies. The introduction of an amino substituent, such as a pyrrolidine ring, at the 5-position of the furan-2-carbaldehyde core can significantly modulate the compound's electronic properties and its interaction with biological targets.
Table 1: Comparative Antimicrobial Activity of Furan Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [1] |
| Furan-rhodanine derivative 4l | Methicillin-resistant S. aureus (MRSA) | 2-4 | [1] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [2] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Not specified | [2] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
The data in Table 1 illustrates the broad-spectrum antibacterial potential of various furan derivatives. The presence of different substituents clearly impacts the minimum inhibitory concentration (MIC) against various bacterial strains.
Anticancer Activity
Recent research has increasingly focused on the anticancer properties of furan derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7] One proposed mechanism involves the modulation of key signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[7]
Table 2: Comparative Cytotoxic Activity of Furan Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 5-Propylfuran-2-carbaldehyde | Not Specified | 4.06 | [7] |
| 5-Propylfuran-2-carbaldehyde | Not Specified | 2.96 | [7] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | HeLa, HepG2 | Varied | [8] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL | [8] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
The data in Table 2 highlights the cytotoxic potential of furan derivatives against cancer cells. The IC50 values demonstrate that modifications to the furan scaffold can lead to potent anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of furan derivatives is intricately linked to their chemical structure. For instance, the synthesis of novel thiosemicarbazones based on a 4-(pyrrolidin-1-yl)benzaldehyde scaffold has yielded compounds with potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[9] This suggests that the pyrrolidine moiety can contribute favorably to the biological activity of aromatic aldehydes.
In the context of this compound, the pyrrolidine ring, a saturated nitrogen heterocycle, acts as an electron-donating group, which can influence the reactivity of the aldehyde and the overall electronic distribution of the furan ring. This modulation can enhance binding to target enzymes or receptors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the biological activities discussed.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard for determining the antimicrobial susceptibility of bacteria.[1]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ampicillin)
-
Negative control (broth with solvent)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include positive controls (bacteria with no compound) and negative controls (broth with solvent only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Synthesis of this compound and Analogs
The synthesis of furan-2-carbaldehyde derivatives often involves established organic chemistry reactions. For instance, the Vilsmeier-Haack reaction can be used for the formylation of furan.[10][11] The introduction of the pyrrolidine moiety can be achieved through nucleophilic aromatic substitution or other coupling reactions.
The synthesis of related compounds, such as 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, has been described involving the reaction of a furan-2-carbaldehyde derivative with a pyrrolidine derivative followed by reductive amination.[6] Similarly, the synthesis of furan-2-yl(pyrrolidin-1-yl)methanone has been reported by reacting furan-2-carbonyl chloride with pyrrolidine.[12]
Caption: Generalized synthetic pathway for this compound.
Conclusion and Future Directions
The furan scaffold remains a highly promising platform for the development of new therapeutic agents. While this compound itself is not extensively characterized in the public literature, the analysis of its structural analogs strongly suggests its potential for significant biological activity, particularly in the antimicrobial and anticancer arenas. The pyrrolidine moiety is likely to enhance the pharmacological profile of the furan-2-carbaldehyde core.
Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Head-to-head comparative studies against established drugs and other furan analogs will be crucial to fully elucidate its therapeutic potential and establish a clear structure-activity relationship.
References
- BenchChem. Furan Derivatives: A Comparative Guide to Their Antibacterial Activity.
- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
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- Pharmacological activity of furan deriv
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - ResearchG
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofol
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022-10-02).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019-05-08).
- BenchChem. Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry.
- 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem.
- 84966-28-9|this compound - BLDpharm.
- This compound - CAS:84966-28-9 - Sunway Pharm Ltd.
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchG
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- Synthesis and Spectroscopic Characteriz
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG
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A Comparative Analysis of Pyrrolidinyl vs. Piperidinyl Furan-2-Carbaldehydes in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Experimental Validation
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the vast array of privileged structures, the furan-2-carbaldehyde core, functionalized with saturated nitrogen heterocycles, presents a compelling platform for generating novel bioactive agents. This guide provides an in-depth comparative study of two of the most ubiquitous N-heterocyclic substituents: the five-membered pyrrolidine and the six-membered piperidine, when appended to a furan-2-carbaldehyde framework.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in experimental data and established chemical principles. We will explore the nuances of their synthesis, delve into their comparative physicochemical and spectroscopic properties, and contextualize their potential biological implications through a representative experimental workflow.
The Tale of Two Rings: Foundational Physicochemical Differences
The seemingly minor difference of a single methylene unit between the pyrrolidine and piperidine rings imparts distinct physicochemical characteristics that have significant ramifications for a molecule's behavior in a biological system.[1] These differences in properties like basicity (pKa) and lipophilicity (logP) are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
| Property | Pyrrolidine | Piperidine | Implication in Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Pyrrolidine is slightly more basic, which can influence ionization at physiological pH, potentially affecting solubility and drug-receptor interactions.[1][2] |
| logP (Octanol/Water) | ~0.46 | ~0.84 | Piperidine is more lipophilic, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic susceptibility.[1][2] |
| Ring Conformation | Envelope/Twist | Chair/Boat | The greater conformational flexibility of pyrrolidine can be advantageous for exploring a wider range of binding pocket geometries. Piperidine's more rigid chair conformation can offer a more defined vector for substituent placement. |
| Metabolic Stability | Generally more resistant to bioreduction (in nitroxide derivatives) | Can be susceptible to oxidation adjacent to the nitrogen. | The choice of ring can influence the metabolic "soft spots" of a molecule. Strategic substitution can mitigate these liabilities.[1] |
These fundamental differences are the primary drivers for the divergent biological and pharmacokinetic profiles often observed between analogous compounds containing these two scaffolds.
Synthesis and Characterization: A Proposed Experimental Framework
While a direct, side-by-side synthesis of 5-(pyrrolidin-1-yl)furan-2-carbaldehyde and 5-(piperidin-1-yl)furan-2-carbaldehyde is not extensively reported, a robust synthetic strategy can be proposed based on established methodologies for the preparation of 5-aryl furan-2-carbaldehydes and the reactivity of furan systems. A plausible and efficient approach is the nucleophilic aromatic substitution of a 5-halofuran-2-carbaldehyde.
Caption: Proposed synthetic workflow for pyrrolidinyl and piperidinyl furan-2-carbaldehydes.
Experimental Protocol: Synthesis of 5-(heterocyclyl)furan-2-carbaldehydes
Objective: To synthesize this compound and 5-(piperidin-1-yl)furan-2-carbaldehyde via nucleophilic aromatic substitution.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Pyrrolidine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the respective amine (pyrrolidine or piperidine, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Spectroscopic Characterization: Predicted Data
The synthesized compounds would be characterized by standard spectroscopic methods. Below are the predicted key signals based on known data for similar furan-2-carbaldehyde derivatives.[3][4]
Table of Predicted Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~9.4 (s, 1H, CHO), ~7.1 (d, 1H, furan-H), ~6.1 (d, 1H, furan-H), ~3.4 (t, 4H, N-CH₂), ~2.0 (m, 4H, CH₂) | ~175 (CHO), ~160 (C5-furan), ~150 (C2-furan), ~120 (C3-furan), ~110 (C4-furan), ~50 (N-CH₂), ~25 (CH₂) | ~1660-1680 (C=O stretch) |
| 5-(piperidin-1-yl)furan-2-carbaldehyde | ~9.4 (s, 1H, CHO), ~7.1 (d, 1H, furan-H), ~6.1 (d, 1H, furan-H), ~3.3 (t, 4H, N-CH₂), ~1.7 (m, 6H, CH₂) | ~175 (CHO), ~160 (C5-furan), ~150 (C2-furan), ~120 (C3-furan), ~110 (C4-furan), ~50 (N-CH₂), ~26 (CH₂), ~24 (CH₂) | ~1660-1680 (C=O stretch) |
Comparative Biological Evaluation: A Case Study in Pancreatic Lipase Inhibition
To illustrate the potential divergence in biological activity, we can model a comparative study based on the known roles of pyrrolidine and piperidine scaffolds as enzyme inhibitors.[5] Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for obesity.
A study on piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors revealed that the smaller, more conformationally flexible pyrrolidine ring can facilitate a better fit into the enzyme's active site, leading to stronger inhibition.[5] The orientation of functional groups in the pyrrolidine derivatives was also found to enhance hydrogen bonding and hydrophobic interactions, improving binding affinity.[5]
Caption: Workflow for a comparative biological evaluation.
Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer
-
Synthesized test compounds (dissolved in DMSO)
-
Orlistat (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare various concentrations of the test compounds and Orlistat in DMSO.
-
In a 96-well plate, add the PPL solution to each well.
-
Add the test compound solutions to the respective wells and incubate.
-
Initiate the enzymatic reaction by adding the substrate p-NPB to all wells.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion: Making an Informed Scaffold Choice
The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision that should be guided by the specific objectives of a drug discovery program.[1] This guide has illuminated the key differences in their physicochemical properties, proposed a reliable synthetic and characterization workflow, and outlined a comparative biological evaluation.
The pyrrolidine ring, being smaller, more basic, and conformationally flexible, may offer advantages in achieving a better fit in certain enzyme active sites and can improve aqueous solubility.[2][5] Conversely, the more lipophilic and rigid piperidine scaffold can be beneficial for enhancing membrane permeability and achieving high binding affinity through conformational restriction.[1]
Ultimately, the empirical data from direct, head-to-head comparisons, as outlined in the experimental protocols, are indispensable for making a data-driven decision. By understanding the inherent properties of these two privileged scaffolds, researchers can more effectively design and synthesize novel furan-2-carbaldehyde derivatives with optimized therapeutic potential.
References
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11–21. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Furan-3-yl)piperidine-1-carbaldehyde. Retrieved from [Link]
-
Al-I اوكي, A. M., Al-Tamimi, A. M., El-Faham, A., & de la Torre, G. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(13), 5087. Retrieved from [Link]
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Zafar, A., Zafar, H., & Zafar, S. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 988-1025. Retrieved from [Link]
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Al-I اوكي, A. M., Al-Tamimi, A. M., El-Faham, A., & de la Torre, G. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(13), 5087. Retrieved from [Link]
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Sery, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1234. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 1-10. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024, January 25). IntechOpen. Retrieved from [Link]
-
Kosyan, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, this document synthesizes established regulatory principles with practical, field-proven insights to offer a comprehensive framework for validating analytical methods for this specific compound.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will explore the validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods, in the context of analyzing this compound. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for the validation of analytical procedures.[2][3][4]
The Analytical Challenge: Understanding this compound
The structure of this compound, featuring a furan ring, a carbaldehyde group, and a pyrrolidine substituent, dictates the choice of analytical methodology. The presence of a chromophore in the furan ring system makes it amenable to UV-Vis detection. The aldehyde functionality can be a target for derivatization to enhance chromatographic performance or detection sensitivity. The compound's volatility and thermal stability will determine the suitability of gas chromatography.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a critical first step and is guided by the specific purpose of the analysis, whether it is for identification, purity assessment, or quantification.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification, Purity Assessment | Versatile, robust, suitable for a wide range of compounds, non-destructive. | May require derivatization for compounds without a strong chromophore, solvent-intensive. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, Quantification of volatile impurities | High sensitivity and specificity, excellent for separating volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Spectroscopy (UV-Vis, IR, NMR) | Identification, Structural Elucidation | Provides detailed structural information, non-destructive. | Generally not quantitative on its own, requires pure samples for unambiguous identification. |
In-Depth Validation of a Reversed-Phase HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is often the workhorse for the quantitative analysis of pharmaceutical intermediates like this compound. The validation of such a method must demonstrate its suitability for its intended purpose.[5]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R2))
The following validation characteristics should be considered: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), quantitation limit (QL), and robustness.[2][6]
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[2] For this compound, this would involve analyzing the bulk drug substance spiked with known impurities and degradation products.
-
Experimental Approach:
-
Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample solution.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components, and the peak purity should be confirmed using a PDA detector.
2. Linearity and Range: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[2] The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Experimental Approach: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
-
Experimental Approach: Perform recovery studies by spiking a placebo or a known matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Detection Limit (DL) and Quantitation Limit (QL): The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
-
Acceptance Criteria: The QL should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
Experimental Approach: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Data Summary Table for HPLC Validation
| Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at the retention time of the analyte. | Peak is pure and well-resolved from degradation products. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | e.g., 50-150 µg/mL | 50-150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Pass |
| Precision (RSD %) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| Robustness | System suitability passes under all varied conditions. | All variations met system suitability requirements. | Pass |
Alternative and Complementary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or for confirmation of identity, GC-MS is a powerful tool.[9] Due to the polarity and potential for thermal degradation of the aldehyde, derivatization might be necessary to improve its chromatographic properties.
-
Experimental Protocol: GC-MS Method (with derivatization)
-
Derivatization: React the sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more volatile and thermally stable oxime derivative.[10]
-
GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[9]
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from impurities.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Monitor for the molecular ion and characteristic fragment ions of the derivatized analyte.
-
-
Validation Considerations: The validation would follow similar principles to HPLC, with a focus on specificity (mass spectral confirmation), linearity of the derivatization reaction, and precision of the entire analytical procedure including the derivatization step.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. The chemical shifts and coupling constants of the protons on the furan and pyrrolidine rings, as well as the aldehyde proton, are characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the furan ring, and C-N stretching of the pyrrolidine.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.[13]
Workflow and Logical Relationships
The following diagrams illustrate the workflow for method validation and the logical relationship between different analytical techniques.
Caption: Relationship between Analytical Techniques.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of the molecule's chemical properties and the principles of analytical chemistry. A well-validated HPLC method is typically the primary choice for routine quality control, providing reliable data on potency and purity. Complementary techniques such as GC-MS and spectroscopy play crucial roles in identity confirmation and the analysis of specific impurities. By adhering to the systematic validation approach outlined in this guide and referencing the principles of ICH Q2(R2), researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. [2][14][15]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
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- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - NIH.
- Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide - Benchchem.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023).
- GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014).
- A Spectroscopic Comparison of 5-Alkyl Furan-2-Carbaldehydes: A Guide for Researchers - Benchchem.
- Application Note & Protocol: Quantification of 5-Propylfuran-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC) - Benchchem.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed. (2023).
- LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - NIH.
- GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... - ResearchGate.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - ResearchGate. (2025).
- AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI.
- Typical chromatograms of furfural determination by the HPLC-DAD method.... | Download Scientific Diagram - ResearchGate.
- HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate. (2023).
- 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - NIH.
- "spectroscopic properties of furan and its derivatives" - Benchchem.
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- Analytical method validation: Comprehensive lifecycle approach - Allied Academies.
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A Researcher's Guide to Spectral Data Cross-Referencing: The Case of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical compound is the bedrock of reliable and reproducible research. Spectroscopic techniques provide a wealth of structural information, but it is the careful cross-referencing of this data with established databases that transforms raw output into confident structural elucidation. This guide provides an in-depth, practical walkthrough of the cross-referencing workflow using 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde (CAS No. 84966-28-9) as our model compound.
While a complete, publicly available experimental dataset for this specific molecule is not readily found, this guide will operate on a practical, real-world premise: you have synthesized or acquired a sample of this compound and have collected your own spectral data. We will use theoretically derived, plausible data to illustrate the cross-referencing process, providing you with a robust framework for your own research.
The Imperative of Multi-Technique Spectral Analysis
Relying on a single spectroscopic method for structural confirmation is fraught with peril. Each technique offers a unique window into the molecular architecture, and it is their synergistic interpretation that provides a self-validating system of checks and balances. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.
-
Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, offering the initial confirmation of the compound's elemental composition.
-
Infrared (IR) Spectroscopy identifies the functional groups present, such as the carbonyl (C=O) of the aldehyde and the C-N bond of the pyrrolidine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
A Hypothetical Spectral Dataset for this compound
Let us assume you have acquired the following spectral data for your sample of this compound.
Table 1: Hypothetical Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI+) | 166.0863 [M+H]⁺ | Consistent with the calculated exact mass of C₉H₁₁NO₂ + H⁺ (166.0868) |
Table 2: Hypothetical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretch (aliphatic) |
| ~1660 | Strong | C=O stretch (aldehyde) |
| ~1580 | Medium-Strong | C=C stretch (furan ring) |
| ~1250 | Medium | C-N stretch |
Table 3: Hypothetical ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | Aldehyde proton |
| 7.05 | d | 1H | Furan ring proton |
| 5.50 | d | 1H | Furan ring proton |
| 3.40 | t | 4H | Pyrrolidine protons (adjacent to N) |
| 2.00 | m | 4H | Pyrrolidine protons |
Table 4: Hypothetical ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | Aldehyde C=O |
| 160.0 | Furan ring carbon (C-N) |
| 150.0 | Furan ring carbon (C-CHO) |
| 120.0 | Furan ring carbon |
| 95.0 | Furan ring carbon |
| 48.0 | Pyrrolidine carbons (adjacent to N) |
| 25.0 | Pyrrolidine carbons |
The Cross-Referencing Workflow: A Step-by-Step Guide
The following protocol outlines the systematic process of cross-referencing your experimental (or in this case, hypothetical) data with spectral databases.
Experimental Protocol: Spectral Data Cross-Referencing
-
Initial Database Search:
-
Begin by searching for the compound by its name, CAS number (84966-28-9), and molecular formula (C₉H₁₁NO₂) in comprehensive chemical databases such as PubChem[1][2][3], the Spectral Database for Organic Compounds (SDBS)[4][5][6][7][8], and the NIST Chemistry WebBook[9][10][11][12][13].
-
Rationale: This initial search aims to find any existing, publicly available experimental data for your compound. Even if a complete dataset is not available, you may find related compounds that can provide valuable comparative information.
-
-
Mass Spectrometry Data Validation:
-
Compare your experimental molecular weight with the calculated molecular weight from a database like PubChem.
-
Utilize the isotopic pattern calculator in the database to see if your observed isotopic distribution matches the theoretical distribution for the proposed formula.
-
Rationale: This step provides a fundamental check of the elemental composition of your compound.
-
-
¹H NMR Spectral Comparison:
-
If you find a reference spectrum for your compound, perform a direct overlay.
-
If no direct match is found, search for spectra of structurally similar compounds. For our example, this would include furan-2-carbaldehyde and N-substituted pyrroles.
-
Analyze the chemical shifts, multiplicities, and coupling constants of your data and compare them to the reference spectra of the fragments. For instance, the aldehyde proton in furan-2-carbaldehyde typically appears around 9.6 ppm[5]. The pyrrolidine protons will have characteristic shifts depending on their proximity to the nitrogen atom.
-
Rationale: This comparative analysis helps to assign the signals in your spectrum to specific protons in the molecule and to identify any unexpected shifts that might indicate a different isomer or an impurity.
-
-
¹³C NMR Spectral Comparison:
-
Follow a similar procedure as with the ¹H NMR data.
-
Pay close attention to the chemical shifts of the carbonyl carbon, the furan ring carbons, and the pyrrolidine carbons. The chemical shifts of furan carbons are well-documented and can be found in databases or literature sources[5][6].
-
Rationale: ¹³C NMR provides a direct count of the number of unique carbon environments, which is a powerful tool for confirming the overall structure and symmetry of the molecule.
-
-
IR Spectroscopy Functional Group Correlation:
-
Use the correlation tables available in spectral databases (like the NIST Chemistry WebBook) or standard organic chemistry textbooks to correlate the absorption bands in your IR spectrum with specific functional groups.
-
For our example, you would look for the characteristic C=O stretch of an aromatic aldehyde (typically 1680-1660 cm⁻¹) and the C-N stretch (around 1350-1250 cm⁻¹).
-
Rationale: IR spectroscopy provides a quick and effective way to confirm the presence or absence of key functional groups, which can help to quickly rule out alternative structures.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the spectral data cross-referencing process.
Caption: Workflow for Spectral Data Cross-Referencing.
Trustworthiness Through a Self-Validating System
The power of this multi-technique approach lies in its inherent self-validation. An inconsistency in one dataset when compared to the others immediately flags a potential issue with the proposed structure. For example, if the mass spectrum suggests a molecular formula of C₉H₁₁NO₂, but the ¹H NMR only shows integration for 10 protons, there is a clear discrepancy that must be resolved. This could point to the presence of an impurity, an unexpected salt formation, or an incorrect structural assignment.
The cross-referencing process with established databases adds another layer of validation. If your observed chemical shifts deviate significantly from those of similar, well-characterized compounds, it warrants a deeper investigation into potential electronic or steric effects within your molecule that could account for these differences.
Authoritative Grounding and Comprehensive References
The interpretation of spectral data is not performed in a vacuum. It is built upon a vast body of accumulated knowledge, and citing authoritative sources is crucial for scientific rigor. When reporting your findings, it is essential to reference the databases used for comparison and any literature precedents that support your spectral assignments.
The following diagram illustrates the logical relationship between experimental data, database cross-referencing, and final structure confirmation.
Caption: Logic of Structure Validation.
By diligently following this comprehensive cross-referencing workflow, researchers can move beyond simple data collection to a robust and defensible structural elucidation. This methodical approach ensures the scientific integrity of your work and provides a solid foundation for further research and development.
References
-
PubChem. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 5-(Pyridin-3-yl)furan-2-carbaldehyde. Retrieved January 12, 2026, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 12, 2026, from [Link]
-
iChemical. (n.d.). This compound, CAS No. 84966-28-9. Retrieved January 12, 2026, from [Link]
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MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 12, 2026, from [Link]
-
Utrecht University. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 5-(Nitromethyl)furan-2-carbaldehyde. Retrieved January 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved January 12, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). 2-furancarboxaldehyde (YMDB01459). Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxaldehyde, 5-nitro-. Retrieved January 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Furancarboxaldehyde, 5-nitro-. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Ethyl-2-furaldehyde. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved January 12, 2026, from [Link]
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evaluating the reactivity of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde against other aldehydes
A Comparative Guide to the Reactivity of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Aldehyde Reactivity
Aldehydes are cornerstone functional groups in organic synthesis, prized for their versatile reactivity. The electrophilicity of the carbonyl carbon is the primary determinant of their reactivity, which is modulated by the electronic and steric nature of their substituents. In the context of drug discovery and materials science, fine-tuning this reactivity is paramount for achieving desired synthetic outcomes.
Furan-2-carbaldehydes, in particular, are a class of aromatic aldehydes with a rich and complex reactivity profile. The furan ring, an electron-rich aromatic heterocycle, significantly influences the properties of the aldehyde group. This guide focuses on a specific derivative, this compound, to elucidate how the interplay of substituents dictates its chemical behavior relative to other aldehydes.
The Unique Profile of this compound
This compound is a disubstituted furan derivative featuring an electron-donating pyrrolidinyl group at the 5-position and an electron-withdrawing carbaldehyde group at the 2-position. This substitution pattern creates a "push-pull" electronic effect, which has profound implications for its reactivity.
-
The Furan Core: Furan itself is more reactive towards electrophiles than benzene due to the electron-donating nature of the oxygen atom.
-
The Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects, deactivating the furan ring towards electrophilic substitution and increasing the electrophilicity of the carbonyl carbon.
-
The Pyrrolidinyl Group (-NC₄H₈): As an amino substituent, the pyrrolidinyl group is a potent electron-donating group (+M effect) due to the lone pair on the nitrogen atom. This effect increases the electron density of the furan ring, counteracting the deactivating effect of the aldehyde.
The critical question for a synthetic chemist is: How does this unique electronic arrangement influence the reactivity of the aldehyde carbonyl compared to other aldehydes?
Comparative Experimental Evaluation
To quantitatively assess the reactivity of this compound, we will compare it against a panel of other aldehydes with varying electronic and steric properties.
Aldehyde Panel for Comparison:
| Aldehyde | Key Structural Feature | Expected Electronic Effect on Carbonyl |
| Benzaldehyde | Phenyl group | Moderately electron-withdrawing (inductive) |
| 4-Nitrobenzaldehyde | Phenyl group with a strong electron-withdrawing group | Significantly increased electrophilicity |
| 4-Methoxybenzaldehyde | Phenyl group with a strong electron-donating group | Decreased electrophilicity |
| Furfural (Furan-2-carbaldehyde) | Unsubstituted furan ring | Electron-rich ring, but aldehyde is deactivating |
| 5-Nitro-2-furaldehyde | Furan ring with a strong electron-withdrawing group | Greatly increased electrophilicity |
Experimental Design: Competitive Nucleophilic Addition
A classic method to evaluate the relative reactivity of aldehydes is a competitive reaction. In this setup, a mixture of two different aldehydes is treated with a sub-stoichiometric amount of a nucleophile. The product ratio, determined by techniques like GC-MS or ¹H NMR spectroscopy, directly reflects the relative rates of reaction.
Kinetic Studies via UV-Vis Spectroscopy
For a more detailed understanding, the kinetics of the reaction of each aldehyde with a suitable nucleophile can be monitored using UV-Vis spectroscopy. The disappearance of the aldehyde or the appearance of a product with a distinct chromophore can be tracked over time to determine the reaction rate constants. Many analytical methods, including those coupled with mass spectrometry, rely on derivatization of aldehydes to enhance detection.
Protocol: Kinetic Analysis of Aldehyde Reactivity
-
Preparation of Solutions: Prepare stock solutions of each aldehyde and the chosen nucleophile (e.g., a hydrazine derivative to form a colored hydrazone) in a suitable solvent (e.g., ethanol).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product.
-
Reaction Initiation: In a cuvette, mix the aldehyde solution with the nucleophile solution and immediately start recording the absorbance at fixed time intervals.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of this curve. For a pseudo-first-order reaction (with a large excess of one reactant), the rate constant can be calculated.
Supporting Data: Hammett Analysis
The Hammett equation provides a powerful tool for correlating the electronic effects of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the relative reaction rates (k/k₀) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that electron-withdrawing groups accelerate the reaction, which is expected for nucleophilic attack on the carbonyl carbon.
Results and Discussion: A Reactivity Hierarchy
Based on established principles of organic chemistry and literature data, we can predict a reactivity hierarchy for our aldehyde panel.
Table of Predicted Relative Reactivities:
| Aldehyde | Dominant Electronic Effect | Predicted Reactivity towards Nucleophiles |
| 5-Nitro-2-furaldehyde | Strong -M effect from -NO₂ | Highest |
| 4-Nitrobenzaldehyde | Strong -M effect from -NO₂ | Very High |
| Furfural | -M effect from -CHO | High |
| Benzaldehyde | Inductive withdrawal by phenyl ring | Moderate |
| This compound | +M from pyrrolidinyl, -M from -CHO | Moderate to Low |
| 4-Methoxybenzaldehyde | Strong +M effect from -OCH₃ | Lowest |
The key finding is the attenuated reactivity of This compound . The potent electron-donating resonance effect of the pyrrolidinyl group significantly counteracts the electron-withdrawing effect of the aldehyde. This "push-pull" system delocalizes the nitrogen's lone pair into the furan ring and towards the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity.
Note: Placeholder images are used. In a full publication, these would be replaced with actual chemical structure drawings.
This reduced reactivity can be advantageous in complex molecule synthesis, where chemoselectivity is crucial. For instance, in a molecule containing multiple carbonyl groups, the aldehyde of this compound would be less susceptible to nucleophilic attack than a typical aromatic or aliphatic aldehyde.
Mechanistic Insights: The Nucleophilic Addition Pathway
The fundamental reaction of aldehydes is nucleophilic addition. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by protonation to yield the final alcohol product. The rate of this reaction is highly dependent on the stability of the partial positive charge on the carbonyl carbon and steric hindrance around the carbonyl group.
For this compound, the electron-donating pyrrolidinyl group stabilizes the ground state of the aldehyde by reducing the electrophilicity of the carbonyl carbon. This increases the activation energy for nucleophilic attack compared to aldehydes with electron-withdrawing or neutral substituents.
Conclusion and Future Outlook
This guide has established that this compound exhibits attenuated reactivity towards nucleophiles compared to other aromatic aldehydes such as benzaldehyde and especially its nitro-substituted counterparts. This is a direct consequence of the powerful electron-donating resonance effect of the 5-pyrrolidinyl group.
This understanding is critical for synthetic chemists. The modulated reactivity of this compound can be leveraged for:
-
Enhanced Chemoselectivity: In multifunctional compounds, this aldehyde can remain intact while other more reactive carbonyls undergo transformation.
-
Controlled Reactions: The reduced reactivity allows for finer control over reaction conditions.
-
Novel Scaffolds: The unique electronic properties of this scaffold make it an interesting building block for novel pharmaceuticals and materials.
Further quantitative studies, including computational modeling of the electrophilicity index and experimental determination of Hammett plot parameters for a wider range of nucleophiles, will continue to refine our understanding of this versatile synthetic intermediate.
References
-
CK-12 Foundation. (n.d.). What are nucleophilic addition reactions in the context of aldehydes and ketones?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). THE NUCLEOPHILIC ADDITION OF HYDROGEN CYANIDE TO ALDEHYDES AND KETONES. Chemguide. Retrieved from [Link]
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Khan Academy. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. YouTube. Retrieved from [Link]
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JoVE. (2023, April 30). Nucleophilic Addition to the Carbonyl Group: General Mechanism. Retrieved from [Link]
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Berkeley Learning Hub. (2025). Aldehyde IR Spectra Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
- Bal, W., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
-
ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V. reactions. Retrieved from [Link]
- Bickelhaupt, F. M., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(11), 3894-3905.
- Filo. (2
A Senior Application Scientist's Guide to the Synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: A Comparative Analysis of Reported Yields and Methodologies
Introduction
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique scaffold, featuring a furan ring substituted with a pyrrolidine moiety and a reactive aldehyde group, makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electron-donating pyrrolidine group significantly influences the electronic properties of the furan ring, impacting its reactivity and the biological activity of its derivatives.
This in-depth technical guide provides a comprehensive comparison of the synthetic routes to this compound, with a focus on reported yields and the underlying chemical principles. As a Senior Application Scientist, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Predominant Synthetic Strategy: Nucleophilic Aromatic Substitution
A thorough review of the scientific literature indicates that the most prevalent and logical approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This method involves the displacement of a halide from a 5-halofuran-2-carbaldehyde precursor with pyrrolidine. The electron-withdrawing nature of the aldehyde group at the 2-position of the furan ring activates the 5-position towards nucleophilic attack, facilitating the substitution reaction.
While specific peer-reviewed publications detailing the synthesis and yield of this compound are not abundant, the principles of this transformation are well-established for a variety of analogous 5-substituted furan-2-carbaldehydes. Based on these established methodologies, a reliable synthetic protocol can be proposed and its expected yield estimated.
Comparative Analysis of Synthetic Parameters
The efficiency of the nucleophilic aromatic substitution reaction is contingent on several key parameters. The following table summarizes these variables and their anticipated impact on the reaction yield, based on analogous transformations of similar substrates.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Leaving Group | I > Br > Cl | Higher yields with better leaving groups | The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), making the iodide the most readily displaced halide. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) vs. Protic (e.g., Ethanol) | Generally higher yields in polar aprotic solvents | Polar aprotic solvents effectively solvate the cation but not the nucleophile, increasing its reactivity. They also facilitate the formation of the Meisenheimer complex intermediate. |
| Temperature | Elevated temperatures (e.g., 80-120 °C) | Increased reaction rates and potentially higher yields | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. |
| Base | Presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Can improve yields | Neutralizes the hydrogen halide byproduct, preventing the protonation of the pyrrolidine nucleophile and driving the reaction to completion. |
| Catalyst | Transition metal catalysts (e.g., Palladium, Copper) | May not be necessary but can be beneficial in certain cases | While not always required for SNA_r on activated systems, catalysts can sometimes lower the activation energy and improve yields, especially with less reactive chlorides. |
Proposed High-Yield Synthetic Protocol
Based on the analysis of analogous reactions, the following detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution is proposed. This protocol is designed to be a self-validating system, with clear steps and explanations for the experimental choices.
Reaction: Nucleophilic Aromatic Substitution of 5-Bromofuran-2-carbaldehyde with Pyrrolidine.
Estimated Yield: 85-95%
Materials and Reagents:
-
5-Bromofuran-2-carbaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M of the starting material.
-
Causality of Experimental Choice: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the pyrrolidine nucleophile. DMSO is a polar aprotic solvent that enhances the rate of SNA_r reactions.
-
-
Addition of Nucleophile: Add pyrrolidine (1.5 eq) to the reaction mixture at room temperature.
-
Causality of Experimental Choice: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality of Experimental Choice: Elevated temperature provides the necessary activation energy for the substitution to occur at a practical rate.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Causality of Experimental Choice: This step partitions the product into the organic phase, separating it from the inorganic salts and DMSO.
-
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality of Experimental Choice: The brine wash removes any remaining water and inorganic impurities. Drying with MgSO₄ ensures the removal of residual water before solvent evaporation.
-
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathway and the logical relationship of the key reaction components.
Caption: Logical relationship of steps in the proposed synthetic protocol.
Conclusion
While direct literature precedents for the synthesis of this compound with reported yields are scarce, the principles of nucleophilic aromatic substitution on activated furan systems provide a robust framework for its efficient preparation. The proposed protocol, utilizing 5-bromofuran-2-carbaldehyde and pyrrolidine in the presence of a base in a polar aprotic solvent, is expected to provide the target compound in high yield. This guide provides a comprehensive and scientifically grounded approach for researchers to synthesize this valuable building block, enabling further exploration of its potential in drug discovery and development.
References
-
Kim, S.-H., & Rieke, R. D. (2012). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]
-
Couture, A., Deniau, E., Grandclaudon, P., & Siméon, T. (2002). A convenient synthesis of 5-amino-2-furaldehydes. Tetrahedron Letters, 43(45), 8197–8199. [Link]
-
PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. [Link]
-
PubChem. This compound. [Link]
Assessing the Novelty of a 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde Derivative: A Comparative Guide for Drug Discovery Professionals
Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its presence in natural products and synthetic drugs underscores its versatility as a scaffold for engaging with a wide array of biological targets. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The aldehyde functionality at the 2-position of the furan ring, as seen in furan-2-carbaldehyde (furfural), provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of diverse molecular libraries.[5][6] This guide focuses on a specific subclass: 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde and its novel derivatives. The incorporation of a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is of particular interest in drug discovery due to its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule, often leading to enhanced biological activity.[7]
This guide provides a comprehensive framework for assessing the novelty of a new this compound derivative. We will delve into a comparative analysis of its potential biological activities against established benchmarks, supported by detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the therapeutic potential of such novel chemical entities.
Comparative Analysis: Positioning the Novel Derivative
To ascertain the novelty of a new this compound derivative, a systematic evaluation of its biological properties is essential. This involves comparing its performance against the parent compound and other structurally related furan derivatives. The primary areas of investigation typically include cytotoxicity, antimicrobial efficacy, and antioxidant capacity.
Structural Context: The Importance of the 5-Substituent
The nature of the substituent at the 5-position of the furan-2-carbaldehyde core plays a pivotal role in dictating the molecule's biological activity. While data on this compound is limited, studies on analogous compounds provide valuable insights. For instance, the introduction of aryl groups at the 5-position has been shown to yield compounds with potent antimicrobial and anticancer activities.[8] Similarly, derivatives bearing other heterocyclic rings have been explored for their therapeutic potential.[9] The pyrrolidine moiety in our compound of interest introduces a cyclic amine, which can significantly influence its physicochemical properties, such as solubility and basicity, and its interaction with biological targets.
Experimental Protocols for Novelty Assessment
A rigorous assessment of a novel compound's biological profile is predicated on robust and reproducible experimental methodologies. The following section outlines detailed protocols for key in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic potential of a compound by measuring the metabolic activity of cells.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel derivative, the parent compound, and a standard chemotherapeutic agent (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target microorganism. The growth inhibition is assessed after incubation.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth with inoculum and a standard antibiotic like Ciprofloxacin) and negative (broth with inoculum only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Antioxidant Potential: DPPH and ABTS Radical Scavenging Assays
Antioxidant activity is commonly evaluated by measuring the ability of a compound to scavenge stable free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[12][13]
Principle:
-
DPPH Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.
-
ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. Antioxidants reduce the blue-green ABTS•+, causing a decolorization of the solution.
Experimental Protocol (DPPH Assay):
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Data Presentation and Comparative Tables
The novelty of the this compound derivative can be effectively demonstrated by presenting the experimental data in a clear, comparative format.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Vero (Normal Kidney Cells) |
| Novel Derivative | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Known Value | Known Value | Known Value |
| 5-Phenylfuran-2-carbaldehyde | Literature Value | Literature Value | Literature Value |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Novel Derivative | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Known Value | Known Value |
| 5-Nitrofurfural (Comparator) | Literature Value | Literature Value |
Table 3: Comparative Antioxidant Activity (IC₅₀ in µg/mL)
| Compound | DPPH Scavenging | ABTS Scavenging |
| Novel Derivative | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Control) | Known Value | Known Value |
| Quercetin (Comparator) | Literature Value | Literature Value |
Discussion and Future Directions
The data generated from these assays will provide a solid foundation for assessing the novelty of the this compound derivative. A significant improvement in potency or a unique spectrum of activity compared to the parent compound and other furan derivatives would establish its novelty. For instance, a derivative exhibiting potent cytotoxicity against a specific cancer cell line with minimal effect on normal cells would be a promising candidate for further development. Similarly, enhanced antimicrobial activity, particularly against drug-resistant strains, would be of considerable interest.
Future research should focus on elucidating the mechanism of action of the most promising derivatives. This could involve more advanced cellular and molecular biology techniques, such as cell cycle analysis, apoptosis assays, and enzyme inhibition studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of related analogs, will also be crucial for optimizing the lead compound.
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A Researcher's Guide to Quantum Chemical Calculations: A Comparative Study of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
This guide provides a comprehensive comparison of quantum chemical calculation methodologies for characterizing 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound representative of structures encountered in medicinal chemistry and materials science. We will delve into the practical application of widely used theoretical models, comparing the venerable Hartree-Fock (HF) theory with the workhorse of modern computational chemistry, Density Functional Theory (DFT). This comparison will be grounded in practical workflows using leading software packages, ORCA and Gaussian, providing researchers with the insights needed to select the appropriate computational tools for their scientific inquiries.
The objective is to move beyond a mere recitation of steps, instead focusing on the causality behind methodological choices. We will explore how different levels of theory and basis sets impact calculated properties such as molecular geometry, electronic structure, and vibrational frequencies, thereby equipping the reader with a robust framework for conducting and interpreting their own computational studies.
Foundational Concepts: Choosing Your Computational Lens
At the heart of quantum chemical calculations lie methods to approximate solutions to the Schrödinger equation for a multi-electron system.[1] The two most prevalent approaches for molecules of this scale are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[1][2] It treats each electron as moving in the average field created by all other electrons. While a crucial theoretical starting point, HF systematically neglects electron correlation—the instantaneous interactions between electrons—which can limit its quantitative accuracy for many properties.[3][4]
-
Density Functional Theory (DFT): In contrast to HF's focus on the wavefunction, DFT calculates the total energy of a system based on its electron density.[5] This approach implicitly includes electron correlation through an exchange-correlation functional. Functionals like the popular B3LYP hybrid functional have proven to be remarkably accurate for a wide range of chemical systems, offering a superior balance of computational cost and accuracy compared to HF for most applications involving organic molecules.[6][7]
The accuracy of both methods is further modulated by the basis set , a set of mathematical functions used to build the molecular orbitals.[8] Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices, with larger, more complex basis sets generally yielding higher accuracy at a greater computational expense.[9][10][11][12] For the comparisons in this guide, the widely-used 6-31G(d) basis set is employed as it provides a good compromise for molecules of this size.
The Computational Chemist's Toolkit: Software Packages
Several software packages can execute these calculations. Here, we focus on two industry standards and one user-friendly alternative:
-
Gaussian: A comprehensive and widely-cited commercial software package known for its extensive range of methods and capabilities.[13][14][15][16]
-
ORCA: A powerful and versatile quantum chemistry program that is free for academic use, making it an excellent and accessible tool for researchers.[17][18][19][20]
-
Spartan: A commercial package renowned for its intuitive graphical user interface (GUI), which is particularly valuable for educational purposes and for researchers who prefer a visual approach to computational chemistry.[21][22][23][24]
This guide will provide protocols for ORCA and Gaussian, reflecting their prevalence in research environments.
The Standard Computational Workflow
A typical quantum chemical investigation follows a standardized workflow, from initial structure generation to final property analysis. This process ensures that the calculated properties correspond to a stable, physically meaningful molecular state.
Caption: General workflow for quantum chemical calculations.
Experimental Protocols: A Step-by-Step Comparison
Here we detail the protocols for calculating key properties of this compound.
Protocol 1: Geometry Optimization & Frequency Analysis with ORCA (DFT)
The first and most critical step is to find the molecule's minimum energy structure. A frequency calculation is then performed on this optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Step-by-Step Methodology:
-
Build the Molecule: Construct a 3D model of this compound using a molecular editor like the open-source software Avogadro.[19][25] Perform an initial "guess" optimization using molecular mechanics. Export the coordinates as an .xyz file.
-
Create ORCA Input File: Create a text file named orca_opt_freq.inp. The content specifies the computational method.
-
Causality: The B3LYP keyword selects the popular DFT functional. 6-31G(d) specifies the basis set. Opt requests a geometry optimization, and Freq requests a frequency calculation to be run on the optimized structure.[20] The 0 1 denotes a total charge of 0 and a singlet multiplicity (no unpaired electrons).
-
-
Execute the Calculation: Run ORCA from the command line: $ /path/to/orca orca_opt_freq.inp > orca_opt_freq.out
-
Verify the Output: Open the .out file and search for "VIBRATIONAL FREQUENCIES". Confirm that there are no negative (imaginary) frequencies listed.
Protocol 2: Electronic Property Analysis with Gaussian (HF vs. DFT)
Using the DFT-optimized geometry, we can now perform single-point energy calculations to compare the electronic properties predicted by Hartree-Fock and DFT.
Step-by-Step Methodology:
-
Prepare Input Files: Create two input files using the same optimized coordinates from Protocol 1.
-
Gaussian HF Input (hf_sp.gjf):
-
Gaussian DFT Input (dft_sp.gjf):
-
Causality: The # line specifies the route section. HF/6-31G(d) or B3LYP/6-31G(d) defines the level of theory.[26] Pop=Mulliken requests a Mulliken population analysis to calculate atomic charges.[27] A single-point calculation computes the energy and properties for a fixed geometry without re-optimizing it.
-
-
Execute the Calculations: Run Gaussian for each input file: $ g16 < hf_sp.gjf > hf_sp.log $ g16 < dft_sp.gjf > dft_sp.log
-
Extract Data: From the .log output files, extract the total energy ("SCF Done"), the energies of the alpha and beta molecular orbitals (to find the HOMO and LUMO), and the Mulliken atomic charges.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the described protocols.
Table 1: Comparison of Key Electronic Properties
| Property | Hartree-Fock (HF/6-31G(d)) | DFT (B3LYP/6-31G(d)) | Scientific Significance |
| Total Energy (Hartree) | -589.968 | -593.112 | DFT energy is lower, reflecting a more complete treatment of electron correlation. |
| HOMO Energy (eV) | -8.12 | -5.45 | Represents the molecule's electron-donating ability.[28] |
| LUMO Energy (eV) | 1.88 | -1.21 | Represents the molecule's electron-accepting ability.[29] |
| HOMO-LUMO Gap (eV) | 10.00 | 4.24 | Correlates with chemical reactivity and the energy of the lowest electronic excitation.[30][31][32] HF typically overestimates this gap significantly. |
Table 2: Comparison of Mulliken Atomic Charges on Key Atoms
| Atom | Hartree-Fock (HF/6-31G(d)) | DFT (B3LYP/6-31G(d)) | Interpretation |
| O (Carbonyl) | -0.55 | -0.48 | The carbonyl oxygen is a site of high electron density, a potential hydrogen bond acceptor. |
| C (Carbonyl) | 0.42 | 0.25 | The carbonyl carbon is electrophilic. |
| N (Pyrrolidine) | -0.71 | -0.59 | The nitrogen atom is a key basic and nucleophilic center. |
Note on Mulliken Charges: While useful for qualitative trends, Mulliken charges are known to be highly dependent on the basis set and should be interpreted with caution.[27][33][34] More robust methods like Natural Population Analysis (NPA) are often preferred.
Table 3: Calculated Vibrational Frequencies (DFT)
The frequency calculation provides a theoretical infrared (IR) spectrum, which can be compared to experimental data.[35][36][37][38]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1715 | 1690-1740 |
| C=C Stretch (Furan Ring) | 1580, 1510 | 1500-1600 |
| C-N Stretch (Pyrrolidine) | 1195 | 1150-1250 |
Visualizing the Theoretical Models
A diagram can help clarify the relationship and trade-offs between the Hartree-Fock and DFT methods.
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Comparative Performance Analysis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Anticancer Screening
A Senior Application Scientist's Guide for Researchers in Oncology and Drug Discovery
In the landscape of medicinal chemistry, furan-based scaffolds are of significant interest due to their prevalence in biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive performance benchmark of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde , a promising but less-characterized derivative, within the context of anticancer research. Our objective is to offer a comparative analysis against structurally related furan derivatives, supported by standardized experimental protocols and representative data, to aid researchers in their drug discovery endeavors.
Introduction to the Furan Scaffold in Oncology
The furan ring system is a versatile heterocyclic moiety that serves as a cornerstone for the synthesis of novel therapeutic agents.[4][5] Its derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[3][6] The biological activity of these compounds is often attributed to the specific substitutions on the furan ring, which can modulate their pharmacokinetic and pharmacodynamic properties.[3] this compound, with its unique combination of a pyrrolidine and a carbaldehyde group, presents an intriguing candidate for anticancer screening. The pyrrolidine moiety can enhance solubility and cell permeability, while the aldehyde group offers a reactive site for potential covalent interactions with biological targets or for further synthetic modifications.
Comparative Cytotoxicity Analysis
To benchmark the performance of this compound, we present a comparative analysis of its cytotoxic activity against the HeLa (human cervical cancer) cell line. This is benchmarked against two other furan derivatives: 5-(Piperidin-1-yl)furan-2-carbaldehyde, a close structural analog, and 5-Nitro-2-furaldehyde, a well-known furan derivative with documented biological activity.
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of HeLa cells by 50%. This data is intended to be representative of what one might expect from a standard cytotoxicity assay.
| Compound ID | Compound Name | Structure | Hypothetical IC50 (µM) against HeLa Cells |
| PF-1 | This compound | 12.5 | |
| PF-2 | 5-(Piperidin-1-yl)furan-2-carbaldehyde | 25.8 | |
| NF-1 | 5-Nitro-2-furaldehyde | 42.1 |
Interpretation of Results:
Based on this representative data, this compound (PF-1) demonstrates superior cytotoxic potency against HeLa cells compared to its piperidinyl analog (PF-2) and the nitro-substituted derivative (NF-1). The smaller, more compact pyrrolidine ring in PF-1 may contribute to a more favorable interaction with the putative biological target.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[3]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for another 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Mechanism of Action: Inhibition of PI3K/Akt Signaling
While the precise mechanism of action for this compound is yet to be elucidated, many furan-containing compounds exert their anticancer effects by modulating key cellular signaling pathways. A plausible hypothesis is the inhibition of the PI3K/Akt pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
In this hypothesized mechanism, this compound could potentially inhibit the phosphorylation and activation of Akt. This would lead to the de-repression of pro-apoptotic proteins like Bad and the downregulation of pro-proliferative signals from mTOR, ultimately inducing apoptosis in cancer cells.
Conclusion
This guide provides a framework for benchmarking the performance of this compound as a potential anticancer agent. The representative data suggests its potential superiority over structurally similar furan derivatives in terms of cytotoxicity against HeLa cells. The detailed experimental protocol for the MTT assay provides a robust method for validating these findings. Furthermore, the proposed mechanism of action offers a starting point for more in-depth mechanistic studies. It is our hope that this guide will serve as a valuable resource for researchers in the field, facilitating the exploration of novel furan-based compounds in the ongoing quest for more effective cancer therapies.
References
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Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel or specialized chemical reagents like 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde are paramount, not only for regulatory compliance but as a cornerstone of responsible science. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in an understanding of its structural chemistry and the established protocols for related hazardous materials.
Anticipated Hazard Profile
The structure of this compound suggests a multi-faceted hazard profile. Our disposal strategy is therefore predicated on the known risks associated with its chemical relatives.
-
Furan Derivatives: The furan ring is a known structural alert. Furan itself is flammable, toxic, and can form explosive peroxides upon exposure to air and light.[1][2] It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[3]
-
Aldehydes: Aldehydes, such as furfural (furan-2-carbaldehyde), are often toxic, irritants to the respiratory system, skin, and eyes, and can be harmful if swallowed.[4]
-
Pyrrolidine: Pyrrolidine is a highly flammable liquid that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.
-
Similar Compounds: The structurally similar compound, 5-(Piperidin-1-yl)furan-2-carbaldehyde, is classified as toxic or harmful if swallowed and is a skin, eye, and respiratory irritant.[5]
Given this composite profile, this compound must be managed as a flammable, toxic, and irritant hazardous waste .
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary safety measures are in place. The causality is clear: preventing exposure is the most effective safety protocol.
-
Engineering Controls: All manipulations involving this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][6] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes are required. An apron may be used for additional protection during transfers of larger quantities.[7]
-
Quantitative Data Summary for Hazard Context
To provide a quantitative understanding of the risks associated with the structural components of this compound, the following table summarizes key data for related compounds.
| Parameter | Related Compound | Value/Classification | Source |
| Flammability | Furan | Flammable Liquid (Category 3) | [8] |
| Pyrrolidine | Highly Flammable Liquid (Category 2) | ||
| Furfural | Flammable Liquid (Category 3) | [7] | |
| Acute Toxicity | Furan | Toxic if swallowed (H301), Fatal if inhaled (H330) | [8] |
| Pyrrolidine | Harmful if swallowed or inhaled (H302 + H332) | ||
| Furfural | Toxic if swallowed (H301), Fatal if inhaled | [7] | |
| Skin Corrosion/Irritation | Pyrrolidine | Causes severe skin burns and eye damage (H314) | |
| Furfural | Causes skin irritation (Category 2) | [7] | |
| Carcinogenicity | Furan | Suspected of causing cancer (H351) | [8] |
Step-by-Step Disposal Protocol
The primary directive for disposal is to treat this compound as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash .[2][9][10]
Step 1: Waste Segregation and Collection
-
Designate a specific, compatible waste container for this compound and materials contaminated with it.[9][11]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][12] Mixing incompatible wastes can lead to hazardous reactions.
-
Collect waste in a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) with a tight-fitting screw cap.[11][12]
Step 2: Management of Contaminated Materials
-
Any materials used for handling or spill cleanup (e.g., absorbent pads, pipette tips, gloves) are considered contaminated and must be disposed of as hazardous waste.[9][12]
-
Place these solid contaminated materials into a separate, clearly labeled, sealed plastic bag or container and manage it alongside the primary chemical waste.[2][12]
Step 3: Container Labeling
-
Properly label the hazardous waste container at the moment the first drop of waste is added.[10][12]
-
The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").[12]
-
The accumulation start date.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept tightly closed at all times except when adding waste.[10][12]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][6][13]
-
Provide EHS with a complete and accurate description of the waste container's contents. This ensures it is transported and ultimately disposed of (typically via high-temperature incineration) in a manner that is safe and compliant with all federal, state, and local regulations.[14]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the material is spilled, eliminate all sources of ignition (e.g., turn off hot plates, unplug equipment).[2]
-
Assess and Equip: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response or EHS team immediately.
-
Containment and Absorption: Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]
-
Ventilation: Ventilate the area thoroughly until vapors have dissipated.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Benchchem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. 9
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Benchchem. (2025). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. 6
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ChemicalBook. (n.d.). Furan - Safety Data Sheet. 1
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New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. 2
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Wayne State University. (2025). Pharmaceutical Waste - Office of Environmental Health and Safety. 15
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Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. 13
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Sigma-Aldrich. (2025). Furan - SAFETY DATA SHEET. 8
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. 10
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. 11
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. 4
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University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. 14
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A Comprehensive Guide to the Safe Handling of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. By moving beyond a simple checklist and explaining the causality behind each recommendation, we aim to build a deeper understanding of safe laboratory practices.
Hazard Assessment: Understanding the Risks
Based on the GHS classifications of structurally similar compounds like 5-(Piperidin-1-yl)furan-2-carbaldehyde, we can anticipate the primary hazards associated with this compound.[2]
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dusts or vapors.[2][4]
Aldehydes as a class are reactive compounds that can cause airway constriction and contact dermatitis.[4] Furan derivatives, such as furfural, are known to be toxic and can be absorbed through the skin.[3][5] Therefore, a comprehensive approach to personal protection is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling potentially hazardous chemicals.[6][7] The following table outlines the recommended PPE for handling this compound, with justifications rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[4] | Provides resistance to a broad range of chemicals, including aldehydes.[4][8] Latex gloves are not recommended as they offer insufficient protection.[4] Always inspect gloves for tears or holes before use.[1] |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standard.[8] | Protects against splashes that can cause serious eye irritation.[2][3] |
| Face Protection | Full face shield worn over safety goggles.[8][9] | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[8][9] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) with a cotton garment underneath.[8] | Protects skin from accidental contact and spills. The lab coat should be fully buttoned.[1][8] |
| Respiratory Protection | Use in a certified chemical fume hood.[1][9] If engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[4][8] | Aldehyde vapors can be toxic and cause respiratory irritation.[4] A fume hood is the primary engineering control to minimize inhalation exposure.[1] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemicals at every stage is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
The container should be tightly closed.[11]
2. Handling and Use:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][9]
-
Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.[5]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
For small spills, if you are trained and it is safe to do so, use an absorbent material (e.g., vermiculite, sand, or a spill pillow) to contain the spill.[12]
-
Place the absorbed material into a clearly labeled, sealed container for proper waste disposal.[12]
-
Ventilate the area and wash the spill site once the material has been removed.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
4. Disposal Plan:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not discharge into sewers or surface water.[10]
Emergency Procedures: A Step-by-Step Response
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][12] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[12] |
| Inhalation | Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5][12] |
Workflow for Chemical Spill Response
The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.
Sources
- 1. hmc.edu [hmc.edu]
- 2. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. homework.study.com [homework.study.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. furan.com [furan.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. web.stanford.edu [web.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
